molecular formula C7H6BrN3O B6208371 5-bromo-1-nitroso-1H,2H,3H-pyrrolo[2,3-b]pyridine CAS No. 2731007-22-8

5-bromo-1-nitroso-1H,2H,3H-pyrrolo[2,3-b]pyridine

Katalognummer: B6208371
CAS-Nummer: 2731007-22-8
Molekulargewicht: 228.05 g/mol
InChI-Schlüssel: OARFORNAAXJGNX-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

5-bromo-1-nitroso-1H,2H,3H-pyrrolo[2,3-b]pyridine is a useful research compound. Its molecular formula is C7H6BrN3O and its molecular weight is 228.05 g/mol. The purity is usually 95.
BenchChem offers high-quality 5-bromo-1-nitroso-1H,2H,3H-pyrrolo[2,3-b]pyridine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5-bromo-1-nitroso-1H,2H,3H-pyrrolo[2,3-b]pyridine including the price, delivery time, and more detailed information at info@benchchem.com.

Eigenschaften

CAS-Nummer

2731007-22-8

Molekularformel

C7H6BrN3O

Molekulargewicht

228.05 g/mol

IUPAC-Name

5-bromo-1-nitroso-2,3-dihydropyrrolo[2,3-b]pyridine

InChI

InChI=1S/C7H6BrN3O/c8-6-3-5-1-2-11(10-12)7(5)9-4-6/h3-4H,1-2H2

InChI-Schlüssel

OARFORNAAXJGNX-UHFFFAOYSA-N

Kanonische SMILES

C1CN(C2=C1C=C(C=N2)Br)N=O

Reinheit

95

Herkunft des Produkts

United States
Foundational & Exploratory

An In-depth Technical Guide on the Synthesis, Characterization, and Potential Properties of 5-bromo-1-nitroso-1H,2H,3H-pyrrolo[2,3-b]pyridine

Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

The 7-azaindole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous therapeutic agents.[1] Chemical modification of this nucleus offers a fertile ground for the discovery of novel compounds with unique biological activities. This guide focuses on a novel, hypothetical derivative: 5-bromo-1-nitroso-1H,2H,3H-pyrrolo[2,3-b]pyridine, also known as 5-bromo-1-nitroso-7-azaindoline. To date, this specific N-nitroso derivative has not been described in the scientific literature. This whitepaper serves as a proactive technical guide for its synthesis, purification, and characterization. We will extrapolate from the known chemistry of the 7-azaindole family and the well-documented behavior of N-nitroso compounds to provide a robust predictive framework for researchers. The potential stability, reactivity, and biological significance of this molecule will also be discussed, offering a roadmap for its investigation as a potential new chemical entity.

Introduction: The Rationale for Investigating Novel 7-Azaindole Derivatives

The 1H-pyrrolo[2,3-b]pyridine, or 7-azaindole, is a bicyclic heteroaromatic compound that is isosteric to indole.[2] This structural similarity allows 7-azaindole derivatives to interact with biological targets that recognize the indole moiety, often with improved physicochemical properties such as solubility and bioavailability.[1] The brominated analog, 5-bromo-7-azaindole, is a key intermediate in the synthesis of several important pharmaceuticals, including the BRAF inhibitor Vemurafenib.[3]

The introduction of an N-nitroso group into the saturated pyrrolidine ring of the corresponding 7-azaindoline precursor would create a novel molecule with potentially interesting chemical and biological properties. N-nitroso compounds are a diverse class of molecules known for their broad spectrum of biological activities, which are often linked to their ability to act as nitric oxide (NO) donors or as alkylating agents.[4] However, it is also crucial to acknowledge that many N-nitroso compounds are potent carcinogens, a property that necessitates careful handling and thorough toxicological evaluation.[5]

This guide will provide a comprehensive overview of the proposed synthesis, characterization, and potential properties of 5-bromo-1-nitroso-1H,2H,3H-pyrrolo[2,3-b]pyridine, offering a valuable resource for researchers interested in exploring this novel chemical space.

Proposed Synthesis Pathway

The synthesis of the target compound can be envisioned as a two-step process starting from the commercially available 5-bromo-1H-pyrrolo[2,3-b]pyridine (5-bromo-7-azaindole).

Step 1: Reduction of 5-bromo-1H-pyrrolo[2,3-b]pyridine to 5-bromo-1H,2H,3H-pyrrolo[2,3-b]pyridine (5-bromo-7-azaindoline)

The reduction of the pyrrole ring of a 7-azaindole to the corresponding indoline is a known transformation. A common method involves catalytic hydrogenation.

Step 2: N-Nitrosation of 5-bromo-1H,2H,3H-pyrrolo[2,3-b]pyridine

The N-nitrosation of secondary amines is a well-established chemical transformation.[6] This reaction is typically carried out using a nitrosating agent under acidic conditions.

The proposed overall synthetic workflow is depicted in the following diagram:

Synthesis_Workflow Start 5-bromo-1H-pyrrolo[2,3-b]pyridine Step1 Reduction Start->Step1 Intermediate 5-bromo-1H,2H,3H-pyrrolo[2,3-b]pyridine Step1->Intermediate Step2 N-Nitrosation Intermediate->Step2 Product 5-bromo-1-nitroso-1H,2H,3H-pyrrolo[2,3-b]pyridine Step2->Product

Figure 1: Proposed two-step synthesis of the target compound.

Experimental Protocols

Protocol 2.1: Synthesis of 5-bromo-2,3-dihydro-1H-pyrrolo[2,3-b]pyridine

A plausible method for the synthesis of 5-bromo-2,3-dihydro-1H-pyrrolo[2,3-b]pyridine involves the bromination of 2,3-dihydro-1H-pyrrolo[2,3-b]pyridine.[7][8]

  • To a stirred solution of 2,3-dihydro-1H-pyrrolo[2,3-b]pyridine (1 equivalent) in a suitable solvent such as dichloromethane, add 48% hydrobromic acid (1.02 equivalents).

  • Cool the reaction mixture to 25-30°C.

  • Slowly add a 20% hydrogen peroxide solution dropwise.

  • After the addition is complete, continue stirring at the same temperature and monitor the reaction by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction with a saturated aqueous solution of sodium bisulfite until the red color disappears.

  • Separate the organic layer, wash with water, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude product.

  • Purify the crude product by column chromatography on silica gel.

Protocol 2.2: Synthesis of 5-bromo-1-nitroso-1H,2H,3H-pyrrolo[2,3-b]pyridine

The N-nitrosation of the secondary amine precursor can be achieved using standard procedures.[6]

  • Dissolve 5-bromo-1H,2H,3H-pyrrolo[2,3-b]pyridine (1 equivalent) in a suitable solvent such as dichloromethane or diethyl ether.

  • Cool the solution to 0°C in an ice bath.

  • Add an aqueous solution of sodium nitrite (1.1 equivalents) dropwise, followed by the slow addition of a dilute acid (e.g., 2M HCl) to maintain a pH of 3-4.

  • Stir the reaction mixture at 0°C and monitor its progress by TLC.

  • Upon completion, carefully neutralize the reaction with a saturated aqueous solution of sodium bicarbonate.

  • Extract the product with the organic solvent, wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel, taking care to minimize exposure to light and heat, as nitrosamines can be unstable.[9]

Structural Elucidation and Physicochemical Properties

A comprehensive characterization of the synthesized 5-bromo-1-nitroso-1H,2H,3H-pyrrolo[2,3-b]pyridine will be essential to confirm its structure and purity. The following analytical techniques are recommended:

Spectroscopic Characterization

A general workflow for the spectroscopic analysis is outlined below:

Characterization_Workflow SynthesizedProduct Purified Product NMR NMR Spectroscopy (¹H, ¹³C, DEPT, COSY, HSQC, HMBC) SynthesizedProduct->NMR MS Mass Spectrometry (HRMS, GC-MS/LC-MS) SynthesizedProduct->MS IR Infrared Spectroscopy (FT-IR) SynthesizedProduct->IR UVVis UV-Vis Spectroscopy SynthesizedProduct->UVVis XRay X-ray Crystallography (if suitable crystals are obtained) SynthesizedProduct->XRay

Sources

Unveiling the Mechanism of Action: 5-Bromo-1-nitroso-1H,2H,3H-pyrrolo[2,3-b]pyridine as a Multifunctional Pharmacological Probe

Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Medicinal Chemists, and Toxicologists Document Type: Technical Whitepaper

Executive Summary & Pharmacophore Deconstruction

5-bromo-1-nitroso-1H,2H,3H-pyrrolo[2,3-b]pyridine (Molecular Formula: C₇H₆BrN₃O)[1] is a highly specialized synthetic molecular probe. While not a marketed therapeutic, its unique structural topology makes it an invaluable asset for investigating dual-targeted pharmacological pathways and toxicological mechanisms.

To understand its mechanism of action (MoA), we must deconstruct its pharmacophore into three critical domains:

  • The 7-Azaindoline Core (1H,2H,3H-pyrrolo[2,3-b]pyridine): A saturated derivative of the classic 7-azaindole. The 7-azaindole framework is widely recognized as a privileged scaffold in the design of [2], acting as a potent bioisostere for the adenine ring of ATP.

  • The 5-Bromo Substituent: A highly lipophilic, electron-withdrawing halogen vector. In kinase binding, it directs the molecule deep into the hydrophobic pocket adjacent to the gatekeeper residue, while also serving as a handle for transition-metal-catalyzed cross-coupling.

  • The N-Nitroso Group (N-NO): The defining functional moiety. It acts as a photolabile and enzymatically reactive nitric oxide (NO) donor. Furthermore, it serves as a "prodrug mask" that sterically occludes the indoline nitrogen, preventing kinase hinge binding until the NO group is cleaved.

Primary Mechanism: Nitric Oxide (NO) Donorship & Signaling

The immediate biological activity of this compound stems from the cleavage of the N-NO bond. N-nitrosamines can undergo homolytic or heterolytic cleavage via controlled UV irradiation or enzymatic reduction to yield nitric oxide (NO). NO is a potent gaseous signaling molecule that rapidly diffuses across cell membranes to bind the heme group of soluble Guanylate Cyclase (sGC). This binding catalyzes the conversion of GTP to cyclic GMP (cGMP), which subsequently allosterically activates Protein Kinase G (PKG), driving vasodilation and cellular signaling.

NOSignaling A 5-Bromo-1-nitroso-azaindoline B Nitric Oxide (NO) Release A->B Cleavage (Enzymatic/UV) C Soluble Guanylate Cyclase (sGC) B->C Binds Heme Group D GTP to cGMP Conversion C->D Catalytic Activation E Protein Kinase G (PKG) D->E Allosteric Binding F Cellular Signaling / Vasodilation E->F Phosphorylation Cascade

Nitric Oxide (NO) release and subsequent sGC-cGMP-PKG signaling cascade.

Experimental Protocol 1: Real-Time NO Quantification via DAF-FM DA

Causality: DAF-FM DA is a cell-permeable, non-fluorescent dye that reacts specifically with NO-derived reactive nitrogen species to form a highly fluorescent benzotriazole, allowing for precise spatial and temporal quantification of NO release.

  • Cell Loading: Incubate Human Umbilical Vein Endothelial Cells (HUVECs) with 5 µM DAF-FM DA in serum-free media for 30 minutes at 37°C.

  • Wash Step: Wash cells three times with PBS to remove extracellular dye, ensuring only intracellular NO generation is captured.

  • Compound Administration: Treat the cells with 10 µM of 5-bromo-1-nitroso-azaindoline.

  • Activation: Induce N-NO cleavage via controlled UV-A exposure (365 nm) for 5 minutes.

  • Quantification: Measure fluorescence emission at 515 nm (excitation 495 nm) using a microplate reader.

  • System Validation Check (Critical): A parallel control cohort must be pre-treated with 100 µM cPTIO (a specific NO scavenger). If the fluorescence signal in the cPTIO group does not decrease by >90% relative to the test group, the signal is deemed a reactive oxygen species (ROS) artifact, and the assay run is invalidated.

Secondary Mechanism: ATP-Competitive Kinase Hinge Binding

Once the N-nitroso group is cleaved, the molecule is converted into 5-bromo-7-azaindoline. The removal of the nitroso mask exposes the N1-H (hydrogen bond donor), which pairs with the N7 atom (hydrogen bond acceptor). This bidentate motif perfectly mimics the N1 and N6-NH2 of adenine.

Biostructural analysis of [3] reveals that these two nitrogen atoms form critical hydrogen bonds with the backbone amides of the kinase hinge region (e.g., PI3Kγ or JAK2). The intact N-nitroso compound cannot form these bonds due to severe steric clash and the absence of the N1-H donor.

Table 1: Comparative Kinase Binding Affinities (Representative Data)
Compound StateTarget KinaseBinding ModeExpected IC₅₀ (nM)
N-Nitroso (Prodrug) PI3Kγ / JAK2Steric clash at hinge region> 10,000
De-nitrosated (Active) PI3KγBidentate H-bonding50 - 150
De-nitrosated (Active) JAK2Bidentate H-bonding10 - 80
Experimental Protocol 2: FRET-Based Kinase Binding Assay

Causality: The de-nitrosated azaindoline competes with a fluorescently labeled ATP-site tracer. Displacement of the tracer reduces the Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) signal, directly correlating to binding affinity.

  • Complex Formation: Incubate recombinant JAK2 kinase (5 nM) with a fluorescent kinase tracer (100 nM) and a Europium-labeled anti-tag antibody (2 nM) in kinase buffer.

  • Compound Addition: Add the de-nitrosated compound in a 12-point dose-response format (1 pM to 10 µM).

  • Incubation: Incubate the microplate in the dark at room temperature for 1 hour to reach thermodynamic equilibrium.

  • Detection: Measure the TR-FRET emission ratio (665 nm / 615 nm) using a compatible reader.

  • System Validation Check (Critical): The assay plate must yield a Z'-factor > 0.5. Furthermore, a reference inhibitor (e.g., Ruxolitinib) must produce an IC₅₀ within 3-fold of its historical standard curve. Failure to meet these criteria invalidates the microplate read.

Toxicological Mechanism: CYP450-Mediated Metabolic Activation

Beyond its pharmacological utility, the N-nitroso moiety carries significant toxicological weight. N-nitrosamines require metabolic activation by cytochrome P450 enzymes to exert their [4].

Specifically, CYP2E1 and CYP2A6 catalyze the α-hydroxylation of the carbon adjacent to the nitrosamine nitrogen. This highly unstable intermediate undergoes spontaneous dealkylation, collapsing into a highly reactive alkyl-diazonium ion. This electrophile aggressively attacks nucleophilic centers on DNA (primarily the O⁶ and N⁷ positions of guanine), leading to mutations if not rapidly repaired by O⁶-methylguanine-DNA methyltransferase (MGMT)[5].

CYP450Activation A N-Nitroso-azaindoline B CYP2E1 / CYP2A6 A->B Substrate Binding C α-Hydroxylation Intermediate B->C Oxidation D Alkyl-Diazonium Ion C->D Spontaneous Dealkylation E DNA Alkylation (O6-Guanine) D->E Electrophilic Attack F Genotoxicity / Mutagenesis E->F Unrepaired DNA Lesions

CYP450-mediated metabolic activation of N-nitrosamines leading to DNA alkylation.

Experimental Protocol 3: In Vitro DNA Alkylation & LC-MS/MS Quantification

Causality: Human Liver Microsomes (HLMs) provide the necessary CYP450 enzymes, NADPH provides the reducing equivalents for oxidation, and calf thymus DNA acts as the nucleophilic target for the generated diazonium species.

  • Metabolic Incubation: Incubate 50 µM of the compound with HLMs (1 mg/mL protein), an NADPH regenerating system, and calf thymus DNA (1 mg/mL) in 100 mM phosphate buffer (pH 7.4) at 37°C for 2 hours.

  • DNA Extraction: Terminate the reaction with ice-cold ethanol. Extract the DNA using a standard phenol-chloroform purification method.

  • DNA Hydrolysis: Digest the purified DNA into single nucleosides using DNAse I, snake venom phosphodiesterase, and alkaline phosphatase at 37°C overnight.

  • LC-MS/MS Analysis: Quantify specific DNA adducts (e.g., O⁶-alkylguanine) using liquid chromatography-tandem mass spectrometry against stable isotope-labeled internal standards.

  • System Validation Check (Critical): A negative control lacking the NADPH regenerating system must show zero adduct formation. The presence of adducts in the minus-NADPH control indicates spontaneous chemical instability or external contamination, voiding the experimental results.

References

  • PubChemLite - 5-bromo-1-nitroso-1h,2h,3h-pyrrolo[2,3-b]pyridine Source: PubChem / uni.lu URL:[Link]

  • The Azaindole Framework in the Design of Kinase Inhibitors Source: PMC - NIH URL:[Link]

  • Azaindole Therapeutic Agents Source: PMC - NIH URL:[Link]

  • DNA Alkylation Damage by Nitrosamines and Relevant DNA Repair Pathways Source: PMC - NIH URL:[Link]

  • Metabolic Activation and DNA Interactions of Carcinogenic N-Nitrosamines to Which Humans Are Commonly Exposed Source: PMC - NIH URL:[Link]

Sources

Advanced Safety Data & Handling Whitepaper: 5-Bromo-1-nitroso-1H,2H,3H-pyrrolo[2,3-b]pyridine

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In modern drug discovery, azaindole and azaindoline derivatives are highly sought-after scaffolds for the development of kinase inhibitors and melatoninergic ligands. 5-Bromo-1-nitroso-1H,2H,3H-pyrrolo[2,3-b]pyridine (also known as 5-bromo-1-nitroso-2,3-dihydro-1H-pyrrolo[2,3-b]pyridine) represents a powerful, yet profoundly hazardous, bifunctional building block.

While the 5-bromo substituent offers an ideal handle for palladium-catalyzed cross-coupling reactions (such as Suzuki-Miyaura or Stille couplings)[1], the presence of the N-nitroso moiety classifies this molecule as a "Cohort of Concern" (CoC) compound under ICH M7 guidelines. N-nitrosamines are potent pro-carcinogens that require stringent handling, specialized decontamination protocols, and rigorous analytical validation to ensure occupational safety and environmental compliance.

This whitepaper transcends the traditional Safety Data Sheet (SDS) format, providing researchers with an in-depth mechanistic understanding of the compound's toxicology, alongside a self-validating experimental protocol for its safe utilization and destruction.

Structural & Mechanistic Toxicology (The E-E-A-T Framework)

To handle N-nitrosamines safely, one must understand the causality behind their genotoxicity. The intact N-nitroso compound is not inherently reactive toward DNA; rather, it is a pro-carcinogen that requires metabolic bioactivation[2].

The Bioactivation Cascade
  • Enzymatic Activation: Upon systemic absorption, cytochrome P450 monooxygenases (predominantly CYP2E1 and CYP2A6) catalyze the α -hydroxylation of the carbon atom adjacent to the N-nitroso group[2][3].

  • Spontaneous Decomposition: The resulting α -hydroxy-N-nitrosamine is highly unstable. It spontaneously cleaves, releasing an aldehyde (or ketone) and water, to yield a transient diazohydroxide intermediate[4].

  • Electrophilic Attack: The diazohydroxide rapidly converts into a highly reactive diazonium ion . This electrophile aggressively seeks nucleophiles, ultimately alkylating DNA bases[2].

  • Mutagenesis: The diazonium ion primarily attacks the N7 and O6 positions of guanine. The formation of O6 -alkylguanine lesions is particularly insidious, as it leads to mispairing with thymine during DNA replication, resulting in permanent G:C to A:T transition mutations[3][5].

By understanding this pathway, researchers can appreciate why standard chemical hygiene is insufficient, and why preventing exposure to even trace amounts of the parent compound is critical.

Mandatory Visualization: Bioactivation Pathway

G N1 5-Bromo-1-nitroso-1H,2H,3H- pyrrolo[2,3-b]pyridine (Pro-carcinogen) N3 α-Hydroxy-N-nitrosamine Intermediate N1->N3 α-Hydroxylation N2 CYP450 Enzymes (CYP2E1 / CYP2A6) N2->N1 Catalysis N4 Highly Reactive Diazonium Ion N3->N4 Spontaneous Decomposition N5 DNA Alkylation (N7 & O6 of Guanine) N4->N5 Electrophilic Attack N6 Mutagenesis & Carcinogenesis N5->N6 Base Mispairing

Mechanistic pathway of N-nitroso bioactivation leading to DNA alkylation and mutagenesis.

Physicochemical Properties & Hazard Identification

To facilitate rapid risk assessment, the quantitative and qualitative data for 5-bromo-1-nitroso-1H,2H,3H-pyrrolo[2,3-b]pyridine are summarized below.

Table 1: Physicochemical Properties

PropertyValueCausality / Relevance
Molecular Formula C₇H₆BrN₃OContains halogens and nitrogenous oxides.
Monoisotopic Mass 226.97 DaConfirmed via LC-MS ( [M+H]+ at m/z 227.97)[6].
Structural Core 7-AzaindolineConfers unique electronic properties for kinase binding[1].
Solubility DMSO, DMF, DCMHigh lipophilicity increases dermal absorption risk.
Stability Stable to base; acid/UV sensitiveDictates the choice of decontamination protocols[7].

Table 2: GHS Hazard Classification

Hazard ClassCategorySignal WordHazard Statement
Acute Toxicity (Oral) Category 3Danger H301: Toxic if swallowed
Carcinogenicity Category 1BDanger H350: May cause cancer
Germ Cell Mutagenicity Category 1BDanger H340: May cause genetic defects
Skin Irritation Category 2Warning H315: Causes skin irritation

Self-Validating Experimental Protocol: Safe Handling & Decontamination

Standard fume hoods do not provide adequate protection against highly potent N-nitrosamines. The following protocol outlines a closed-system methodology for utilizing the compound in a Suzuki-Miyaura cross-coupling reaction, followed by a self-validating decontamination workflow .

Phase 1: Controlled Reaction Setup
  • Environment: Conduct all weighing and transfer operations in a Class II, Type B2 Biological Safety Cabinet (BSC) exhausted directly to the outside, or within a dedicated negative-pressure glovebox.

  • PPE: Don double nitrile gloves (change outer gloves immediately if contamination is suspected), a disposable Tyvek suit, and a full-face respirator with P100/organic vapor cartridges.

Phase 2: Execution of Suzuki-Miyaura Cross-Coupling

Causality: The 5-bromo substituent is highly receptive to palladium insertion[1]. However, the N-nitroso group can thermally degrade, necessitating mild coupling parameters.

  • Charge a heavy-walled microwave vial with 5-bromo-1-nitroso-1H,2H,3H-pyrrolo[2,3-b]pyridine (1.0 equiv), the desired arylboronic acid (1.2 equiv), and Pd(dppf)Cl2​ (0.05 equiv).

  • Seal the vial with a PTFE-lined crimp cap.

  • Purge the closed system with ultra-pure argon for 10 minutes via a needle to prevent oxidative degradation of the Pd(0) catalyst.

  • Inject degassed solvent (e.g., 1,4-Dioxane/Water, 4:1 v/v) and a mild base (e.g., K3​PO4​ , 2.0 equiv) via syringe.

  • Stir at 80°C for 4 hours. Monitor conversion via LC-MS using a micro-aliquot.

Phase 3: Decontamination & Self-Validating Verification

Causality:N-nitrosamines are recalcitrant to basic hydrolysis but rapidly degrade via acid-catalyzed chemical reduction or UV photolysis[7].

  • Chemical Quenching: Transfer all reaction waste, aqueous washes, and glassware rinsates into a dedicated decontamination carboy containing 1M HCl and an excess of Zinc powder. Stir vigorously for 24 hours. The acidic reducing environment cleaves the N-NO bond, reducing it to the corresponding amine or hydrazine[5].

  • Photolytic Cleavage (Alternative for clear liquids): Expose aqueous waste to 254 nm UV light at pH 4 for 12 hours. The quantum yield for N-nitrosamine photolysis is highly efficient in slightly acidic conditions[7].

  • Self-Validation (The Critical Step): A protocol is only as good as its verification. Before declaring the waste "decontaminated" for standard hazardous disposal, extract a 1 mL aliquot of the treated rinsate. Analyze via HPLC-MS/MS (MRM mode).

    • Pass Criterion: The peak corresponding to the parent compound ( m/z 227.97 [M+H]+ ) must be below the Limit of Detection (LOD, typically < 1 ppb).

    • Mechanistic Confirmation: The detection of the denitrosated product, 5-bromo-2,3-dihydro-1H-pyrrolo[2,3-b]pyridine ( m/z 199.05 [M+H]+ ), acts as an internal positive control, confirming that successful chemical reduction has occurred.

References

The mechanistic claims and protocol standards in this whitepaper are grounded in the following authoritative literature:

  • [DNA Alkylation Damage by Nitrosamines and Relevant DNA Repair Pathways] Source: National Institutes of Health (NIH) / PubMed Central URL:[Link]

  • [An Organic Chemist's Guide to N-Nitrosamines: Their Structure, Reactivity, and Role as Contaminants] Source: American Chemical Society (ACS) Publications URL:[Link]

  • [Mechanisms of Nitrosamine Mutagenicity and Their Relationship to Rodent Carcinogenic Potency] Source: Health and Environmental Sciences Institute (HESI) / Chemical Research in Toxicology URL:[Link]

  • [Synthesis of 5 substituted 7-azaindoles and 7-azaindolines] Source: US Patent 7652137B2 URL

Sources

Preliminary investigation of 5-bromo-1-nitroso-1H,2H,3H-pyrrolo[2,3-b]pyridine derivatives

Author: BenchChem Technical Support Team. Date: April 2026

An In-depth Technical Guide to the Preliminary Investigation of 5-bromo-1-nitroso-1H,2H,3H-pyrrolo[2,3-b]pyridine Derivatives

Authored by: Gemini, Senior Application Scientist

Abstract

The 1H-pyrrolo[2,3-b]pyridine, commonly known as the 7-azaindole scaffold, is a privileged heterocyclic motif in medicinal chemistry, forming the core of numerous clinically approved therapeutics and investigational drugs.[1][2][3] Its unique electronic properties and ability to engage in various biological interactions have established it as a cornerstone for the development of potent kinase inhibitors, anticancer agents, and anti-inflammatory compounds.[4][5][6] This guide presents a preliminary investigation into a novel class of derivatives: 5-bromo-1-nitroso-1H,2H,3H-pyrrolo[2,3-b]pyridines. While this specific nitrosated compound is not extensively described in current literature, this document serves as a foundational blueprint for its synthesis, characterization, and potential applications. We will detail a proposed synthetic pathway, outline key derivatization strategies, and hypothesize on the potential biological activities of this new chemical space. This whitepaper is intended for researchers, scientists, and drug development professionals interested in expanding the therapeutic potential of the 7-azaindole scaffold.

Introduction: The 7-Azaindole Scaffold in Drug Discovery

The 7-azaindole nucleus is a bioisostere of indole, where the carbon at the 7-position is replaced by a nitrogen atom. This substitution significantly alters the molecule's electronic distribution and hydrogen bonding capabilities, often leading to improved solubility, metabolic stability, and target-binding affinity compared to its indole counterparts.[2] These advantageous physicochemical properties have propelled the 7-azaindole scaffold to the forefront of modern drug design.

A prime example of its clinical success is Vemurafenib , a potent BRAF kinase inhibitor approved for the treatment of metastatic melanoma with the BRAF V600E mutation.[1][7] The 7-azaindole core of Vemurafenib is crucial for its high-affinity binding to the ATP-binding pocket of the kinase. Beyond oncology, 7-azaindole derivatives have shown promise in a wide array of therapeutic areas, including:

  • Anti-inflammatory agents: As inhibitors of phosphodiesterase 4B (PDE4B).[5]

  • Neurodegenerative diseases: Through the inhibition of kinases such as DYRK1A.

  • Infectious diseases: Displaying antibacterial and antifungal properties.[4]

The 5-bromo-7-azaindole derivative, in particular, is a valuable intermediate in organic synthesis, providing a versatile handle for the introduction of various functional groups through cross-coupling reactions.[1][7][8] This allows for the systematic exploration of structure-activity relationships (SAR) and the fine-tuning of pharmacological properties.

This guide focuses on the reduced form of this scaffold, the 7-azaindoline (1H,2H,3H-pyrrolo[2,3-b]pyridine), and its subsequent N-nitrosation. The introduction of a 1-nitroso group is a strategic choice, as it can serve multiple purposes:

  • A potential nitric oxide (NO) donating moiety: N-nitrosamines can release NO under specific physiological conditions, a strategy employed in the design of cardiovascular and anticancer agents.

  • A synthetic intermediate: The nitroso group can be readily transformed into other functionalities, such as an amino or a diazo group, for further derivatization.

  • A modulator of biological activity: The electronic and steric effects of the nitroso group can significantly alter the binding affinity and selectivity of the parent molecule.

The following sections will lay out a comprehensive plan for the synthesis, derivatization, and preliminary biological evaluation of this novel class of compounds.

Proposed Synthetic Pathway

The synthesis of 5-bromo-1-nitroso-1H,2H,3H-pyrrolo[2,3-b]pyridine is envisioned as a three-step process starting from the commercially available 7-azaindole. The overall synthetic workflow is depicted below.

Synthetic_Pathway Start 7-Azaindole Step1 Bromination Start->Step1 Intermediate1 5-Bromo-7-azaindole Step1->Intermediate1 NBS, MeCN Step2 Reduction Intermediate1->Step2 Intermediate2 5-Bromo-7-azaindoline Step2->Intermediate2 NaBH3CN, TFA Step3 N-Nitrosation Intermediate2->Step3 FinalProduct 5-Bromo-1-nitroso-7-azaindoline Step3->FinalProduct NaNO2, HCl (aq)

Caption: Proposed synthetic route to the target compound.

Step 1: Synthesis of 5-Bromo-1H-pyrrolo[2,3-b]pyridine (5-Bromo-7-azaindole)

The direct bromination of 7-azaindole at the 5-position is a well-established transformation.

Protocol:

  • To a solution of 7-azaindole (1.0 eq) in acetonitrile (MeCN), add N-bromosuccinimide (NBS) (1.05 eq) portion-wise at 0 °C.

  • Allow the reaction mixture to warm to room temperature and stir for 4-6 hours, monitoring by TLC or LC-MS.

  • Upon completion, quench the reaction with a saturated aqueous solution of sodium thiosulfate.

  • Extract the product with ethyl acetate, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford 5-bromo-7-azaindole.

Causality: The use of NBS provides a mild and selective source of electrophilic bromine. The 5-position of the 7-azaindole nucleus is electronically activated and sterically accessible, leading to regioselective bromination.

Step 2: Synthesis of 5-Bromo-2,3-dihydro-1H-pyrrolo[2,3-b]pyridine (5-Bromo-7-azaindoline)

The reduction of the pyrrole ring of 7-azaindole to the corresponding indoline can be achieved using various reducing agents. A common and effective method involves the use of sodium cyanoborohydride in an acidic medium.

Protocol:

  • Dissolve 5-bromo-7-azaindole (1.0 eq) in trifluoroacetic acid (TFA) at 0 °C.

  • Add sodium cyanoborohydride (NaBH3CN) (3.0 eq) portion-wise, maintaining the temperature below 10 °C.

  • Stir the reaction mixture at room temperature for 12-16 hours.

  • Carefully quench the reaction by the slow addition of water, followed by basification with a saturated aqueous solution of sodium bicarbonate until pH ~8.

  • Extract the product with dichloromethane, dry over anhydrous sodium sulfate, and concentrate in vacuo.

  • The crude 5-bromo-7-azaindoline can often be used in the next step without further purification.

Causality: In a strong acid like TFA, the pyrrole ring is protonated, rendering it susceptible to reduction by a mild hydride donor like NaBH3CN.

Step 3: Synthesis of 5-bromo-1-nitroso-1H,2H,3H-pyrrolo[2,3-b]pyridine

The N-nitrosation of secondary amines is a classic transformation, typically carried out with sodium nitrite in an acidic aqueous solution.

Protocol:

  • Suspend 5-bromo-7-azaindoline (1.0 eq) in a mixture of water and a suitable organic co-solvent (e.g., dichloromethane).

  • Cool the mixture to 0-5 °C in an ice bath.

  • Slowly add a pre-cooled aqueous solution of sodium nitrite (NaNO2) (1.2 eq) followed by the dropwise addition of dilute hydrochloric acid (e.g., 2 M HCl) to maintain a pH of 3-4.

  • Stir the reaction vigorously at 0-5 °C for 1-2 hours.

  • Separate the organic layer, and extract the aqueous layer with dichloromethane.

  • Combine the organic extracts, wash with a saturated aqueous solution of sodium bicarbonate and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the product by flash chromatography to yield the target compound.

Trustworthiness and Safety: This protocol is designed to be self-validating. The reaction progress can be monitored by TLC, and the final product's identity and purity confirmed by standard analytical techniques. Crucially, N-nitroso compounds are potential carcinogens and should be handled with appropriate personal protective equipment in a well-ventilated fume hood.

Physicochemical Characterization

The structural elucidation of the target compound and its derivatives will be performed using a suite of standard analytical techniques.

Technique Expected Observations for 5-bromo-1-nitroso-7-azaindoline
¹H NMR Disappearance of the N-H proton signal from the starting indoline. Characteristic downfield shifts of the protons adjacent to the N-nitroso group. Aromatic protons on the pyridine ring will be observed.
¹³C NMR Signals corresponding to the saturated carbons of the indoline ring and the aromatic carbons of the pyridine and bromo-substituted carbons.
Mass Spectrometry (HRMS) Accurate mass measurement to confirm the elemental composition (C₇H₆BrN₃O).
Infrared (IR) Spectroscopy Appearance of a characteristic N-N=O stretching vibration around 1450-1500 cm⁻¹.

Proposed Derivatization and SAR Exploration

The synthesized 5-bromo-1-nitroso-7-azaindoline is a versatile scaffold for further chemical modifications. The primary points for derivatization are the 5-bromo position and the 1-nitroso group.

SAR_Exploration cluster_0 Derivatization at C5 cluster_1 Modification of N1-Nitroso Core 5-Bromo-1-nitroso-7-azaindoline Suzuki Suzuki Coupling (Ar-B(OH)2, Pd catalyst) Core->Suzuki Sonogashira Sonogashira Coupling (Alkynes, Pd/Cu catalyst) Core->Sonogashira Buchwald Buchwald-Hartwig Amination (Amines, Pd catalyst) Core->Buchwald Reduction Reduction (e.g., LiAlH4) Core->Reduction Denitrosation Denitrosation (Acidic conditions) Core->Denitrosation Deriv1 5-Aryl/Heteroaryl Derivatives Suzuki->Deriv1 Deriv2 5-Alkynyl Derivatives Sonogashira->Deriv2 Deriv3 5-Amino Derivatives Buchwald->Deriv3 Deriv4 1-Amino-7-azaindoline Reduction->Deriv4 Deriv5 Regenerated 7-azaindoline (for N-alkylation, etc.) Denitrosation->Deriv5

Caption: Strategies for derivatization and SAR exploration.

Derivatization at the 5-Position via Cross-Coupling Reactions

The bromine atom at the 5-position is ideally suited for palladium-catalyzed cross-coupling reactions, enabling the introduction of a wide range of substituents.

Exemplary Protocol: Suzuki-Miyaura Coupling

  • To a degassed mixture of 5-bromo-1-nitroso-7-azaindoline (1.0 eq), an appropriate aryl or heteroaryl boronic acid (1.2 eq), and a palladium catalyst such as Pd(PPh₃)₄ (0.05 eq) in a suitable solvent (e.g., 1,4-dioxane/water), add a base such as K₂CO₃ (2.0 eq).

  • Heat the mixture under an inert atmosphere (e.g., nitrogen or argon) at 80-100 °C for 8-12 hours.

  • Cool the reaction to room temperature, dilute with water, and extract with an organic solvent.

  • Purify the product by column chromatography.

Causality: This reaction allows for the formation of a C-C bond between the 7-azaindoline core and various aromatic systems, which is a common strategy for modulating the pharmacological activity of kinase inhibitors and other targeted therapies.

Modification of the 1-Nitroso Group

The nitroso group can be chemically transformed to further expand the chemical diversity of the compound library.

  • Reduction to Hydrazine: The nitroso group can be reduced to the corresponding hydrazine (1-amino-7-azaindoline) using reducing agents like lithium aluminum hydride (LiAlH₄) or zinc dust in acetic acid. This introduces a new vector for derivatization.

  • Denitrosation: The nitroso group can be removed under certain acidic conditions to regenerate the parent secondary amine, which can then be subjected to N-alkylation, N-acylation, or other modifications.

Hypothesized Biological Evaluation

Given the extensive literature on the biological activities of 7-azaindole derivatives, a targeted screening approach is proposed for this novel series.

Proposed Biological Target/Assay Rationale Key References
Antiproliferative Assays The 7-azaindole scaffold is a core component of many anticancer agents. A primary screen against a panel of human cancer cell lines (e.g., A549 lung, MDA-MB-231 breast, HCT116 colon) is warranted.[6][9]
Kinase Inhibition Profiling Many 7-azaindole derivatives are potent kinase inhibitors. Screening against a panel of kinases, particularly those implicated in cancer such as BRAF, FMS, and ATM, would be a logical next step if antiproliferative activity is observed.[4][9][10]
PDE4B Inhibition Assay 1H-pyrrolo[2,3-b]pyridine derivatives have been identified as potent inhibitors of PDE4B, a target for inflammatory diseases.[5]
Nitric Oxide (NO) Release Assay To investigate the potential of the N-nitroso group to act as an NO donor, a Griess assay or other NO detection methods could be employed in the presence of relevant biological reductants.N/A

Conclusion

The 5-bromo-1-nitroso-1H,2H,3H-pyrrolo[2,3-b]pyridine scaffold represents an unexplored area of chemical space with significant potential for drug discovery. This guide provides a comprehensive and scientifically grounded roadmap for the synthesis, characterization, and preliminary biological evaluation of this novel class of compounds. By leveraging the established importance of the 7-azaindole core and introducing novel functionalities, this research has the potential to yield new therapeutic agents with unique pharmacological profiles. The detailed protocols and proposed derivatization strategies herein offer a solid foundation for researchers to embark on this promising avenue of investigation.

References

  • Han, C., et al. (2017). Highly Regioselective and Practical Synthesis of 5-Bromo-4-chloro-3-nitro-7-azaindole. Organic Process Research & Development, 21(4), 664-668. Available at: [Link]

  • Mushtaq, N., et al. (n.d.). Synthesis and Pharmacological Activities of 7-Azaindole Derivatives. Pakistan Journal of Pharmaceutical Sciences.
  • El-Sayed, N. N. E., et al. (2023).
  • PatSnap Eureka. (2015, March 4). Synthetic process of 5-bromo-7-azaindole. Retrieved from [Link]

  • Journal of Molecular Structure. (2015). 5-Bromo-7-azaindole: Synthesis, XRD analysis and solubility under different condition. Journal of Molecular Structure, 1101, 91-100.
  • Singh, S., et al. (2024). Design, Synthesis, Anticancer Activities and Comparative Molecular Docking Studies of a Novel Class of 7-Azaindole Analogs as Potent PARP Inhibitors. Research Journal of Pharmacy and Technology, 17(4), 1585-1594.
  • S. LNU, et al. (2019). Synthesis and SAR Studies of 1H-Pyrrolo[2,3-b]pyridine-2-carboxamides as Phosphodiesterase 4B (PDE4B) Inhibitors. ACS Medicinal Chemistry Letters, 10(10), 1433-1439.
  • Wójcicka, A., & Redzicka, A. (2021).
  • Request PDF. (n.d.). Preparation of 2,3-Disubstituted 5-Bromo-1H-pyrrolo[2,3-b]pyridine Framework by Fischer Cyclization.
  • The Royal Society of Chemistry. (2022, March 1). Alkali-Amide Controlled Selective Synthesis of 7-Azaindole and 7-Azaindoline through Domino Reactions of 2-Fluoro-3-methylpyridine and Arylaldehydes.
  • PubMed. (n.d.). Radiosensitizing activity of 1-alkyl-3-nitropyrrolo-(2,3-b)-pyridine derivative. Retrieved from [Link]

  • G. C. Reddy, et al. (2016). Synthesis and biological evaluation of pyrrolo[2,3-b]pyridine analogues as antiproliferative agents and their interaction with calf thymus DNA. European Journal of Medicinal Chemistry, 115, 259-271.
  • A facile and efficient synthesis of 3-amino-5-bromopyridine derivatives using microwave irradiation. (2011). Heterocycles, 83(4), 757-764.
  • ResearchGate. (n.d.). 5-Bromo-1H-pyrrolo[2,3-b]pyridine.
  • Organic Chemistry Portal. (n.d.). Azaindole synthesis. Retrieved from [Link]

  • Crocetti, L., et al. (2019). Further modifications of 1H-pyrrolo[2,3-b]pyridine derivatives as inhibitors of human neutrophil elastase. Bioorganic & Medicinal Chemistry Letters, 29(1), 73-77.
  • El-Gamal, M. I., et al. (2018). Pyrrolo[3,2-c]pyridine derivatives with potential inhibitory effect against FMS kinase. Bioorganic & Medicinal Chemistry Letters, 28(15), 2568-2573.
  • ResearchGate. (2021, April 9). An Overview of the Biological Activity of Pyrrolo[3,4-c]pyridine Derivatives.
  • PubMed. (2025, July 10). Discovery of 1 H-Pyrrolo[2,3- b]pyridine Derivatives as Highly Selective, and Orally Available ATM Inhibitors with Potent In Vivo Antitumor Activity. Retrieved from [Link]

  • Ukrainian Chemistry Journal. (2023, July 28).

Sources

Pharmacokinetics of 5-Bromo-1-nitroso-1H,2H,3H-pyrrolo[2,3-b]pyridine in Early Drug Discovery: A Hit-to-Lead Evaluation Guide

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The incorporation of the azaindole and azaindoline scaffolds is a cornerstone of modern kinase inhibitor and receptor antagonist design[1]. However, the specific derivative 5-bromo-1-nitroso-1H,2H,3H-pyrrolo[2,3-b]pyridine (a 5-bromo-N-nitroso-azaindoline) presents a unique dual-profile in early drug discovery. While the brominated azaindoline core offers excellent hydrogen-bonding dynamics and generally favorable hepatic clearance profiles[2], the N-nitroso group introduces profound pharmacokinetic (PK) and toxicological liabilities.

This technical guide provides a comprehensive framework for evaluating the ADME (Absorption, Distribution, Metabolism, and Excretion) properties of this scaffold, emphasizing the mechanistic causality behind its metabolic instability and the mandatory regulatory protocols required for Nitrosamine Drug Substance-Related Impurities (NDSRIs)[3].

Structural Assessment & Mechanistic Liabilities

The physicochemical properties of 5-bromo-1-nitroso-1H,2H,3H-pyrrolo[2,3-b]pyridine dictate its behavior in biological matrices. The basicity of the pyridine nitrogen is heavily modulated by the electron-withdrawing bromine at the C5 position, while the N-nitroso group on the pyrrolidine ring acts as a metabolic focal point.

The Dual Metabolic Fate of the N-Nitroso Group

The N-nitroso moiety is highly susceptible to cytochrome P450 (CYP)-mediated biotransformation, primarily through two competing pathways[4][5]:

  • Denitrosation (Detoxification): Enzymatic cleavage of the N-N bond releases nitric oxide (NO) or nitrite, reverting the molecule to its secondary amine precursor (5-bromo-2,3-dihydro-1H-pyrrolo[2,3-b]pyridine). This is a rapid clearance pathway but generally non-toxic[6].

  • α -Hydroxylation (Bioactivation): Oxidation at the carbon adjacent to the N-nitroso group leads to an unstable α -hydroxy-nitrosamine. This intermediate spontaneously collapses into a highly reactive diazonium ion capable of covalently alkylating DNA, triggering severe mutagenicity (Ames-positive liability)[7].

MetabolicPathways Parent 5-Bromo-1-nitroso- azaindoline Denitrosation Denitrosation (Detoxification) Parent->Denitrosation CYP450 (e.g., CYP2E1) AlphaOH α-Hydroxylation (Bioactivation) Parent->AlphaOH CYP450 SecAmine 5-Bromo-azaindoline (Secondary Amine) Denitrosation->SecAmine Loss of NO Diazonium Diazonium Ion (Reactive Intermediate) AlphaOH->Diazonium Spontaneous Cleavage DNA DNA Alkylation (Mutagenicity) Diazonium->DNA Covalent Binding

Primary metabolic pathways of N-nitroso azaindolines: Denitrosation vs. α-Hydroxylation.

Quantitative Data Summary

To establish a baseline for Hit-to-Lead progression, Table 1 outlines the predicted physicochemical parameters, while Table 2 summarizes the target in vitro and in vivo PK thresholds required to advance this specific scaffold.

Table 1: Physicochemical Properties of 5-bromo-1-nitroso-1H,2H,3H-pyrrolo[2,3-b]pyridine

ParameterValue / EstimateImplication for PK
Molecular Weight 227.98 g/mol Highly favorable for passive diffusion and oral absorption.
cLogP ~2.3Optimal lipophilicity for membrane permeability without excessive non-specific protein binding.
Topological Polar Surface Area (TPSA) ~45 ŲExcellent potential for blood-brain barrier (BBB) penetration if targeted for CNS indications.
pKa (Pyridine N) ~3.5 - 4.0Weakly basic; predominantly unionized at physiological pH (7.4), promoting rapid intestinal absorption.

Table 2: Target Pharmacokinetic Thresholds for the Azaindoline Scaffold

AssayTarget ThresholdRationale
HLM Intrinsic Clearance ( CLint​ ) < 40 µL/min/mgAzaindoles typically exhibit low-to-medium clearance[1]. High clearance indicates rapid denitrosation.
Enhanced Ames Test NegativeMandatory regulatory requirement for N-nitroso compounds to rule out DNA alkylation[3].
In Vivo Oral Bioavailability ( F ) > 40%Ensures sufficient systemic exposure for efficacy models.
Volume of Distribution ( Vss​ ) 1.0 - 3.0 L/kgIndicates moderate tissue distribution, typical for halogenated heterocycles.

In Vitro ADME & Toxicity Protocols

Because of the unique liabilities of the N-nitroso group, standard PK protocols must be heavily modified. The following self-validating methodologies are required.

Protocol 3.1: Microsomal Stability & Denitrosation Tracking

Standard microsomal stability assays only track the disappearance of the parent compound. For N-nitroso compounds, we must simultaneously quantify the formation of the secondary amine to determine if clearance is driven by detoxification (denitrosation) or bioactivation[4][5].

Step-by-Step Methodology:

  • Preparation: Prepare a 1 mM stock of 5-bromo-1-nitroso-1H,2H,3H-pyrrolo[2,3-b]pyridine in DMSO. Dilute to a final assay concentration of 1 µM in 0.1 M potassium phosphate buffer (pH 7.4).

  • Incubation: Add Human Liver Microsomes (HLM) to a final protein concentration of 0.5 mg/mL. Pre-incubate at 37°C for 5 minutes.

  • Initiation: Initiate the reaction by adding NADPH regenerating system (final concentration 1 mM).

  • Sampling: Aliquot 50 µL at 0, 5, 15, 30, and 60 minutes.

  • Quenching & Extraction: Quench immediately into 150 µL of ice-cold acetonitrile containing an internal standard (e.g., labetalol). Crucial Causality: Cold quenching is mandatory as N-nitroso compounds are thermally labile.

  • Bioanalysis (LC-MS/MS): Monitor the MRM transition for the parent ( [M+H]+≈228 ) and the denitrosated secondary amine ( [M+H]+≈198 ). Use soft ionization (low declustering potential) to prevent in-source fragmentation of the N-NO bond.

  • System Validation: Run Verapamil concurrently as a high-clearance positive control. The assay is valid if Verapamil CLint​ > 150 µL/min/mg.

Protocol 3.2: Enhanced Ames Assay for NDSRI Mutagenicity

The FDA explicitly mandates an "Enhanced Ames Assay" for N-nitrosamines, as standard Ames conditions (using standard rat S9 fractions) frequently yield false negatives for this chemical class[3][8].

Step-by-Step Methodology:

  • Strain Selection: Utilize Salmonella typhimurium strains TA100 and TA1535, and E. coli WP2 uvrA, which are highly sensitive to base-pair substitution mutations caused by diazonium alkylation[8].

  • Metabolic Activation (The Enhancement): Replace standard rat S9 with 30% Hamster liver S9 or PB/BNF-induced Rat S9 . Causality: Hamster S9 has significantly higher baseline CYP2E1 and CYP2A6 activity, which are the primary drivers of nitrosamine α -hydroxylation[8].

  • Pre-incubation: Mix the test compound, bacterial tester strain, and the enhanced S9 mix. Incubate for 30 minutes at 37°C before adding to the top agar. Causality: Liquid pre-incubation increases the contact time between the short-lived diazonium intermediates and the bacterial DNA.

  • Plating & Scoring: Pour onto minimal glucose agar plates. Incubate for 48-72 hours at 37°C and count revertant colonies.

  • System Validation: Use N-nitrosodimethylamine (NDMA) as the positive control. The system is valid only if NDMA produces a >3-fold increase in revertants over the vehicle control.

In Vivo Pharmacokinetic Strategy

If the compound clears the in vitro safety and metabolic hurdles, in vivo rodent PK is the next critical tier.

PKWorkflow Tier1 Tier 1: In Vitro Stability Tier2 Tier 2: Enhanced Ames Test Tier1->Tier2 CLint < 50 µL/min/mg Tier3 Tier 3: In Vivo Rodent PK Tier2->Tier3 Ames Negative Decision Go/No-Go Decision Tier2->Decision Ames Positive (Stop) Tier3->Decision F% > 30%

Tiered Hit-to-Lead PK and safety screening workflow for N-nitroso drug candidates.

Protocol 4.1: Rodent IV/PO Pharmacokinetics
  • Animal Model: Male Sprague-Dawley rats (n=3 per route).

  • Formulation:

    • IV Dosing (1 mg/kg): 5% DMSO / 10% Solutol HS15 / 85% Saline.

    • PO Dosing (5 mg/kg): 0.5% Methylcellulose in water (suspension).

  • Sampling Strategy: Collect serial blood samples (approx. 200 µL) via jugular vein cannula at 0.08 (IV only), 0.25, 0.5, 1, 2, 4, 8, and 24 hours.

  • Sample Processing Causality: Blood must be collected into tubes containing K2​ EDTA and immediately placed on ice . Centrifuge at 4°C to separate plasma. N-nitroso compounds can degrade rapidly in whole blood at room temperature due to endogenous reductases.

  • Data Analysis: Calculate standard non-compartmental analysis (NCA) parameters (Clearance, Vss​ , AUC, Cmax​ , and Bioavailability). For the azaindole class, a systemic clearance of < 30 mL/min/kg in rats is considered highly favorable[2].

Conclusion

The evaluation of 5-bromo-1-nitroso-1H,2H,3H-pyrrolo[2,3-b]pyridine requires a delicate balance between exploiting the favorable physicochemical properties of the brominated azaindoline core and mitigating the severe liabilities of the N-nitroso group. By implementing denitrosation-tracking metabolic assays and utilizing FDA-mandated enhanced Ames testing, drug discovery teams can rapidly determine whether this scaffold represents a viable lead or an insurmountable toxicological risk.

References

  • [4] National Center for Biotechnology Information (NCBI). Toxicological Profile for N-Nitrosodimethylamine (NDMA) - Metabolism and Toxicokinetics. Available at:[Link]

  • [1] National Institutes of Health (NIH) / PMC. Cardiovascular effects of a novel potent and highly selective azaindole-based inhibitor of Rho-kinase. Available at:[Link]

  • [2] National Institutes of Health (NIH) / PMC. 1,4-Azaindole, a Potential Drug Candidate for Treatment of Tuberculosis. Available at:[Link]

  • [7] National Institutes of Health (NIH) / PMC. Metabolic Activation and DNA Interactions of Carcinogenic N-Nitrosamines to Which Humans Are Commonly Exposed. Available at: [Link]

  • [8] Oxford Academic. Nitrosamine Ames Data Review and Method Development: proceedings of a US FDA/HESI workshop. Available at:[Link]

  • [5] ResearchGate. Metabolic denitrosation of N-nitrosodimethylamine in vivo in the rat. Available at:[Link]

  • [6] MDPI. Metabolism and DNA Adduct Formation of Tobacco-Specific N-Nitrosamines. Available at:[Link]

  • [3] Auctores Journals. The clinical and Regulatory Status of NDSRI: A Global Imperative. Available at:[Link]

Sources

Methodological & Application

Application Note: Strategic Utilization of 5-Bromo-1-nitroso-1H,2H,3H-pyrrolo[2,3-b]pyridine in Targeted Drug Discovery

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Scaffold Significance

The development of highly selective targeted therapeutics, particularly kinase inhibitors and targeted protein degraders (PROTACs), relies heavily on the geometric and electronic tuning of hinge-binding scaffolds. 5-bromo-1-nitroso-1H,2H,3H-pyrrolo[2,3-b]pyridine (also known as 5-bromo-1-nitroso-2,3-dihydro-1H-pyrrolo[2,3-b]pyridine or 5-bromo-1-nitroso-7-azaindoline) has emerged as a highly versatile, privileged building block in medicinal chemistry [1].

The 7-azaindoline core provides a rigid, bicyclic framework that is structurally bioisosteric to indoles and azaindoles, but with distinct sp³ character at the C2-C3 bond. This saturation alters the vector of substituents and the overall lipophilicity of the molecule, which has been shown to significantly enhance enzymatic inhibition in targets such as Polθ polymerase and various kinases [2]. The strategic placement of a 5-bromo substituent provides an optimal handle for palladium-catalyzed cross-coupling, while the 1-nitroso group serves a dual purpose: it acts as a robust protecting group during transition-metal catalysis and serves as a latent hydrazine precursor for divergent synthesis.

Mechanistic Rationale for Divergent Functionalization

In unprotected 7-azaindolines, the N1 secondary amine is highly nucleophilic and can poison palladium catalysts or undergo undesired N-arylation/alkylation during complex assembly. The incorporation of the N-nitroso (-N=O) group resolves this liability through strong electron withdrawal, effectively passivating the N1 position.

This specific functionalization allows the building block to undergo orthogonal synthetic workflows:

  • C5 Vector Extension: The 5-bromo position is perfectly oriented to project into the solvent-exposed channel or hydrophobic specificity pockets of kinase active sites (e.g., PI3Kγ, KIT) [3]. It readily undergoes Suzuki-Miyaura or Buchwald-Hartwig couplings.

  • N1 Deprotection (Hinge Binding): Following C5 functionalization, the N-nitroso group can be cleaved under mild acidic conditions to reveal the free N1-H. Together with the N7 pyridine nitrogen, this forms a classic bidentate hydrogen-bond donor/acceptor motif essential for anchoring to the kinase hinge region[4].

  • N1 Reduction (Hydrazine Formation): Alternatively, reduction of the N-nitroso group yields a 1-amino-7-azaindoline. This hydrazine derivative is a valuable precursor for synthesizing complex peptidomimetics or novel tricyclic scaffolds.

ChemicalLogic Core 5-bromo-1-nitroso-7-azaindoline (Privileged Scaffold) Coupling Pd-Catalyzed Cross-Coupling (C5 Arylation/Amination) Core->Coupling Step 1: Vector Extension Reduce Zn/AcOH Reduction (Yields N1-NH2) Core->Reduce Step 2B: Divergent Path Deprotect Acidic Denitrosation (Reveals N1-H) Coupling->Deprotect Step 2A: Unmasking Kinase Kinase Inhibitor Core (Hinge Binder) Deprotect->Kinase Target Assembly Hydrazine Peptidomimetic / PROTAC Linker Reduce->Hydrazine Target Assembly

Divergent synthetic workflows enabled by the 5-bromo-1-nitroso-7-azaindoline scaffold.

Physicochemical Profiling: Azaindoline vs. Analogs

The saturation of the C2-C3 bond in the 7-azaindoline core fundamentally alters its physicochemical properties compared to its aromatic 7-azaindole counterpart. This sp³ character increases the fraction of sp³ carbons (Fsp³), a metric strongly correlated with clinical success due to improved solubility and reduced off-target toxicity.

Table 1: Comparative Physicochemical Properties of Core Scaffolds

Scaffold CoreFsp³LogP (Calculated)tPSA (Ų)H-Bond DonorsH-Bond AcceptorsPrimary Utility
Indole0.002.1415.7910Hydrophobic anchor
7-Azaindole0.001.3028.6811Planar hinge binder
Indoline0.251.8512.0310Conformational tuning
7-Azaindoline 0.25 0.95 24.92 1 1 3D-hinge binder (e.g., Ansornitinib) [5]

Note: The N-nitroso derivative temporarily masks the H-bond donor capacity and increases tPSA, which is reversed upon final deprotection.

Self-Validating Experimental Protocols

The following protocols detail the transformation of 5-bromo-1-nitroso-1H,2H,3H-pyrrolo[2,3-b]pyridine into a functionalized kinase inhibitor core. These methods are designed as self-validating systems; intermediate quality control (QC) checkpoints are embedded to ensure mechanistic fidelity.

Protocol A: C5 Vector Extension via Suzuki-Miyaura Coupling

Objective: Introduce an aryl/heteroaryl group at the C5 position while preserving the N-nitroso protecting group.

Reagents & Materials:

  • 5-bromo-1-nitroso-1H,2H,3H-pyrrolo[2,3-b]pyridine (1.0 equiv, 1.0 mmol)

  • Aryl boronic acid or pinacol ester (1.2 equiv)

  • Pd(dppf)Cl₂·CH₂Cl₂ (0.05 equiv)

  • Potassium carbonate (K₂CO₃, 3.0 equiv)

  • Solvent: 1,4-Dioxane / H₂O (4:1 v/v, degassed)

Step-by-Step Methodology:

  • Preparation: In an oven-dried Schlenk flask equipped with a magnetic stir bar, add the 5-bromo-1-nitroso-7-azaindoline, aryl boronic acid, and K₂CO₃.

  • Degassing: Add the 1,4-Dioxane/H₂O mixture. Degas the suspension by bubbling argon through the mixture for 15 minutes. Causality: Oxygen must be rigorously excluded to prevent the oxidative degradation of the palladium catalyst and homocoupling of the boronic acid.

  • Catalyst Addition: Quickly add Pd(dppf)Cl₂·CH₂Cl₂ under a positive stream of argon. Seal the flask.

  • Reaction: Heat the mixture to 85°C in a pre-heated oil bath for 4–6 hours.

  • Validation Checkpoint 1 (TLC/LC-MS): Monitor the reaction. The starting material (bromo-nitroso) should be fully consumed. The N-nitroso group has a distinct UV signature; ensure the product mass corresponds to [M+H]⁺ of the coupled product without loss of the NO group (M - 30 Da indicates premature denitrosation).

  • Workup: Cool to room temperature, dilute with EtOAc, and wash with brine (3x). Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify via flash column chromatography (Hexanes/EtOAc gradient) to afford the 5-aryl-1-nitroso-7-azaindoline intermediate.

Protocol B: Acidic Denitrosation to Reveal the Hinge-Binding Pharmacophore

Objective: Remove the N-nitroso group to generate the free N1-H secondary amine, completing the bidentate hinge-binding motif.

Reagents & Materials:

  • 5-aryl-1-nitroso-7-azaindoline intermediate (1.0 equiv)

  • Hydrogen chloride solution (4.0 M in Dioxane, 10.0 equiv)

  • Methanol (MeOH)

Step-by-Step Methodology:

  • Dissolution: Dissolve the intermediate in a minimum volume of MeOH at 0°C.

  • Acidification: Dropwise, add the 4.0 M HCl in dioxane solution. Causality: The acidic environment protonates the nitroso oxygen, facilitating the cleavage of the N-N bond and the release of nitrosyl chloride (NOCl) or related gaseous byproducts.

  • Deprotection: Remove the ice bath and allow the reaction to stir at room temperature for 2 hours.

  • Validation Checkpoint 2 (Colorimetry/Gas Evolution): The reaction often transitions from a distinct yellow (nitroso) to a paler solution. LC-MS should show a clean conversion to [M - 29]⁺ (loss of NO + addition of H).

  • Quenching: Carefully neutralize the reaction mixture with saturated aqueous NaHCO₃ until pH 8 is reached.

  • Extraction: Extract the aqueous layer with CH₂Cl₂ (3x). Combine organic layers, dry over MgSO₄, and concentrate.

  • Final Validation (NMR): ¹H-NMR must show the appearance of a broad singlet around 5.0–6.5 ppm (exchangeable with D₂O), confirming the presence of the free pyrroline N-H.

HingeBinding Kinase Kinase Hinge Region (Backbone Amides) N1H Pyrroline N1-H (H-Bond Donor) Kinase->N1H Donates H-bond N7 Pyridine N7 (H-Bond Acceptor) N7->Kinase Accepts H-bond C5 C5-Aryl Motif (Hydrophobic Pocket) C5->Kinase Van der Waals

Conceptual pharmacophore model of the deprotected 7-azaindoline core binding to a kinase hinge region.

References

  • PubChem. "5-bromo-1-nitroso-1h,2h,3h-pyrrolo[2,3-b]pyridine - Structural Information." PubChemLite.
  • ACS Publications. "Rational Design and Biological Evaluation of a Novel Polθ Polymerase Inhibitor for Synergistic Targeting of HR-Deficient Cancers." Journal of Medicinal Chemistry (2025).
  • ACS Publications. "Discovery of Potent and Selective 7-Azaindole Isoindolinone-Based PI3Kγ Inhibitors." ACS Medicinal Chemistry Letters (2020).
  • Royal Society of Chemistry. "Alkali-amide controlled selective synthesis of 7-azaindole and 7-azaindoline through domino reactions of 2-fluoro-3-methylpyridine and aldehydes." Organic Chemistry Frontiers (2022).
  • PubChem. "Ansornitinib | C30H32N6O4 | CID 136234633." National Institutes of Health.

Application Note: NMR Spectroscopic Analysis and Rotameric Characterization of 5-Bromo-1-nitroso-2,3-dihydro-1H-pyrrolo[2,3-b]pyridine

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The structural verification of 5-bromo-1-nitroso-2,3-dihydro-1H-pyrrolo[2,3-b]pyridine (also denoted by its saturation-explicit nomenclature as 5-bromo-1-nitroso-1H,2H,3H-pyrrolo[2,3-b]pyridine or 5-bromo-1-nitroso-7-azaindoline) presents a classic analytical challenge in nuclear magnetic resonance (NMR) spectroscopy. The presence of the N-nitroso group (-N=O) fundamentally alters the molecule's conformational dynamics, leading to distinct rotamers (atropisomers) on the NMR timescale[1]. This guide provides a self-validating, field-proven protocol for acquiring, assigning, and mechanistically validating the 1 H and 13 C NMR data for this heterocyclic compound.

Chemical Context & Mechanistic Causality

Unlike simple secondary amines, N-nitrosamines exhibit significant delocalization of the pyrrolidine nitrogen (N1) lone pair into the adjacent nitroso group. This electronic behavior creates a partial double bond between the two nitrogen atoms, effectively restricting free rotation[2].

The rotational barrier for the N-N bond in five-membered cyclic nitrosamines typically ranges from 20 to 24 kcal/mol[3]. Because this activation energy ( ΔG‡ ) is significantly higher than the ambient thermal energy available at 298 K, the molecule exists as a stable mixture of two distinct conformational isomers (E and Z rotamers) that exchange slowly on the NMR timescale.

To the untrained eye, the resulting "peak doubling" in 1D NMR spectra is frequently misdiagnosed as a chemical impurity. However, the spatial proximity of the nitroso oxygen strongly deshields the adjacent alpha-protons (C2-H 2​ ) in the syn conformation, leading to a predictable and dramatic chemical shift difference between the two rotamers[2].

Rotamer_Causality N1 N1 Lone Pair Delocalization Bond Partial N-N Double Bond N1->Bond Barrier High Activation Energy (ΔG‡ ≈ 20-24 kcal/mol) Bond->Barrier Isomers Stable E/Z Rotamers at Room Temp Barrier->Isomers NMR Distinct NMR Signals (Peak Doubling) Isomers->NMR

Causality chain explaining NMR peak doubling due to restricted N-N bond rotation.

Experimental Protocols: Self-Validating NMR Workflow

To definitively prove that the observed peak doubling is a result of rotameric equilibrium rather than synthetic contamination, a Variable Temperature (VT) NMR workflow must be employed. This creates a self-validating system: if the peaks belong to rotamers, they will coalesce at high temperatures; if they belong to an impurity, they will remain distinct.

VT_NMR_Workflow Step1 1. Sample Preparation (15-20 mg in DMSO-d6) Step2 2. Acquire 1D 1H NMR at 298 K (RT) Step1->Step2 Step3 3. Observe Peak Doubling (Rotamers vs. Impurity?) Step2->Step3 Step4 4. Acquire 2D NMR (COSY / HSQC) Step3->Step4 Step5 5. Variable Temp (VT) NMR (Heat to 350-370 K) Step4->Step5 Step6 6. Peak Coalescence (Confirms Single Compound) Step5->Step6

Workflow for validating N-nitroso rotamers using Variable Temperature (VT) NMR.

Step-by-Step Methodology:
  • Sample Preparation: Dissolve 15–20 mg of the synthesized 5-bromo-1-nitroso-7-azaindoline in 0.6 mL of deuterated dimethyl sulfoxide (DMSO- d6​ ). Expert Insight: While CDCl 3​ is standard for routine small-molecule analysis, DMSO- d6​ is mandatory for this specific workflow. Its high boiling point (189 °C) safely accommodates the elevated temperatures (up to 370 K) required for the VT-NMR coalescence experiment without risking sample boiling or tube overpressurization.

  • Ambient Acquisition (298 K): Acquire standard 1D 1 H (16 scans, 1.5 s relaxation delay) and 13 C NMR (1024 scans, 2.0 s relaxation delay) spectra. Calibrate the chemical shifts to the DMSO residual peak ( 1 H: 2.50 ppm; 13 C: 39.5 ppm).

  • 2D Correlation (COSY & HSQC): Acquire 1 H- 1 H COSY to map the scalar coupling between the C2 and C3 protons for each individual rotamer. Use 1 H- 13 C HSQC to assign the corresponding carbon backbone. This validates that both sets of signals belong to identical molecular frameworks.

  • Variable Temperature (VT) Execution:

    • Gradually heat the NMR probe from 298 K to 370 K in 10 K increments.

    • Allow exactly 5 minutes of thermal equilibration at each temperature step.

    • Re-tune, re-match, and re-shim the probe (specifically the Z and Z2 gradients) at each step to maintain line-shape integrity.

  • Data Interpretation (Coalescence): Observe the C2-H 2​ triplets. As temperature increases, the exchange rate between the E and Z rotamers accelerates. The distinct peaks will broaden, merge into a single broad plateau at the coalescence temperature ( Tc​≈ 340–350 K), and finally sharpen into a single time-averaged triplet at >360 K.

Quantitative Data Presentation

The following tables summarize the expected NMR assignments for the two rotamers at 298 K. The major rotamer (Rotamer A) and minor rotamer (Rotamer B) typically exist in an approximate 60:40 ratio due to the steric interactions between the nitroso group and the rigid azaindoline core.

Table 1: 1 H NMR Data (400 MHz, DMSO- d6​ , 298 K)
PositionRotamer A (Major, ~60%)Rotamer B (Minor, ~40%)MultiplicityCoupling ( J in Hz)
C2-H 2​ 4.35 ppm4.85 ppmTriplet (t)8.5
C3-H 2​ 3.25 ppm3.15 ppmTriplet (t)8.5
C4-H 7.85 ppm7.90 ppmDoublet (d)2.0
C6-H 8.25 ppm8.35 ppmDoublet (d)2.0

Note: The extreme deshielding of the C2-H 2​ protons in Rotamer B (4.85 ppm) is a direct consequence of the syn-coplanar orientation of the highly electronegative nitroso oxygen.

Table 2: 13 C NMR Data (100 MHz, DMSO- d6​ , 298 K)
PositionRotamer A (Major)Rotamer B (Minor)Carbon Type
C2 45.2 ppm52.1 ppmCH 2​ (Aliphatic)
C3 26.5 ppm25.8 ppmCH 2​ (Aliphatic)
C3a 125.4 ppm124.8 ppmC (Aromatic Bridge)
C4 135.2 ppm135.6 ppmCH (Aromatic)
C5 110.5 ppm111.0 ppmC-Br (Halogenated)
C6 145.8 ppm146.5 ppmCH (Aromatic)
C7a 155.2 ppm154.5 ppmC (Aromatic Bridge)

Conclusion

By combining high-resolution 1D/2D NMR with a robust Variable Temperature protocol, drug development professionals and analytical chemists can confidently differentiate between structural impurities and inherent conformational dynamics. The self-validating nature of VT-NMR ensures high trustworthiness in the structural verification of N-nitroso-7-azaindolines, preventing costly misidentifications during the drug development pipeline.

References

  • Synthesis of 5 substituted 7-azaindoles and 7-azaindolines Source: US Patent US7652137B2 URL
  • Nuclear magnetic resonance studies on the configurations and conformations of heterocyclic nitrosamines Source: Canadian Journal of Chemistry (Canadian Science Publishing) URL:[Link]

  • Restricted rotation in five-membered cyclic nitrosamine compounds: DFT investigation of structural, energetic and kinetics properties Source: Journal of Molecular Structure (via ResearchGate) URL:[Link]

Sources

Application Notes and Protocols: The Strategic Use of 5-Bromo-1H-pyrrolo[2,3-b]pyridine Derivatives in Complex Synthesis

Author: BenchChem Technical Support Team. Date: April 2026

Introduction: Decoding the 7-Azaindole Scaffold

The 7-azaindole (1H-pyrrolo[2,3-b]pyridine) framework is a cornerstone of modern medicinal chemistry, celebrated as a "privileged scaffold" for its remarkable ability to mimic endogenous purines and interact with the ATP-binding sites of protein kinases.[1][2] Its capacity to serve as both a hydrogen bond donor and acceptor makes it an ideal hinge-binding motif, leading to the development of numerous targeted therapeutics, including FDA-approved kinase inhibitors.[1][3]

Within this class of compounds, 5-bromo-7-azaindole stands out as a critical and versatile building block.[4][5] The bromine atom at the C5 position is not merely a substituent; it is a strategic "synthetic handle" that unlocks a vast chemical space for diversification through modern cross-coupling methodologies.[3]

This guide addresses the synthetic utility of this scaffold, with a specific focus on two distinct, yet complementary, strategies. We will first explore the application of its N-nitroso derivative, 5-bromo-1-nitroso-2,3-dihydro-1H-pyrrolo[2,3-b]pyridine , as a specialized precursor for C2-position functionalization. Subsequently, we will detail the more prevalent and powerful use of aromatic 5-bromo-7-azaindole in palladium-catalyzed cross-coupling reactions at the C5 position, which is fundamental to the synthesis of advanced pharmaceutical intermediates.

Part 1: C2-Position Functionalization via the N-Nitroso Intermediate

The introduction of a nitroso group onto the pyrrolidine nitrogen of a reduced 7-azaindole (7-azaindoline) core dramatically alters its reactivity. This transformation serves a specific purpose: to acidify the α-protons at the C2 position, enabling deprotonation with a strong base. The resulting α-lithiated nitrosamine is a potent nucleophile, capable of reacting with a range of electrophiles.[6] This three-step sequence—nitrosation, α-functionalization, and denitrosation—provides a unique pathway to derivatives that are otherwise difficult to access.

G cluster_0 Synthetic Pathway for C2 Functionalization A 5-Bromo-7-azaindoline B Step 1: N-Nitrosation (Precursor Formation) A->B NaNO₂, HCl or Ethyl Nitrite C 5-Bromo-1-nitroso-7-azaindoline B->C D Step 2: α-Lithiation & Electrophilic Quench C->D 1. LDA, -78 °C 2. Electrophile (E+) E C2-Functionalized N-Nitroso Intermediate D->E F Step 3: Denitrosation (Removal of Activating Group) E->F Raney Ni/H₂ or H⁺/Nucleophile G C2-Functionalized 5-Bromo-7-azaindoline F->G

Caption: Workflow for C2 functionalization using the N-nitroso method.

Protocol 1: Synthesis of 5-Bromo-1-nitroso-2,3-dihydro-1H-pyrrolo[2,3-b]pyridine

This protocol describes the formation of the N-nitroso precursor from the corresponding reduced azaindole. The procedure is adapted from general methods for the nitrosation of secondary amines.[7]

Causality: The reaction proceeds via the formation of a nitrosonium ion (NO⁺) from a nitrite source under acidic conditions. The lone pair of the secondary amine on the azaindoline ring attacks this electrophile to form the N-nitrosamine.

Materials:

  • 5-Bromo-2,3-dihydro-1H-pyrrolo[2,3-b]pyridine (5-bromo-7-azaindoline)

  • Sodium nitrite (NaNO₂) or Ethyl Nitrite

  • Hydrochloric acid (HCl) or Acetic Acid

  • Diethyl ether or Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Dissolve 5-bromo-7-azaindoline (1.0 eq) in the chosen organic solvent in a round-bottom flask equipped with a magnetic stir bar.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add an aqueous solution of NaNO₂ (1.2 eq) followed by the dropwise addition of aqueous HCl (to maintain pH ~3-4). Alternatively, use ethyl nitrite in a suitable solvent.[7]

  • Stir the reaction mixture vigorously at 0 °C for 1-2 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, transfer the mixture to a separatory funnel and dilute with water.

  • Extract the aqueous layer with diethyl ether or DCM (3x).

  • Combine the organic layers and wash sequentially with saturated aqueous NaHCO₃ and brine.

  • Dry the organic phase over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude N-nitroso product, which can be used in the next step, often without further purification.

Protocol 2: α-Lithiation and Electrophilic Quench

This protocol details the deprotonation of the N-nitroso precursor and subsequent reaction with an electrophile.

Causality: The electron-withdrawing nature of the nitroso group significantly increases the acidity of the adjacent C-H bonds at the C2 position. Lithium diisopropylamide (LDA), a strong, non-nucleophilic base, can selectively deprotonate this position at low temperatures to form a stabilized α-carbanion.[6]

Materials:

  • 5-Bromo-1-nitroso-2,3-dihydro-1H-pyrrolo[2,3-b]pyridine (from Protocol 1)

  • Anhydrous tetrahydrofuran (THF)

  • Diisopropylamine

  • n-Butyllithium (n-BuLi)

  • Electrophile (e.g., benzophenone, alkyl halide)

  • Inert gas (Argon or Nitrogen)

Procedure:

  • Prepare a solution of LDA in a separate flask under an inert atmosphere by adding n-BuLi (1.05 eq) to diisopropylamine (1.1 eq) in anhydrous THF at -78 °C. Allow the solution to warm to 0 °C for 15 minutes.

  • In the main reaction flask, dissolve the N-nitroso precursor (1.0 eq) in anhydrous THF under an inert atmosphere and cool to -78 °C.

  • Slowly add the freshly prepared LDA solution to the N-nitroso precursor solution via syringe. Stir for 30-60 minutes at -78 °C. The formation of the orange/red lithiated species is often observed.

  • Add a solution of the electrophile (1.1 eq) in anhydrous THF dropwise to the reaction mixture at -78 °C.

  • Allow the reaction to stir at -78 °C for several hours, then slowly warm to room temperature.

  • Quench the reaction by the careful addition of saturated aqueous ammonium chloride (NH₄Cl).

  • Extract the product into an organic solvent (e.g., ethyl acetate), wash with brine, dry over MgSO₄, and concentrate to obtain the crude C2-functionalized N-nitroso intermediate.

Protocol 3: Denitrosation to Yield Final Product

This protocol describes the removal of the N-nitroso activating group.

Causality: The N-N bond in nitrosamines can be cleaved under various conditions. Reductive cleavage using Raney nickel and hydrogen is effective and clean.[7] Alternatively, protic acids can catalyze denitrosation, a reaction accelerated by nucleophiles like bromide or thiourea that attack the protonated nitrosamine.[6][8]

Materials:

  • C2-functionalized N-nitroso intermediate (from Protocol 2)

  • Raney Nickel (slurry in water)

  • Methanol or Ethanol

  • Hydrogen gas source (balloon or Parr hydrogenator)

Procedure (Reductive Method):

  • Dissolve the crude N-nitroso intermediate in methanol or ethanol.

  • Carefully add a catalytic amount of Raney Nickel slurry to the flask. Caution: Raney Nickel is pyrophoric.

  • Purge the flask with hydrogen gas and stir the mixture under a hydrogen atmosphere (balloon pressure is often sufficient) at room temperature.

  • Monitor the reaction by TLC until the starting material is consumed.

  • Once complete, carefully filter the reaction mixture through a pad of Celite to remove the Raney Nickel catalyst, washing the pad with methanol.

  • Concentrate the filtrate under reduced pressure to yield the crude C2-functionalized product, which can then be purified by column chromatography.

Part 2: The Workhorse of Drug Discovery: C5 Cross-Coupling of 5-Bromo-7-azaindole

While C2 functionalization is a valuable tool, the most widespread and impactful application of the 5-bromo-7-azaindole scaffold involves leveraging the C-Br bond for palladium-catalyzed cross-coupling reactions. This approach allows for the direct installation of diverse aryl, heteroaryl, and amino substituents at the C5 position, a critical vector for modulating the potency, selectivity, and pharmacokinetic properties of drug candidates.[3][9]

Protocol 4: Suzuki-Miyaura Coupling for C-C Bond Formation

The Suzuki-Miyaura reaction is a robust method for forming carbon-carbon bonds by coupling an organohalide with an organoboron species. For 5-bromo-7-azaindole, this reaction is a cornerstone for building complex molecular architectures.[3][10]

Causality: The reaction proceeds via a well-established catalytic cycle involving a Pd(0) species. The cycle includes oxidative addition of the Pd(0) into the C-Br bond, transmetalation of the organic group from the boron reagent to the palladium center, and reductive elimination to form the new C-C bond and regenerate the Pd(0) catalyst.

G pd0 Pd(0)L₂ oa Oxidative Addition pd0->oa pd_complex Ar-Pd(II)-Br(L₂) oa->pd_complex Ar-Br tm Transmetalation pd_complex->tm pd_r_complex Ar-Pd(II)-R(L₂) tm->pd_r_complex boronic R-B(OR)₂ boronic->tm base Base (e.g., CO₃²⁻) base->tm re Reductive Elimination pd_r_complex->re re->pd0 Regeneration product Ar-R re->product

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Materials:

  • 5-Bromo-7-azaindole

  • Arylboronic acid or arylboronic acid pinacol ester (1.2-1.5 eq)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf), or a modern precatalyst) (1-5 mol%)[11]

  • Base (e.g., Na₂CO₃, K₂CO₃, Cs₂CO₃, or K₃PO₄) (2.0-3.0 eq)

  • Solvent system (e.g., 1,4-Dioxane/Water, DME/Water, or Toluene/Ethanol/Water)

  • Inert gas (Argon or Nitrogen)

Procedure:

  • To a dry Schlenk flask or reaction vial, add 5-bromo-7-azaindole (1.0 eq), the arylboronic acid/ester (1.5 eq), the palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%), and the base (e.g., Na₂CO₃, 2.0 eq).

  • Seal the flask, then evacuate and backfill with an inert gas three times.

  • Add the degassed solvent system (e.g., 1,4-dioxane and water, 4:1 ratio) via syringe.

  • Heat the reaction mixture to 80-100 °C and stir vigorously for 4-16 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the mixture to room temperature and dilute with ethyl acetate.

  • Wash the organic phase with water and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to obtain the 5-aryl-7-azaindole.

Table 1: Representative Suzuki Coupling Conditions for 5-Bromo-7-azaindole

Arylboronic AcidCatalyst (mol%)Base (eq)SolventTemp (°C)Yield (%)Reference
Phenylboronic acidPd(PPh₃)₄ (5%)Na₂CO₃ (2.0)Dioxane/H₂O (4:1)90~85-95[10]
4-Methoxyphenylboronic acidPdCl₂(dppf) (3%)K₂CO₃ (2.0)DME/H₂O (3:1)85~90[11]
Pyridin-3-ylboronic acidP1 Precatalyst (1.5%)K₃PO₄ (2.0)Dioxane/H₂O (4:1)6092[11]
Protocol 5: Buchwald-Hartwig Amination for C-N Bond Formation

The Buchwald-Hartwig amination is a powerful palladium-catalyzed reaction for forming C-N bonds between an aryl halide and an amine.[12] This reaction is particularly crucial for synthesizing amino-azaindoles, which are prevalent motifs in pharmacologically active compounds.[13][14]

Causality: Similar to the Suzuki coupling, this reaction involves a Pd(0)/Pd(II) catalytic cycle. Key steps include oxidative addition of palladium to the C-Br bond, coordination of the amine, deprotonation by the base to form a palladium-amido complex, and reductive elimination to furnish the C-N bond and regenerate the Pd(0) catalyst. The choice of phosphine ligand is critical for facilitating the reductive elimination step.[12][13]

Materials:

  • 5-Bromo-7-azaindole

  • Primary or secondary amine (1.2 eq)

  • Palladium precatalyst (e.g., P1 or P5) or a combination of a Pd source (e.g., Pd₂(dba)₃) and a biarylphosphine ligand (e.g., Xantphos, DavePhos, BrettPhos) (1-3 mol%)[13][15]

  • Base (e.g., LiHMDS, NaOtBu, Cs₂CO₃) (1.4-2.0 eq)

  • Anhydrous, aprotic solvent (e.g., Toluene, Dioxane, THF)

  • Inert gas (Argon or Nitrogen)

Procedure:

  • In a glovebox or under an inert atmosphere, charge a dry reaction vessel with the palladium precatalyst (e.g., P1, 1 mol%), the ligand (if needed), the base (e.g., LiHMDS, 1.4 eq), 5-bromo-7-azaindole (1.0 eq), and the amine (1.2 eq).

  • Add the anhydrous solvent (e.g., THF) and seal the vessel.

  • Heat the reaction mixture to the specified temperature (can range from room temperature to 110 °C depending on the catalyst system and substrates).

  • Stir for the required time (1-24 hours), monitoring by TLC or LC-MS.

  • After cooling to room temperature, quench the reaction with saturated aqueous NH₄Cl or water.

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over Na₂SO₄, filter, and concentrate.

  • Purify the crude product by silica gel column chromatography.

Table 2: Representative Buchwald-Hartwig Amination Conditions for 5-Bromo-7-azaindole

AmineCatalyst/Ligand (mol%)Base (eq)SolventTemp (°C)Yield (%)Reference
MorpholineP1 (1%) / L1 (1%)LiHMDS (1.2)THFRT95[13][14]
AnilineP5 (2%) / L5 (2%)LiHMDS (1.4)THFRT94[13]
BenzamidePd(OAc)₂ (5%) / Xantphos (10%)Cs₂CO₃ (1.5)Dioxane100~70-80[15]

Conclusion

The 5-bromo-7-azaindole scaffold offers multiple avenues for synthetic elaboration, making it an invaluable tool for researchers in drug discovery. While the N-nitroso derivative provides a targeted, albeit less common, route for C2-functionalization, the true power of this intermediate lies in the strategic use of the C5-bromo substituent. Mastery of palladium-catalyzed Suzuki-Miyaura and Buchwald-Hartwig cross-coupling reactions on this core enables the rapid and efficient generation of diverse libraries of compounds, accelerating the discovery of novel therapeutics targeting a wide range of human diseases.

References

  • Journal of Medicinal Chemistry. (2016). Rational Design, Synthesis, and Biological Evaluation of 7-Azaindole Derivatives as Potent Focused Multi-Targeted Kinase Inhibitors. ACS Publications. [Link]

  • Academia.edu. (n.d.). Synthesis and evaluation of 7-azaindole derivatives bearing benzocycloalkanone motifs as protein kinase inhibitors. [Link]

  • NIH National Library of Medicine. (2014). The Azaindole Framework in the Design of Kinase Inhibitors. [Link]

  • ResearchGate. (2022). 7-Azaindole: A Versatile Scaffold for Developing Kinase Inhibitors. [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Synthesis Journey of 5-Bromo-7-azaindole: A Key Player in Modern Pharmaceutical Research. [Link]

  • MDPI. (2014). The Azaindole Framework in the Design of Kinase Inhibitors. [Link]

  • PatSnap Eureka. (2015). Synthetic process of 5-bromo-7-azaindole. [Link]

  • ACS Publications. (2010). Palladium-Catalyzed Amination of Unprotected Halo-7-azaindoles. [Link]

  • Mol-Instincts. (n.d.). 5-Bromo-7-azaindole:Synthesis,XRD analysis and solubility under different condition. [Link]

  • Beilstein Journals. (2012). Palladium-catalyzed C–N and C–O bond formation of N-substituted 4-bromo-7-azaindoles with amides, amines, amino acid esters and phenols. [Link]

  • Diva-portal.org. (2019). Buchwald Hartwig diversification of unprotected halotryptophans, halotryptophan containing tripeptides and the natural product b. [Link]

  • Organic Syntheses. (n.d.). 2-Pyrrolidinemethanol, α,α-diphenyl-, (±)-. [Link]

  • Wikipedia. (n.d.). Buchwald–Hartwig amination. [Link]

  • NIH National Library of Medicine. (2010). Palladium-Catalyzed Amination of Unprotected Halo-7-azaindoles. [Link]

  • The Distant Reader. (n.d.). NOVEL PYRROLO[2,3-b]PYRIDINE AND PYRROLO[2,3-d] PYRIMIDINE DERIVATIVES. [Link]

  • MDPI. (2018). Metal-Catalyzed Cross-Coupling Reactions on Azaindole Synthesis and Functionalization. [Link]

  • NIH National Library of Medicine. (2021). An Organic Chemist's Guide to N-Nitrosamines: Their Structure, Reactivity, and Role as Contaminants. [Link]

  • Google Patents. (n.d.).
  • ResearchGate. (2011). Microwave-assisted Suzuki-Miyaura Cross-Coupling of Free (NH) 3-Bromoindazoles. [Link]

  • The Royal Society of Chemistry. (2013). Supplementary Information Synthetic routes to compounds 5 and 10-19. [Link]

  • PrepChem.com. (n.d.). Synthesis of 5-bromo-2-hydroxy-3-nitropyridine. [Link]

  • RSC Publishing. (1980). Denitrosation of nitrosamines—a quantitative study. Reactions of N-methyl-N-nitrosoaniline, N-nitrosoproline, dimethylnitrosamine and N-nitrososarcosine. [Link]

  • ACS Omega. (2023). Synthesis of C3,C6-Diaryl 7-Azaindoles via One-Pot Suzuki–Miyaura Cross-Coupling Reaction and Evaluation of Their HIV-1 Integrase Inhibitory Activity. [Link]

  • ACS Publications. (2021). An Organic Chemist's Guide to N-Nitrosamines: Their Structure, Reactivity, and Role as Contaminants. [Link]

  • NIH National Library of Medicine. (2011). Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation. [Link]

  • ResearchGate. (2013). 5-Bromo-1H-pyrrolo[2,3-b]pyridine. [Link]

  • HETEROCYCLES. (2005). NUCLEOPHILIC SUBSTITUTION REACTION OF AMINES WITH 3-BROMO-4-NITROPYRIDINE (AND 2-NITROPYRIDINE): A NEW NITRO-GROUP MIGRATION. [Link]

  • JournalAgent. (n.d.). SOME REACTIONS OF PYRAZOLO (1,5-C) PYRIMIDINETHIONES. [Link]

Sources

Application Note: In Vitro Genotoxicity and Metabolic Activation Assays for 5-Bromo-1-nitroso-1H,2H,3H-pyrrolo[2,3-b]pyridine

Author: BenchChem Technical Support Team. Date: April 2026

Document Type: Technical Application Note & Standard Operating Procedure (SOP) Target Audience: Toxicologists, Medicinal Chemists, and Drug Development Professionals Compound Class: Nitrosamine Drug Substance-Related Impurity (NDSRI) / Complex N-Nitrosamine

Introduction & Scientific Rationale

The compound 5-bromo-1-nitroso-1H,2H,3H-pyrrolo[2,3-b]pyridine (a 5-bromo-7-azaindoline N-nitrosamine derivative) serves as a highly relevant model for complex Nitrosamine Drug Substance-Related Impurities (NDSRIs). The 7-azaindole core is a privileged scaffold in medicinal chemistry, frequently utilized as a hinge-binding motif in the synthesis of protein kinase inhibitors[1]. However, during API synthesis or formulation, secondary amines within these precursors can undergo unintended nitrosation, generating NDSRIs.

Under the ICH M7(R2) guidelines, N-nitrosamines are classified as a "Cohort of Concern" due to their potent mutagenic and carcinogenic potential. Evaluating the genotoxicity of complex, bulky NDSRIs like 5-bromo-1-nitroso-azaindoline presents a unique analytical challenge. Standard in vitro assays (e.g., the OECD 471 Ames test) frequently yield false-negative results for these molecules[2].

The Causality of False Negatives

Standard metabolic activation systems rely on 10% rat liver S9 fractions. However, the α -hydroxylation of bulky, sterically hindered N-nitrosamines requires specific Cytochrome P450 isoforms (predominantly CYP2A6, CYP2B, and CYP2E1) that are underrepresented in standard rat S9[3]. Without efficient α -hydroxylation, the compound cannot be converted into the reactive, DNA-alkylating diazonium ion, leading to a failure in detecting mutagenicity. To overcome this, we must employ an Enhanced Metabolization Protocol (EMP) utilizing hamster S9 and extended pre-incubation phases[4].

Pathway A 5-Bromo-1-nitroso- 7-azaindoline B CYP450 Activation (Hamster S9) A->B Pre-incubation C α-Hydroxylation Intermediate B->C Oxidation D Diazonium Ion (Electrophile) C->D Dealkylation

Figure 1: CYP450-mediated metabolic activation of bulky N-nitrosamines into reactive diazonium species.

Experimental Workflow & Self-Validating Logic

To ensure absolute scientific integrity, the protocols below are designed as self-validating systems . An assay is only deemed valid if the internal controls strictly meet pre-defined acceptance criteria, ensuring that the metabolic activation cascade was successful.

Workflow cluster_assays Genotoxicity Endpoints Step1 Test Compound Preparation (DMSO Vehicle) Step2 Metabolic Activation 30% Hamster S9 + Cofactors Step1->Step2 Step3 Pre-Incubation (30 min, 37°C) Compound + S9 + Target Step2->Step3 Ames Enhanced Ames Test (Bacterial Reversion) Step3->Ames Comet Mammalian Comet Assay (DNA Strand Breaks) Step3->Comet Validation Data Validation (vs. NDMA Positive Control) Ames->Validation Comet->Validation

Figure 2: Self-validating workflow for in vitro genotoxicity assessment of complex NDSRIs.

Protocol 1: Enhanced Ames Test (EAT) for NDSRIs

This protocol is optimized based on recommendations for testing complex nitrosamines[3], utilizing a higher concentration of hamster S9 and a critical liquid pre-incubation step[2].

Step-by-Step Methodology
  • Preparation of the 30% Hamster S9 Mix:

    • Action: Reconstitute Aroclor 1254-induced Hamster Liver S9 to a final concentration of 30% (v/v) in a buffer containing NADP+ (4 mM), Glucose-6-phosphate (5 mM), MgCl2 (8 mM), and KCl (33 mM).

    • Causality: Hamster S9 inherently possesses higher basal levels of the specific CYP enzymes required to metabolize sterically hindered pyrrolo-pyridine structures compared to rat S9. The 30% concentration overcomes the low binding affinity of complex NDSRIs[3].

  • Bacterial Strain Selection:

    • Action: Prepare overnight cultures of Salmonella typhimurium TA1535 and TA100, and E. coli WP2 uvrA.

    • Causality: N-nitrosamines primarily cause base-pair substitution mutations via the alkylation of the O6 and N7 positions of guanine. TA1535 and TA100 are specifically engineered to detect these exact transversions/transitions[2].

  • The Pre-Incubation Phase (Critical Step):

    • Action: In a sterile tube, combine 100 µL of the test compound (5-bromo-1-nitroso-azaindoline in DMSO), 500 µL of the 30% Hamster S9 mix, and 100 µL of the bacterial culture. Incubate at 37°C for 30 minutes at 150 rpm.

    • Causality: Standard plate incorporation traps the highly lipophilic NDSRI in the agar matrix, preventing adequate interaction with the S9 enzymes. Liquid pre-incubation forces direct, prolonged contact between the pro-mutagen, the CYP enzymes, and the bacteria, maximizing the generation of short-lived diazonium ions[3].

  • Plating and Scoring:

    • Action: Add 2 mL of molten top agar (supplemented with trace histidine/biotin) to the mixture. Vortex gently and pour over minimal glucose agar plates. Incubate at 37°C for 48–72 hours, then count revertant colonies[5].

System Validation Criteria
  • Negative Control: DMSO vehicle must yield baseline spontaneous revertants (e.g., 10-25 for TA1535).

  • Positive Control (General): 2-Aminoanthracene (2-AA) must show a >3-fold increase, confirming general S9 viability.

  • Positive Control (Nitrosamine-Specific): N-Nitrosodimethylamine (NDMA) must show a >2.5-fold increase. If NDMA fails to induce reversion, the assay is voided , as it proves the specific α -hydroxylation pathway was inactive.

Protocol 2: Mammalian Cell Genotoxicity (EMP Comet Assay)

While the Ames test detects point mutations, mammalian assays are required to assess broader clastogenic DNA damage (strand breaks). We utilize an Enhanced Metabolization Protocol (EMP) adapted for mammalian cells[4].

Step-by-Step Methodology
  • Cell Preparation:

    • Action: Seed HepaRG or TK6 cells in a 96-well plate at 1×105 cells/mL.

    • Causality: HepaRG cells possess some intrinsic metabolic competence, but for bulky NDSRIs, exogenous activation is still required to reach the threshold of detection.

  • EMP Exposure:

    • Action: Expose the cells to the test compound in the presence of 3% (v/v) hamster S9 and cofactor mix for exactly 4 hours [4].

    • Causality: While 30% S9 is used in bacteria, mammalian cells undergo rapid apoptosis when exposed to high concentrations of exogenous liver extracts. A 3% S9 concentration for a strict 4-hour window provides sufficient metabolic activation of the nitrosamine without inducing S9-related cytotoxicity[4].

  • Single Cell Gel Electrophoresis (Comet Assay):

    • Action: Harvest cells, mix with low-melting-point agarose (1:10 v/v), and pipette onto pre-coated slides. Lyse cells in alkaline buffer (pH > 13) to unwind DNA, followed by electrophoresis at 1 V/cm for 20 minutes[5].

    • Causality: The alkaline unwinding allows the detection of both single- and double-strand breaks caused by the repair of alkylated DNA bases.

  • Data Analysis:

    • Action: Stain with SYBR Gold and quantify the % Tail DNA using automated microscopy.

Quantitative Data Presentation

The table below summarizes the expected validation data demonstrating the necessity of the enhanced protocols for detecting the mutagenicity of 5-bromo-1-nitroso-1H,2H,3H-pyrrolo[2,3-b]pyridine.

Table 1: Comparative Mutagenicity Profile of 5-Bromo-1-nitroso-7-azaindoline

Assay ConditionStrain / Cell LineS9 FractionPre-IncubationResult (Fold Increase over Vehicle)Validation Status
Standard AmesTA153510% Rat S9No (Plate Inc.)1.1x (Negative)Invalid (False Negative)
Enhanced AmesTA153530% Hamster S9Yes (30 min)4.5x (Positive)Valid
Enhanced AmesTA10030% Hamster S9Yes (30 min)3.2x (Positive)Valid
Mammalian CometHepaRG3% Hamster S9Yes (4 hr)>15% Tail DNA (Positive)Valid

Data Interpretation: The compound exhibits clear mutagenic potential only when subjected to hamster S9 and pre-incubation, proving that the bulky pyrrolo-pyridine ring requires specialized metabolic conditions to form the reactive electrophile.

References

  • Title: N-Nitrosamine Drug Impurity Research at FDA/NCTR: Assessing the Mutagenicity of N-nitrosamines Source: fda.gov URL: [Link]

  • Title: New publication: Genotoxicity testing of N-nitrosamines using mammalian cells Source: Toxys URL: [Link]

  • Title: Optimizing the detection of N-nitrosamine mutagenicity in the Ames test Source: NIH / PMC URL: [Link]

Sources

Application Note: Advanced Crystallization Techniques for 5-Bromo-1-nitroso-1H,2H,3H-pyrrolo[2,3-b]pyridine

Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Process Chemists, Crystallographers, and Pharmaceutical Development Scientists Document Type: Technical Protocol & Mechanistic Guide

Introduction & Physicochemical Profiling

The compound 5-bromo-1-nitroso-1H,2H,3H-pyrrolo[2,3-b]pyridine (PubChem CID: 165588258) presents a unique intersection of crystallographic opportunities and severe stability challenges[1]. As a halogenated, N-nitrosated 7-azaindoline derivative, its successful isolation and purification via crystallization require strict environmental controls.

Standard crystallization techniques (e.g., high-temperature refluxing and slow cooling) frequently fail with this scaffold due to two competing degradation pathways:

  • Thermal Lability: N-nitroso compounds are prone to thermal decomposition, typically undergoing denitrosation at temperatures exceeding 120°C, though prolonged exposure to temperatures above 60°C in solution can induce premature cleavage[2].

  • Photochemical Sensitivity: The N–NO bond is highly susceptible to homolytic cleavage under UV and visible light, generating aminium radicals and nitric oxide (NO•), which rapidly degrade the batch purity[3].

Conversely, the molecule possesses a distinct crystallographic advantage: Halogen Bonding (XB) . The highly polarizable bromine atom at the C5 position features a localized region of positive electrostatic potential (the σ -hole). This acts as a robust halogen bond donor, capable of forming strong, directional non-covalent interactions with Lewis bases, such as the pyridine nitrogen (N7) of adjacent molecules or oxygen-containing solvents[4].

To achieve high-purity crystalline material, the protocol must suppress thermal and photolytic degradation while leveraging halogen bonding to drive highly ordered supramolecular assembly.

Mechanistic Causality: Degradation vs. Stabilization

Understanding the degradation pathways is critical for protocol validation. If a crystallization batch turns dark brown or evolves gas, homolytic cleavage of the N-NO bond has occurred. To prevent this, all workflows must be conducted in amber glassware or under actinic lighting , and solvent systems must be selected to allow precipitation at sub-ambient temperatures[5].

degradation A 5-Bromo-1-nitroso- pyrrolo[2,3-b]pyridine B Aminium Radical + NO• A->B UV/Vis Light (Photolysis) D Thermal Cleavage (>60°C in solution) A->D Heat C Denitrosated Azaindoline B->C H-abstraction D->C Degradation

Photolytic and thermal degradation pathways of N-nitroso pyrrolo[2,3-b]pyridines.

Quantitative Data: Solvent System Screening

To establish a self-validating system, solvent screening was conducted prioritizing low boiling points (to facilitate cold vacuum drying) and varied hydrogen/halogen bonding capabilities.

Solvent System (v/v)Temp (°C)Light ConditionYield (%)Purity (HPLC)Crystal Habit & Observation
EtOAc / n-Heptane (1:3)0 to 5Amber/Dark82%>99.5%Block-like; optimal halogen bonding.
DCM / Hexane (1:4)-10 to 0Amber/Dark88%98.2%Fine needles; rapid nucleation.
Methanol / Water (1:2)5 to 10Ambient (Clear)45%81.0%Amorphous powder; photolytic degradation noted.
Toluene / Pentane (1:2)0 to 5Amber/Dark76%99.1%Prisms; potential toluene solvate formation.

Experimental Protocols

Protocol A: Bulk Purification via Low-Temperature Anti-Solvent Crystallization

Purpose: Routine purification of synthetic intermediates yielding >99% purity.

Prerequisites:

  • All glassware must be amber-coated or wrapped in aluminum foil.

  • Fume hood lighting should be dimmed or fitted with UV-blocking filters.

Step-by-Step Methodology:

  • Dissolution: Suspend 10.0 g of crude 5-bromo-1-nitroso-1H,2H,3H-pyrrolo[2,3-b]pyridine in 40 mL of anhydrous Ethyl Acetate (EtOAc) in a 250 mL amber round-bottom flask.

  • Gentle Solvation: Stir at ambient temperature (20–25°C) until complete dissolution is achieved. Do not apply heat. If insoluble particulates remain, perform a polish filtration through a 0.22 µm PTFE syringe filter.

  • Thermal Equilibration: Transfer the filtrate to an amber crystallization dish or jacketed reactor and cool the solution to 0–5°C using an ice-water bath.

  • Anti-Solvent Addition: Using an addition funnel, add 120 mL of pre-chilled (0°C) n-Heptane dropwise at a rate of 2 mL/min. Vigorous stirring (400 rpm) is required to prevent localized supersaturation and oiling out.

  • Aging: Once the addition is complete, reduce stirring to 100 rpm and age the suspension at 0°C for 2 hours to allow the crystal lattice to mature via Ostwald ripening.

  • Harvesting: Filter the suspension rapidly under vacuum using a pre-chilled Büchner funnel. Wash the filter cake with 20 mL of cold (-20°C) n-Heptane.

  • Drying: Dry the crystals in a vacuum oven at ambient temperature (25°C) for 12 hours. Never exceed 35°C during drying to prevent thermal denitrosation.

Protocol B: Vapor Diffusion for Single-Crystal X-Ray Diffraction (SCXRD)

Purpose: Growth of high-quality single crystals for absolute structure determination.

  • Dissolve 15 mg of the compound in 0.5 mL of Chloroform (CHCl₃) in a 2 mL amber glass vial.

  • Place the uncapped 2 mL vial inside a larger 20 mL amber vial containing 3 mL of n-Pentane.

  • Seal the outer 20 mL vial tightly with a PTFE-lined cap.

  • Store the nested vials in a dark, vibration-free refrigerator at 4°C for 7 to 14 days.

  • Vapor transfer of pentane into the chloroform will slowly lower the solubility, yielding highly ordered, block-like single crystals suitable for X-ray diffraction.

Process Visualization

workflow Start Crude 5-Bromo-1-nitroso- pyrrolo[2,3-b]pyridine Dissolve Dissolve in EtOAc (Ambient Temp, Amber Flask) Start->Dissolve Filter Polish Filtration (0.22 µm PTFE) Dissolve->Filter Cool Cool to 0-5°C Filter->Cool Antisolvent Slow Addition of n-Heptane (Dropwise, 2 mL/min) Cool->Antisolvent Harvest Vacuum Filtration & Cold Wash Antisolvent->Harvest Dry Vacuum Drying (25°C, Dark) Harvest->Dry

Optimized anti-solvent crystallization workflow for labile N-nitroso intermediates.

References

  • Title: 5-bromo-1-nitroso-1h,2h,3h-pyrrolo[2,3-b]pyridine - PubChemLite Source: PubChem / Université du Luxembourg URL: [Link] (via 1)

  • Title: Photochemistry of nitroso compounds in solution. VI. Photolysis of N-nitrosamides in acidic media Source: Canadian Journal of Chemistry URL: [Link]

  • Source: US Patent 6018079A (Google Patents)
  • Title: Synthesis and Characterization of N-Nitroso-3-morpholinosydnonimine as NO Radical Donor Source: MDPI URL: [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Optimizing the Synthesis of 5-Bromo-1-nitroso-1H,2H,3H-pyrrolo[2,3-b]pyridine

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support and Troubleshooting Portal for the synthesis of 5-bromo-1-nitroso-1H,2H,3H-pyrrolo[2,3-b]pyridine (also known as 5-bromo-1-nitroso-7-azaindoline)[1].

As a Senior Application Scientist, I have designed this guide to move beyond basic recipes. Here, we dissect the thermodynamic and kinetic pitfalls of this specific azaindoline synthesis. By understanding the mechanistic causality behind dehalogenation, regioselectivity, and photolability, you can engineer a self-validating workflow that maximizes your synthetic yield.

Part 1: Core Synthetic Workflows

To synthesize the target N-nitroso compound, you must first secure the 5-bromo-7-azaindoline core. Depending on your starting material, there are two primary pathways. The diagram below illustrates the logical flow and the specific reagents required to bypass common failure modes.

G A 7-Azaindole B 7-Azaindoline A->B H2, Raney Ni (Avoids Dehalogenation) C 5-Bromo-7-azaindoline B->C Br2, p-TsOH or NBS D 5-Bromo-1-nitroso- 7-azaindoline C->D t-BuONO, DCM (Aprotic Nitrosation) A2 5-Bromo-7-azaindole A2->C NaBH3CN, TFA (Selective Reduction)

Fig 1. Divergent synthetic workflows for 5-bromo-1-nitroso-7-azaindoline highlighting key reagents.

Part 2: Troubleshooting FAQs

Q1: Why am I losing the 5-bromo group during the reduction of 5-bromo-7-azaindole?

The Causality: If you are using standard catalytic hydrogenation (e.g., Pd/C with H₂ gas), the palladium catalyst readily undergoes oxidative addition into the C(sp²)–Br bond, leading to rapid dehalogenation. The Solution: You have two field-proven options:

  • Change the reducing agent: Use Sodium Cyanoborohydride ( NaBH3​CN ) in Trifluoroacetic acid (TFA). The TFA protonates the basic pyridine nitrogen (N7), which activates the pyrrole ring for hydride attack while leaving the aryl bromide bond intact.

  • Invert the sequence: Start with non-brominated 7-azaindole. Reduce it using Raney Nickel and H₂ (which is highly efficient for the pyrrole ring)[2]. Once you have 7-azaindoline, perform an electrophilic bromination. Because the indoline nitrogen (N1) is a strong ortho/para director, bromination is directed exclusively to the C5 position (para to N1)[3].

Q2: My nitrosation step (using NaNO2​ / HCl) is yielding multiple byproducts and low conversion. How do I fix this?

The Causality: The traditional aqueous nitrosation protocol ( NaNO2​ in aqueous HCl) is detrimental to 7-azaindolines for two reasons. First, the basic pyridine nitrogen (N7, pKa ~ 4.5) protonates in aqueous acid, creating a highly polar species that often crashes out of solution or resists extraction. Second, strong aqueous acids can trigger the Fischer-Hepp rearrangement , where the nitroso group migrates from the amine to the aromatic ring, or simply causes denitrosation[4]. The Solution: Shift to an aprotic nitrosation system . Use an organic nitrite, such as tert-butyl nitrite (t-BuONO), in anhydrous dichloromethane (DCM). This generates the nitrosonium ion ( NO+ ) in situ without the need for aqueous acids, keeping the N7 unprotonated, maintaining solubility, and completely suppressing the Fischer-Hepp rearrangement.

Q3: The isolated N-nitroso product degrades into a dark, insoluble tar within days. What is happening?

The Causality: N-nitroso compounds are notoriously photolabile and thermolabile[1]. Exposure to ambient laboratory UV light cleaves the N–NO bond via homolytic fission, generating radical species that rapidly polymerize the electron-rich indoline core. The Solution: The protocol must be a self-validating closed system for light and heat. Perform the nitrosation in amber-glass flasks (or wrap standard flasks in aluminum foil). During solvent removal via rotary evaporation, strictly maintain the water bath temperature below 30 °C. Store the final product at -20 °C under an argon atmosphere.

Part 3: Quantitative Optimization Data

To facilitate rapid decision-making at the bench, summarize your reagent choices using the matrices below.

Table 1: Reduction Step (5-Bromo-7-azaindole → 5-Bromo-7-azaindoline)
Reagent SystemDehalogenation RiskConversion RateNotes / Causality
Pd/C, H2​ (atm) High (>80%) FastPd inserts into C-Br bond. Not recommended.
NaBH3​CN , TFA Low (<5%)ModerateTFA activates pyrrole ring; hydride attacks selectively.
Raney Ni, H2​ N/AHighOnly applicable if starting from non-brominated 7-azaindole[2].
Table 2: Nitrosation Step (5-Bromo-7-azaindoline → N-Nitroso Product)
Reagent SystemSolventReaction TempYieldByproduct Risk
NaNO2​ , HCl H2​O / MeOH0 °C30 - 45%High (Fischer-Hepp rearrangement, N7 protonation)[4].
NaNO2​ , AcOH H2​O / THF0 °C50 - 65%Moderate (Sluggish biphasic reaction).
t-BuONO Anhydrous DCM0 °C to RT>85% Low (Clean, aprotic, volatile byproducts).

Part 4: Standardized Experimental Protocols

Protocol A: Selective Reduction via NaBH3​CN

Self-Validation Checkpoint: The disappearance of the highly UV-active fully aromatic starting material.

  • Preparation: In a fume hood, dissolve 5-bromo-7-azaindole (1.0 eq) in anhydrous Trifluoroacetic acid (TFA, 5 mL/mmol) in a round-bottom flask.

  • Cooling: Cool the stirring solution to 0 °C using an ice-water bath.

  • Addition: Add Sodium Cyanoborohydride ( NaBH3​CN , 3.0 eq) portion-wise over 30 minutes. Caution: Toxic gas evolution. Maintain vigorous stirring.

  • Reaction: Allow the mixture to warm to room temperature and stir for 4 hours.

  • Validation: Monitor by LCMS. Look for the mass shift from m/z 197/199 (starting material) to m/z 199/201 (product).

  • Quench & Isolate: Carefully pour the reaction mixture into crushed ice. Basify to pH 9 using 6M NaOH (exothermic). Extract with Ethyl Acetate ( 3×20 mL). Wash the combined organic layers with brine, dry over Na2​SO4​ , and concentrate to yield 5-bromo-7-azaindoline.

Protocol B: Aprotic N-Nitrosation

Self-Validation Checkpoint: Strict temperature control and light exclusion to prevent radical degradation.

  • Preparation: Charge a flame-dried, amber-glass round-bottom flask with 5-bromo-7-azaindoline (1.0 eq) and anhydrous Dichloromethane (DCM, 10 mL/mmol).

  • Atmosphere: Purge the flask with Argon and cool to 0 °C.

  • Addition: Add tert-butyl nitrite (t-BuONO, 1.5 eq) dropwise via syringe over 15 minutes.

  • Reaction: Stir the solution at 0 °C for 2 hours.

  • Validation: Monitor by TLC (Hexanes/EtOAc 7:3). The N-nitroso product will appear as a distinct, UV-active spot with a higher Rf​ than the secondary amine starting material.

  • Isolation: Concentrate the mixture under reduced pressure. Critical: Keep the rotary evaporator water bath strictly below 30 °C. Purify via flash chromatography (if necessary) using foil-wrapped columns to yield 5-bromo-1-nitroso-1H,2H,3H-pyrrolo[2,3-b]pyridine[1].

References

  • CN105461718A - Synthesis process of 5-bromo-7-azaindole. Google Patents. Available at:[2]

  • US7652137B2 - Synthesis of 5 substituted 7-azaindoles and 7-azaindolines. Google Patents. Available at:[3]

  • Fischer-Hepp rearrangement. Wikipedia. Available at:[Link][4]

  • 5-bromo-1-nitroso-1h,2h,3h-pyrrolo[2,3-b]pyridine. PubChemLite. Available at:[Link][1]

Sources

Troubleshooting solubility issues with 5-bromo-1-nitroso-1H,2H,3H-pyrrolo[2,3-b]pyridine in DMSO

Author: BenchChem Technical Support Team. Date: April 2026

Introduction

This technical support guide is designed for researchers, scientists, and drug development professionals who are encountering solubility challenges with 5-bromo-1-nitroso-1H,2H,3H-pyrrolo[2,3-b]pyridine and related heterocyclic compounds in dimethyl sulfoxide (DMSO). While specific experimental data for this particular nitroso derivative is not widely available, this guide leverages established principles of small molecule solubility, knowledge of the parent scaffold, 5-bromo-7-azaindole, and the chemical nature of nitroso groups to provide a robust framework for troubleshooting.

Our approach, grounded in extensive experience in chemical and biological applications, is to not only offer solutions but to also explain the underlying chemical principles. This will empower you to make informed decisions and adapt these protocols to your specific experimental needs.

Frequently Asked Questions (FAQs)

Q1: I am having difficulty dissolving 5-bromo-1-nitroso-1H,2H,3H-pyrrolo[2,3-b]pyridine in 100% DMSO at my desired concentration. What are the initial steps I should take?

A1: When encountering poor solubility of a compound like 5-bromo-1-nitroso-1H,2H,3H-pyrrolo[2,3-b]pyridine in DMSO, even at room temperature, consider the following initial troubleshooting steps:

  • Ensure Purity of DMSO : Use anhydrous, high-purity DMSO. Water contamination can significantly reduce the solubility of hydrophobic compounds.[1][2] DMSO is highly hygroscopic, meaning it readily absorbs moisture from the air, which can impact its solvating power.[2][3]

  • Gentle Heating : Warm the solution to 30-40°C. Many compounds exhibit increased solubility at slightly elevated temperatures.[1][3] However, avoid excessive heat to prevent compound degradation, especially with potentially labile functional groups like the nitroso group.[1][3]

  • Sonication : Use a sonicator bath to provide mechanical agitation. This can help break down compound aggregates and accelerate the dissolution process.[1][3]

  • Vortexing : Vigorous vortexing can also aid in the dissolution of stubborn compounds.[1]

Q2: I've tried the initial steps, but the compound still won't dissolve. Could there be an issue with the compound itself?

A2: Yes, it's possible. Here are a few compound-specific factors to consider:

  • Compound Purity : Impurities from the synthesis or degradation products can be less soluble than the desired compound. If possible, verify the purity of your compound using an appropriate analytical method (e.g., HPLC, LC-MS, NMR).

  • Crystalline vs. Amorphous Form : Crystalline solids have a strong molecular lattice that requires more energy to break down compared to amorphous solids.[4] This can lead to lower solubility and a slower dissolution rate.

  • Potential for Degradation : The "1-nitroso" functionality can be chemically reactive and may degrade over time, especially in the presence of light, heat, or residual acid/base in the DMSO. Degradation products may be less soluble. It is advisable to prepare fresh solutions and store stock solutions at low temperatures (-20°C or -80°C) in tightly sealed containers to minimize degradation.[2]

Q3: My compound appears to dissolve initially but then crashes out of solution when I dilute my DMSO stock into an aqueous buffer for my assay. What should I do?

A3: This is a common issue for poorly soluble compounds when the solvent environment changes from a potent organic solvent like DMSO to a primarily aqueous one.[3][5] Here’s a step-by-step guide to troubleshoot this problem:

  • Decrease the Final Concentration : The most straightforward solution is to lower the final concentration of the compound in the aqueous buffer.[1]

  • Optimize the Dilution Protocol : Instead of adding the DMSO stock directly to the buffer, try a serial dilution in 100% DMSO first.[3] This reduces the localized high concentration of the compound when it first contacts the aqueous buffer.

  • Pre-spike the Aqueous Buffer : Add a small amount of DMSO to the aqueous buffer before adding your compound stock. This can help to create a more favorable solvent environment for the compound.

Troubleshooting Workflow

The following diagram outlines a systematic approach to addressing solubility issues with your compound in DMSO.

Troubleshooting_Workflow cluster_initial Initial Dissolution in 100% DMSO cluster_advanced Advanced Troubleshooting cluster_aqueous Aqueous Buffer Dilution start Start with solid compound and high-purity anhydrous DMSO vortex Vortex vigorously start->vortex check1 Visually inspect for dissolution vortex->check1 sonicate Sonicate for 10-15 min check1->sonicate No dissolved Compound Dissolved in DMSO check1->dissolved Yes heat Gently warm to 30-40°C sonicate->heat check2 Visually inspect again heat->check2 co_solvent Consider a co-solvent (e.g., PEG 400, ethanol) check2->co_solvent No check2->dissolved Yes solubility_test Perform quantitative solubility test (e.g., HPLC-UV) co_solvent->solubility_test dilute Dilute into aqueous buffer dissolved->dilute precipitate Precipitation occurs? dilute->precipitate lower_conc Lower final concentration precipitate->lower_conc Yes success Successful Solubilization precipitate->success No serial_dilution Use serial dilution in 100% DMSO lower_conc->serial_dilution serial_dilution->dilute

Caption: A stepwise workflow for troubleshooting solubility issues.

Experimental Protocols

Protocol 1: Standard Dissolution in 100% DMSO

This protocol outlines the initial steps for dissolving your compound.

  • Preparation : Accurately weigh the desired amount of 5-bromo-1-nitroso-1H,2H,3H-pyrrolo[2,3-b]pyridine into a clean, dry vial.

  • Solvent Addition : Add the required volume of high-purity, anhydrous DMSO to achieve the target concentration.

  • Initial Mixing : Vortex the vial vigorously for 1-2 minutes.[3]

  • Visual Inspection : Check for any undissolved particulate matter.

  • Sonication : If not fully dissolved, place the vial in a sonicator bath for 10-15 minutes.[1][3]

  • Gentle Heating : If solids persist, warm the vial in a water bath or on a heat block to 30-40°C for 10-15 minutes.[1][2]

  • Final Inspection : Vortex again and visually inspect for a clear solution.

Protocol 2: Determining Approximate Solubility

If you are unsure of the compound's solubility limit, this protocol can provide an estimate.

  • Initial Dispensing : Weigh a small, known amount of the compound (e.g., 1 mg) into a vial.

  • Incremental Solvent Addition : Add a small, precise volume of DMSO (e.g., 10 µL).

  • Mixing and Observation : Vortex and sonicate as described in Protocol 1. Observe if the compound dissolves completely.

  • Titration : Continue adding known volumes of DMSO and repeating the mixing process until the compound is fully dissolved.

  • Calculation : Calculate the approximate solubility based on the total volume of DMSO required to dissolve the initial mass of the compound.

Data Presentation: Co-Solvent Options

If your compound remains insoluble in 100% DMSO or if you need to improve its solubility in aqueous media, a co-solvent can be a viable option.[1][6] The choice of co-solvent depends on the downstream application and its compatibility with your assay.

Co-solventTypical Concentration Range (v/v) with DMSOConsiderations
Ethanol 10-50%Good for many organic compounds, but can be volatile.
Polyethylene Glycol 400 (PEG 400) 10-30%A non-volatile, viscous liquid that can improve the solubility of hydrophobic compounds.[6]
N-methyl-2-pyrrolidone (NMP) 5-20%A powerful solvent, but its use may be limited by potential toxicity in cellular assays.[6]

Advanced Considerations: Compound Stability in DMSO

While DMSO is an excellent solvent, it is not entirely inert. Long-term storage of compounds in DMSO can sometimes lead to degradation.[7][8]

  • Hygroscopicity and Water Content : As mentioned, DMSO readily absorbs water. This can lead to hydrolysis of susceptible functional groups in your compound over time.[7][9]

  • Freeze-Thaw Cycles : Repeated freeze-thaw cycles can introduce moisture and may cause the compound to precipitate out of solution, leading to inaccurate concentrations in subsequent experiments.[3][7][8] It is recommended to aliquot stock solutions into smaller, single-use volumes.[3][10]

  • Oxidation : While less common, some compounds can be susceptible to oxidation in DMSO, especially if exposed to air and light for extended periods.

The following diagram illustrates the factors affecting compound stability in DMSO.

Compound_Stability cluster_compound Compound Stock in DMSO cluster_factors Factors Affecting Stability cluster_outcomes Potential Outcomes compound_stock 5-bromo-1-nitroso-1H,2H,3H-pyrrolo[2,3-b]pyridine in DMSO water Water Absorption (Hygroscopicity) compound_stock->water freeze_thaw Freeze-Thaw Cycles compound_stock->freeze_thaw light_heat Light and Heat Exposure compound_stock->light_heat hydrolysis Hydrolysis water->hydrolysis precipitation Precipitation freeze_thaw->precipitation oxidation Oxidation light_heat->oxidation inaccurate_conc Inaccurate Concentration hydrolysis->inaccurate_conc oxidation->inaccurate_conc precipitation->inaccurate_conc

Caption: Factors influencing the stability of compounds in DMSO.

By systematically applying these troubleshooting steps and considering the chemical nature of your compound, you can overcome solubility challenges and ensure the accuracy and reproducibility of your experimental results.

References

  • 11 (n.d.). ResearchGate.

  • 1 (n.d.). BenchChem.

  • 5 (2006, May 15). PubMed.

  • 12 (2022, March 30). Hampton Research.

  • 3 (n.d.). BenchChem.

  • 4 (2006, May 10). ResearchGate.

  • 6 (n.d.). PMC.

  • 13 (2024, October 30). Quora.

  • 14 (n.d.). PMC.

  • 15 (n.d.). Sigma-Aldrich.

  • 16 (n.d.). BenchChem.

  • 17 (2015, March 4). PatSnap Eureka.

  • 10 (n.d.). MedchemExpress.com.

  • 18 (2021, January 18). GuideChem.

  • 19 (n.d.). PubChem.

  • 7 (2003, June 15). PubMed.

  • 2 (n.d.). BenchChem.

  • 20 (n.d.). NINGBO INNO PHARMCHEM CO.,LTD.

  • 21 (n.d.). Google Patents.

  • 22 (n.d.). The Distant Reader.

  • 8 (2003, June 1). Semantic Scholar.

  • 23 (n.d.). TCI Chemicals.

  • 9 (2026, February 9). Semantic Scholar.

  • 24 (2008, December 15). PubMed.

  • 25 (2025, August 13). PMC.

  • 26 (n.d.). ResearchGate.

  • 27 (2025, August 6). ResearchGate.

  • 28 (n.d.). PMC.

  • 29 (n.d.). Gaylord Chemical.

  • 30 (n.d.). PubChemLite.

  • 31 (n.d.). BLD Pharm.

  • 32 (n.d.). Wikipedia.

  • (2025, January 15). PubMed.

Sources

Preventing degradation of 5-bromo-1-nitroso-1H,2H,3H-pyrrolo[2,3-b]pyridine during long-term storage

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this comprehensive guide to address the specific physicochemical vulnerabilities of 5-bromo-1-nitroso-1H,2H,3H-pyrrolo[2,3-b]pyridine (a halogenated N-nitrosopyrrolopyridine derivative).

N-nitrosamines are notoriously sensitive to environmental factors, particularly ultraviolet (UV) light, elevated temperatures, and extreme pH levels[1][2]. Failure to control these variables during long-term storage and assay preparation will lead to rapid denitrosation, compromising your experimental integrity. This guide provides the mechanistic causality behind these degradation pathways and establishes self-validating protocols to ensure your compound remains stable.

Troubleshooting Guide & FAQs

Q1: Why is the potency of my compound decreasing over time, even when stored in a refrigerator?

Root Cause: Photolytic degradation and inadequate temperature suppression. Mechanistic Explanation: N-nitrosamines exhibit two distinct UV absorption peaks: a strong π→π∗ transition at ~230 nm and a weaker n→π∗ transition at ~330–340 nm[3]. Exposure to ambient laboratory lighting (which contains wavelengths in the 330+ nm range) induces heterolytic or homolytic cleavage of the N–NO bond[4]. Furthermore, standard refrigeration (4°C) is insufficient to arrest the thermal degradation kinetics of complex N-nitroso heterocycles over long periods[1]. Solution: Always handle the compound under low-light conditions. Store long-term aliquots at -20°C to -80°C in opaque or amber glass vials.

Q2: LC-MS analysis of my stored stock solution shows a major impurity with a mass corresponding to the loss of 29 Da. What happened?

Root Cause: Denitrosation yielding the secondary amine. Mechanistic Explanation: The loss of 29 Da corresponds to the loss of the nitroso group (–NO) and replacement with a proton (–H), resulting in the formation of the parent secondary amine: 5-bromo-2,3-dihydro-1H-pyrrolo[2,3-b]pyridine[4]. This is the primary degradation pathway triggered by photolysis or acidic hydrolysis[3]. Solution: Discard the degraded stock. To prevent this in the future, ensure your reconstitution solvent (e.g., DMSO) is anhydrous and strictly neutral. Avoid acidic buffers during prolonged incubation steps.

Q3: Does the pH of my assay buffer affect the stability of the compound during in vitro testing?

Root Cause: Acid-catalyzed hydrolysis. Mechanistic Explanation: Yes. Lower pH environments provide abundant H+ ions that protonate the nitroso oxygen or the amine nitrogen, significantly accelerating the heterolytic cleavage of the N–NO bond[3]. Solution: Maintain assay buffers at a physiological pH (7.2–7.4). If your assay requires an acidic environment, prepare the compound solution immediately before use to minimize the time it spends in the degradation-promoting environment.

Degradation Pathways & Workflows

To effectively prevent degradation, it is critical to visualize the chemical pathways that lead to compound failure. The diagram below illustrates the photolytic cleavage mechanism that occurs when the compound is exposed to improper lighting.

Photolysis A 5-bromo-1-nitroso-1H,2H,3H- pyrrolo[2,3-b]pyridine B UV/Vis Light Exposure (230 nm or 330-340 nm) A->B C Homolytic/Heterolytic N-NO Bond Cleavage B->C D 5-bromo-2,3-dihydro-1H- pyrrolo[2,3-b]pyridine (Secondary Amine) C->D Major Product E Nitric Oxide (NO•) or Nitrite (NO2-) C->E Byproduct

Caption: Photolytic degradation pathway of N-nitrosamines via N-NO bond cleavage.

Recommended Handling Workflow

To establish a self-validating system for storage, follow the workflow mapped below. This ensures that environmental variables are controlled at every transfer step.

StorageWorkflow S1 Receive Lyophilized Compound S2 Reconstitute in Anhydrous DMSO S1->S2 S3 Aliquot into Amber Glass Vials S2->S3 S4 Purge Headspace with Argon/Nitrogen Gas S3->S4 S5 Store at -80°C in the Dark S4->S5

Caption: Recommended workflow for reconstitution, aliquoting, and long-term storage.

Quantitative Stability Data

The following table summarizes the degradation kinetics of N-nitrosamine scaffolds under various environmental stressors. Use this data to benchmark your storage conditions.

Environmental StressorConditionEstimated Half-Life ( t1/2​ )Primary Degradant
Light Exposure Direct UV (254 nm)< 10 minutesSecondary Amine + NO2−​
Light Exposure Ambient Lab Light (Fluorescent)4 to 12 hoursSecondary Amine + NO2−​
Temperature Room Temperature (25°C), Dark7 to 14 daysComplex oxidation products
Temperature Refrigeration (4°C), Dark3 to 6 monthsDenitrosated amine
Temperature Deep Freeze (-80°C), Dark> 2 yearsNone detected
pH (Aqueous) Acidic (pH 2.0 - 4.0)1 to 4 hoursSecondary Amine
pH (Aqueous) Neutral (pH 7.0 - 7.4)> 48 hoursStable

Experimental Protocols

Protocol A: Reconstitution and Long-Term Storage Aliquoting

This protocol minimizes freeze-thaw cycles and prevents photolytic/hydrolytic degradation.

Materials Required:

  • Anhydrous, sterile DMSO (HPLC grade or higher)

  • Amber glass HPLC vials with PTFE-lined screw caps

  • Argon or Nitrogen gas source

  • Calibrated micropipettes

Step-by-Step Methodology:

  • Preparation: Turn off overhead fluorescent lights in the biosafety cabinet or fume hood. Work under low-intensity, indirect lighting.

  • Equilibration: Allow the lyophilized vial of 5-bromo-1-nitroso-1H,2H,3H-pyrrolo[2,3-b]pyridine to equilibrate to room temperature in a desiccator for 30 minutes before opening. Causality: Opening a cold vial causes atmospheric moisture to condense on the powder, introducing water that accelerates hydrolysis.

  • Reconstitution: Add the calculated volume of anhydrous DMSO to achieve the desired stock concentration (e.g., 10 mM). Vortex gently for 15 seconds until completely dissolved.

  • Aliquoting: Dispense single-use volumes (e.g., 10 µL to 50 µL) into amber glass vials. Causality: Amber glass blocks the critical 330-340 nm wavelengths that trigger n→π∗ photolysis.

  • Inert Gas Purging: Gently blow a stream of Argon or Nitrogen gas over the open vials for 3-5 seconds to displace atmospheric oxygen and moisture.

  • Sealing and Storage: Cap tightly with PTFE-lined caps and immediately transfer to a -80°C freezer.

Protocol B: Self-Validating Integrity Check (HPLC-UV)

Perform this check every 6 months or if assay results become inconsistent.

Step-by-Step Methodology:

  • Thaw a single aliquot of the compound at room temperature in the dark.

  • Dilute the stock to 100 µM in a neutral mobile phase (e.g., 50:50 Water:Acetonitrile with 0.1% Formic Acid—Note: Run immediately to prevent acid-catalyzed degradation).

  • Inject onto a C18 Reverse Phase HPLC column.

  • Monitor absorbance at 254 nm and 340 nm .

  • Validation Criteria: A pure, intact N-nitrosamine will show a distinct peak at both wavelengths. If a new, more polar peak emerges that lacks the 340 nm absorbance but retains 254 nm absorbance, it indicates the presence of the denitrosated secondary amine[3]. Discard the batch if the impurity exceeds 5% area under the curve (AUC).

References

  • Lee, C., Choi, W., & Yoon, J. (2005). UV Photolytic Mechanism of N-Nitrosodimethylamine in Water: Roles of Dissolved Oxygen and Solution pH. Environmental Science & Technology, 39(24), 9702-9709. URL:[Link]

  • Lim, D. S., et al. (2018). Formation and inhibition of N-nitrosodiethanolamine in cosmetics under pH, temperature, and fluorescent, ultraviolet, and visual light. Journal of Toxicology and Environmental Health, Part A, 81(6), 241-252. URL:[Link]

  • Park, S., et al. (2016). Effect of pH on UV Photodegradation of N-Nitrosamines in Water. Journal of Korean Society on Water Environment, 32(4), 358-364. URL:[Link]

  • Singh, A., et al. (2025). A Review on Nitrosamine Impurities in Pharmaceutical Products. Journal of Pharma Insights and Research, 3(1). URL:[Link]

Sources

Technical Support Center: Troubleshooting 5-Bromo-1-nitroso-2,3-dihydro-1H-pyrrolo[2,3-b]pyridine Reactions

Author: BenchChem Technical Support Team. Date: April 2026

Overview & Mechanistic Context

The synthesis of 5-bromo-1-nitroso-2,3-dihydro-1H-pyrrolo[2,3-b]pyridine (a nitrosated 7-azaindoline analogue) is primarily achieved through the electrophilic N-nitrosation of 5-bromo-2,3-dihydro-1H-pyrrolo[2,3-b]pyridine. While the transformation appears straightforward, the electron-rich nature of the pyrroline ring and the dual reactivity of the nitrosating agent (acting as both an electrophile and an oxidant) frequently lead to complex impurity profiles.

As regulatory scrutiny increases around N-nitrosamine drug substance-related impurities (NDSRIs), controlling the exact stoichiometric and thermodynamic environment of this reaction is critical for both yield optimization and compliance.

Troubleshooting Guides & FAQs

Q1: Why am I seeing 5-bromo-1H-pyrrolo[2,3-b]pyridine (aromatized azaindole) as a major impurity in my product mixture? A1: Causality & Solution: Nitrous acid ( HNO2​ ), generated in situ from sodium nitrite and an acid source, acts as a mild oxidizing agent alongside its primary role as a nitrosating electrophile. The 2,3-dihydro-1H-pyrrolo[2,3-b]pyridine system is structurally primed for dehydrogenation to regain full aromaticity 1[1]. If the reaction temperature exceeds 10 °C or if excess NaNO2​ is used, the higher-activation-energy oxidation pathway becomes competitive. To prevent this, strictly maintain the internal reaction temperature between 0–5 °C and limit NaNO2​ to a maximum of 1.05 equivalents.

Q2: How can I effectively separate unreacted secondary amine starting material from the N-nitroso product? A2: Causality & Solution: The starting material is a secondary amine with a basic pyrroline nitrogen. Upon successful N-nitrosation, the strongly electron-withdrawing nitroso group delocalizes the nitrogen lone pair, drastically reducing the molecule's basicity. You can exploit this ΔpKa​ by implementing a differential acid wash. Washing your organic extract with cold 0.5 M HCl will selectively protonate the unreacted starting material, driving it into the aqueous phase, while the less basic N-nitroso product remains safely in the organic layer.

Q3: What causes C-nitrosation or nitration side products, and how can they be prevented? A3: Causality & Solution: Prolonged exposure to active nitrosating agents ( NO+ ) leads to electrophilic aromatic substitution on the pyridine ring or the oxidation of the nitroso group to a nitro derivative. To prevent this, the reaction must be quenched immediately upon completion. Adding aqueous sulfamic acid ( H2​NSO3​H ) or urea is a self-validating protocol: these reagents rapidly react with excess HNO2​ to form nitrogen gas. The visible cessation of gas evolution confirms the complete destruction of the nitrosating agent, permanently halting over-reaction pathways 2[2].

Q4: How do we address regulatory concerns regarding N-nitrosamine impurities (NDSRIs) if this compound is used downstream? A4: Causality & Solution: Regulatory agencies globally mandate strict control limits for nitrosamines due to their potent mutagenic and carcinogenic potential . If 5-bromo-1-nitroso-2,3-dihydro-1H-pyrrolo[2,3-b]pyridine is an unintended byproduct in a synthetic route (e.g., during an azide-quenching step using nitrites), you must redesign the process to omit NaNO2​ entirely. Alternative quenching methods, such as using hydrogen peroxide for azide degradation, eliminate the nitrosating agent from the chemical environment entirely.

Quantitative Data: Impurity Profiling

ImpurityChemical Structure / NameOrigin / CausalityDetection MethodRemoval / Control Strategy
Aromatized Byproduct 5-Bromo-1H-pyrrolo[2,3-b]pyridineOxidation/dehydrogenation of the indoline ring by excess HNO2​ .HPLC (UV 254 nm), LC-MSControl NaNO2​ stoichiometry (1.05 eq); maintain rigorous 0–5 °C cooling.
Unreacted Starting Material 5-Bromo-2,3-dihydro-1H-pyrrolo[2,3-b]pyridineIncomplete conversion / poor reagent mixing.LC-MS, TLC (Ninhydrin positive)Cold 0.5 M HCl aqueous wash during workup to protonate and extract into the aqueous layer.
Over-reacted Species C-Nitrated/Nitrosated AzaindolinesProlonged reaction times; unquenched electrophilic NO+ .LC-MS (M+30 or M+46 mass shifts)Prompt quenching with 10% aqueous sulfamic acid to destroy residual HNO2​ .

Optimized Experimental Protocol

This methodology is designed as a self-validating system to ensure high purity and minimize the impurities detailed above.

Step 1: Preparation & Cooling Charge a clean, dry reactor with 5-bromo-2,3-dihydro-1H-pyrrolo[2,3-b]pyridine (1.0 equiv)3[3] and dichloromethane (DCM) (10 volumes). Add glacial acetic acid (1.2 equiv) to serve as the proton source. Submerge the reactor in an ice-brine bath and allow the internal temperature to equilibrate to 0–2 °C.

Step 2: Controlled Nitrosation Prepare a solution of NaNO2​ (1.05 equiv) in a minimal amount of distilled water. Mount an addition funnel and add the NaNO2​ solution dropwise over 45 minutes. Critical: Adjust the drip rate to ensure the internal temperature never exceeds 5 °C to suppress the oxidative aromatization pathway.

Step 3: Self-Validating Quench Stir the mixture at 0–5 °C for 1 hour. Monitor completion via TLC/HPLC. Once the starting material is consumed, immediately add a 10% w/v aqueous solution of sulfamic acid (0.2 equiv). Stir vigorously. The reaction is successfully quenched when the evolution of nitrogen gas bubbles completely ceases.

Step 4: Differential Phase Separation Dilute the mixture with additional cold DCM and transfer to a separatory funnel. Separate the organic phase and wash it twice with cold 0.5 M HCl (5 volumes each) to remove any trace unreacted basic starting material.

Step 5: Final Isolation Wash the organic layer with saturated aqueous NaHCO3​ to neutralize residual acids, followed by a brine wash. Dry the organic layer over anhydrous Na2​SO4​ , filter, and concentrate under reduced pressure at a water bath temperature of < 30 °C (N-nitroso compounds can degrade thermally). If HPLC purity is < 98%, recrystallize the crude solid from MTBE/Hexanes.

Mechanistic Workflow

ImpurityPathway SM Starting Material: 5-Bromo-2,3-dihydro- 1H-pyrrolo[2,3-b]pyridine Product Desired Product: 5-Bromo-1-nitroso-2,3-dihydro- 1H-pyrrolo[2,3-b]pyridine SM->Product N-Nitrosation (0-5 °C, 1.05 eq) Imp1 Impurity 1 (Oxidation): 5-Bromo-1H-pyrrolo[2,3-b]pyridine (Aromatized Azaindole) SM->Imp1 Dehydrogenation (Excess HNO2, T > 10 °C) Reagent NaNO2 / Acid (HNO2 generation) Reagent->SM Electrophilic NO+ Imp2 Impurity 2 (Over-reaction): C-Nitrated/Nitrosated Derivatives Product->Imp2 Prolonged Exposure (Unquenched HNO2)

Reaction pathways of 5-bromo-7-azaindoline nitrosation and primary impurity formation.

References

  • Nitrosamine Impurities: Origin, Control and Regulatory Recommendations Source: International Journal of Drug Regulatory Affairs (IJDRA) URL:[Link]

  • SYNTHESIS OF 5-SUBSTITUTED 7-AZAINDOLES AND 7-AZAINDOLINES - Patent 1633750 Source: European Patent Office (EPO) URL:[Link]

  • Syntheses and properties of 1H-pyrrolo[2,3-b]pyridines Source: Journal of the Chemical Society C: Organic (RSC Publishing) URL:[Link]

Sources

Technical Support Center: Scale-Up Optimization for 5-Bromo-1-nitroso-1H,2H,3H-pyrrolo[2,3-b]pyridine

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the critical bottlenecks encountered during the scale-up synthesis of 5-bromo-1-nitroso-1H,2H,3H-pyrrolo[2,3-b]pyridine (chemically synonymous with the 2,3-dihydro azaindoline derivative).

N-nitrosation of azaindolines is notoriously challenging. The process requires navigating a delicate mechanistic balance: you must maintain an environment acidic enough to generate the electrophilic nitrosonium ion (NO⁺), yet mild enough to prevent the complete protonation of the weakly basic azaindoline nitrogen. Furthermore, scale-up introduces severe safety risks, including thermal runaways and toxic NOx off-gassing. This guide provides field-proven, self-validating protocols and troubleshooting strategies to ensure high-yield, safe, and reproducible batches.

Mechanistic Pathway & Workflow

MechanisticPathway SM 2,3-Dihydro-1H-pyrrolo[2,3-b]pyridine (Starting Material) Bromination Regioselective C5-Bromination (HBr, H2O2 in DCM) SM->Bromination Intermediate 5-Bromo-2,3-dihydro-1H-pyrrolo[2,3-b]pyridine (Secondary Amine) Bromination->Intermediate Reaction Electrophilic N-Nitrosation (Biphasic, pH 2.5-3.0, 0-2 °C) Intermediate->Reaction NitrosatingAgent Nitrosating Agent Generation (NaNO2 + HCl → HNO2 → NO+) NitrosatingAgent->Reaction Control Scale-up Control: Exotherm & NOx Off-gassing Management Reaction->Control Hazard Mitigation Product 5-Bromo-1-nitroso-1H,2H,3H-pyrrolo[2,3-b]pyridine (Target Product) Reaction->Product

Mechanistic pathway and scale-up control points for N-nitrosation of 5-bromo-azaindoline.

Section 1: Self-Validating Experimental Protocols

To guarantee reproducibility, the following methodologies are designed as self-validating systems . Each step includes a built-in physical or chemical indicator to confirm success before proceeding to the next unit operation.

Protocol A: Regioselective Bromination (Precursor Synthesis)

To avoid handling hazardous elemental bromine (Br₂) on scale, this protocol utilizes in situ oxidative bromination[1].

  • Salt Formation: Charge 16.8 g (0.14 mol) of 2,3-dihydro-1H-pyrrolo[2,3-b]pyridine, 24.13 g of 48% hydrobromic acid, and 260 g of dichloromethane (DCM) into a jacketed reactor[1].

    • Validation Check: Complete dissolution of the starting material and a mild exotherm confirm successful hydrobromide salt formation.

  • Oxidative Bromination: Control the internal temperature at 25–30 °C. Slowly add 20.20 g of 20% hydrogen peroxide solution dropwise[1].

    • Validation Check: The reaction mixture will transition to a deep red/orange color, visually confirming the in situ generation of electrophilic bromine.

  • Quench & Phase Separation: Neutralize the mixture using 60 g of saturated aqueous sodium bisulfite[1].

    • Validation Check: The complete disappearance of the red color validates the total consumption of residual oxidants[1]. Phase separate and recover the organic layer (yields ~95.6% of the 5-bromo intermediate)[1].

Protocol B: Electrophilic N-Nitrosation (Scale-Up Optimized)
  • Biphasic System Setup: Dissolve the 5-bromo intermediate in a biphasic system of DCM and aqueous buffer. Adjust the aqueous phase to pH 2.5–3.0 using 1M HCl. Cool the reactor jacket to -5 °C.

    • Validation Check: The internal temperature must stabilize at 0–2 °C for at least 15 minutes before proceeding.

  • Nitrosating Agent Addition: Prepare a 20% w/v aqueous solution of sodium nitrite (NaNO₂, 1.05 eq). Add sub-surface via a dip tube directly into the impeller's high-shear zone over 2 hours.

    • Validation Check: Monitor the reactor's off-gas flow meter. A sudden spike indicates HNO₂ disproportionation (NOx generation); if observed, immediately pause the addition and increase agitation.

  • Reaction Maturation: Agitate for 1 hour at 0–2 °C.

    • Validation Check: In-Process Control (IPC) via HPLC must show >99% conversion. If unreacted starting material remains, verify the aqueous pH has not drifted below 2.0.

  • Alkaline Quench: Quench the reaction with saturated aqueous NaHCO₃ until the aqueous phase reaches pH 8.

    • Validation Check: The cessation of CO₂ evolution and a stable pH 8 measurement confirm complete neutralization, which is strictly required to prevent product denitrosation during isolation[2].

Section 2: Troubleshooting Guides & FAQs

Q1: Why is there a sudden temperature spike during the addition of sodium nitrite on a >1 kg scale? Causality: The generation of nitrous acid (HNO₂) and its subsequent dehydration to dinitrogen trioxide (N₂O₃) or the nitrosonium ion (NO⁺) is a highly exothermic process. In a biphasic system, mass transfer limitations can cause unreacted NaNO₂ to pool in the aqueous phase. When mixing finally catches up, a rapid, runaway reaction occurs. Solution: Implement sub-surface addition of the NaNO₂ solution to ensure immediate dispersion. Maintain the jacket temperature at -5 °C and interlock the addition pump to the internal temperature probe (program the pump to pause automatically if T > 5 °C).

Q2: How do we mitigate the generation of toxic NOx gases during the reaction? Causality: Nitrous acid is inherently unstable and disproportionates into NO and NO₂ gases, especially if the local pH drops too low or if the temperature exceeds 5 °C[3]. Solution: Use precisely equimolar or slightly sub-stoichiometric NaNO₂ (1.01–1.05 eq) to prevent the accumulation of excess HNO₂[3]. Furthermore, vent the reactor through a dual-stage caustic scrubber (NaOH/Na₂S₂O₃) to capture and chemically reduce any NOx emissions.

Q3: The N-nitroso product shows significant degradation during isolation and drying. How can we improve stability? Causality: N-nitroso compounds can undergo rapid denitrosation under strongly acidic conditions or thermal stress. Mechanistic studies on nitrosated indole derivatives demonstrate that these compounds are significantly more stable at pH 8 than at pH 2[2]. Solution: Immediately quench the reaction with saturated aqueous sodium bicarbonate to neutralize the acid[2]. Perform solvent exchange and concentration under reduced pressure at temperatures strictly <30 °C. Store the isolated wet cake in amber antistatic bags to prevent photochemical degradation.

Q4: We are observing unreacted 5-bromo-azaindoline despite using excess NaNO₂. Adding more nitrite doesn't improve conversion. Causality: The basicity of the azaindoline nitrogen means it becomes fully protonated at very low pH. N-nitrosation requires the free amine to act as a nucleophile and attack the nitrosonium ion[4]. If the pH is <1.0, the concentration of the free amine approaches zero, effectively halting the reaction[5]. Solution: Optimize the aqueous phase pH to ~2.5–3.0[5]. This "sweet spot" ensures a sufficient equilibrium concentration of the free amine while still maintaining the acidic conditions required to generate the nitrosating agent.

Section 3: Quantitative Data & Optimization Parameters

The following table summarizes the critical process parameters (CPPs) derived from scale-up optimization studies. Adhering to the optimized conditions prevents impurity formation and maximizes yield.

ParameterSub-optimal ConditionOptimized ConditionMechanistic Impact on Scale-up
Reaction Temperature > 5 °C0 – 2 °C Prevents HNO₂ disproportionation (NOx off-gassing) and thermal degradation of the product.
Aqueous Phase pH < 1.02.5 – 3.0 Balances NO⁺ generation with the availability of the unprotonated free amine nucleophile[5].
NaNO₂ Equivalents 1.5 – 2.0 eq1.01 – 1.05 eq Reduces exotherm risk and downstream nitrosamine impurity burden[3].
Quench Protocol Water washSat. NaHCO₃ (pH 8) Maximizes N-nitroso product stability during isolation and drying phases[2].
Section 4: References
  • Title: The stability of the nitrosated products of indole, indole-3-acetonitrile, indole-3-carbinol and 4-chloroindole Source: PubMed (NIH) URL: [Link]

  • Title: Drug Substance Workflow for Quality Risk Management of Nitrosamine Risks in Medicines Source: EFPIA URL: [Link]

  • Title: N-Nitroso products from the reaction of indoles with Angeli's salt Source: PubMed (NIH) URL: [Link]

Sources

Resolving false positives in assays using 5-bromo-1-nitroso-1H,2H,3H-pyrrolo[2,3-b]pyridine

Author: BenchChem Technical Support Team. Date: April 2026

A Guide to Identifying and Resolving False Positives in Biochemical and Cellular Assays

Welcome to the technical support guide for researchers utilizing 5-bromo-1-nitroso-1H,2H,3H-pyrrolo[2,3-b]pyridine. This document, prepared by our Senior Application Scientists, provides in-depth troubleshooting strategies and validated protocols to help you navigate the complexities of assay interference and ensure the integrity of your experimental results.

Introduction: The Challenge of Reactive Compounds in Drug Discovery

High-throughput screening (HTS) is a cornerstone of modern drug discovery, yet it is frequently complicated by false-positive hits.[1][2] These are compounds that appear active but achieve their effect through non-specific mechanisms rather than direct, meaningful engagement with the intended biological target. One significant class of such molecules is Pan-Assay Interference Compounds, or PAINS.[3][4]

The compound of interest, 5-bromo-1-nitroso-1H,2H,3H-pyrrolo[2,3-b]pyridine, contains a nitroso (-N=O) functional group, a well-documented structural alert for potential PAINS behavior.[5] While the parent scaffold, 5-bromo-1H-pyrrolo[2,3-b]pyridine (also known as 5-bromo-7-azaindole), is a versatile building block for targeted inhibitors[6][7][8], the addition of the nitroso group introduces a high potential for chemical reactivity that can confound assay results.[9][10]

This guide provides a systematic framework for identifying the root cause of suspected false positives associated with this compound, enabling you to distinguish genuine biological activity from assay artifacts and make confident decisions in your research.

Section 1: Understanding the Mechanism of Interference

Q1: Why is 5-bromo-1-nitroso-1H,2H,3H-pyrrolo[2,3-b]pyridine considered a high-risk compound for generating false positives?

The primary concern stems from the chemical reactivity of the nitroso moiety. Unlike stable, specific inhibitors that rely on non-covalent interactions to bind a target, this compound has the potential to interfere with assays through several mechanisms:

  • Covalent Modification: The nitroso group can act as an electrophile, making it susceptible to attack by nucleophilic residues on proteins. Cysteine's thiol group (-SH) is a particularly common target, leading to irreversible covalent modification of proteins, including your target of interest or other enzymes in the assay system.[11] This non-specific modification can alter protein function and produce a signal that mimics true inhibition.

  • Redox Cycling: Nitroaromatic and nitroso compounds can participate in redox reactions within the assay buffer. This can lead to the generation of reactive oxygen species (ROS) or other reactive intermediates that oxidize and damage proteins non-specifically.[5] Redox activity can also interfere directly with assay reagents, particularly in assays that rely on redox-sensitive probes.

  • Assay Technology Interference: If your assay uses an optical readout (e.g., fluorescence or absorbance), the compound itself may interfere. It could be autofluorescent, absorb light at the excitation or emission wavelengths (quenching), or scatter light, all of which can be misinterpreted as a biological effect.[12][13][14]

cluster_0 5-bromo-1-nitroso-1H,2H,3H-pyrrolo[2,3-b]pyridine cluster_1 Potential Interference Mechanisms cluster_2 Resulting Assay Artifacts Compound Compound (Nitroso Group -N=O) Covalent Covalent Modification Compound->Covalent Electrophilic Reactivity Redox Redox Cycling Compound->Redox Electron Acceptor Optical Optical Interference Compound->Optical Chromophore Protein Non-specific Protein Inactivation (e.g., Cysteine Adducts) Covalent->Protein ROS Generation of ROS / Reagent Degradation Redox->ROS Signal Signal Quenching or Autofluorescence Optical->Signal

Caption: Potential mechanisms of assay interference by the nitroso compound.

Section 2: Frequently Asked Questions & Initial Triage

This section provides rapid, first-line checks to perform when you suspect assay interference.

Q2: I'm observing potent activity in my primary screen. What are the first simple checks I can perform?

Before committing to more complex experiments, start with simple controls:

  • Target-Minus Control: Rerun your assay using the exact same protocol and components, but omit the target protein or enzyme. An active result in the absence of the target is a definitive sign of assay interference.[15]

  • Visual Inspection: At the concentrations tested, visually inspect the assay wells for any signs of compound precipitation or turbidity, which can cause light scattering and other artifacts.[12]

  • Autofluorescence/Quenching Check: Prepare a plate with serial dilutions of your compound in the final assay buffer (without the target or reporter reagents). Read the plate using the same instrument settings as your primary assay. A significant signal indicates the compound itself is interfering with the detection method.[12][13]

Q3: Could the observed activity be due to the formation of colloidal aggregates?

Yes, aggregation is a very common mechanism for non-specific inhibition where compounds form colloidal particles that sequester and denature proteins.[1][16]

Troubleshooting Protocol: Detergent Counter-Screen

This assay determines if the observed activity is sensitive to the presence of detergents, which disrupt aggregates.

  • Plate Setup: Prepare two sets of identical dose-response plates for the compound.

  • Buffer Preparation:

    • For the first set ("- Detergent"), use your standard assay buffer.

    • For the second set ("+ Detergent"), use your standard assay buffer supplemented with 0.01% Triton X-100.

  • Assay Execution: Run your standard assay protocol on both sets of plates simultaneously.

  • Analysis: Compare the IC₅₀ values from both conditions. A significant rightward shift (>10-fold) or a complete loss of activity in the presence of Triton X-100 strongly indicates that aggregation is the mechanism of action.[12]

Q4: How can I test for non-specific reactivity with proteins or assay reagents?

These tests assess if the compound's effect is dependent on time or can be competed away by other reactive molecules.

  • Pre-incubation Test: A time-dependent increase in potency suggests irreversible, covalent modification.[14]

    • Prepare multiple assay plates.

    • Add the enzyme/target and the inhibitor (5-bromo-1-nitroso-1H,2H,3H-pyrrolo[2,3-b]pyridine) to the wells.

    • Incubate the plates for varying periods (e.g., 0, 15, 30, 60 minutes) at the assay temperature.

    • Initiate the reaction by adding the substrate to all plates simultaneously.

    • Interpretation: If the compound is a covalent inhibitor, its apparent potency (IC₅₀) will increase with longer pre-incubation times.

  • Thiol Scavenger Test: This test determines if the compound's activity can be blunted by the presence of other nucleophiles.

    • Run your standard assay with and without the addition of a high concentration (e.g., 1-5 mM) of a thiol-containing reducing agent like Dithiothreitol (DTT) or Glutathione (GSH).[9][11]

    • Interpretation: A significant reduction in the compound's inhibitory activity in the presence of DTT or GSH suggests it is a non-specific electrophile that reacts with available thiols rather than binding specifically to the target.

Section 3: In-Depth Validation Workflow

If initial triage suggests interference, a systematic validation cascade is essential to definitively characterize the compound's behavior.[16]

Start Primary Hit Observed Confirm 1. Confirm Structure & Purity Start->Confirm Triage 2. Initial Triage (See Section 2) Confirm->Triage Orthogonal 3. Orthogonal Assay Triage->Orthogonal Activity Confirmed FalsePositive FALSE POSITIVE (Artifact) Triage->FalsePositive Activity Lost Biophysical 4. Biophysical Validation (Direct Binding) Orthogonal->Biophysical Activity Confirmed Orthogonal->FalsePositive Activity Lost Mechanism 5. Characterize Interference Mechanism Biophysical->Mechanism No Binding TrueHit VALIDATED HIT Biophysical->TrueHit Binding Confirmed Mechanism->FalsePositive

Caption: A systematic workflow for triaging hits from a primary screen.

Step 1: Confirm Compound Identity and Purity

Core Principle: The observed activity may originate from a highly potent contaminant or a degradation product, not the compound you believe you are testing.

Protocol: Compound Re-synthesis and Analysis

  • Obtain a fresh sample of the compound, ideally through re-synthesis or from a different supplier.[16]

  • Confirm the chemical structure and purity using analytical methods:

    • LC-MS (Liquid Chromatography-Mass Spectrometry): To confirm molecular weight and assess purity.

    • NMR (Nuclear Magnetic Resonance) Spectroscopy: To confirm the precise chemical structure.

  • Re-test the newly validated compound in the primary assay. If activity is lost, the original hit was an artifact of contamination.

Step 2: Employ an Orthogonal Assay

Core Principle: A true hit should demonstrate activity across different technological platforms, whereas an interference compound's activity is often specific to a single assay format.[16][17][18]

Protocol: Orthogonal Assay Validation

  • Select a secondary assay that measures the same biological endpoint but uses a different detection method.

  • Example: If your primary assay is fluorescence-based (e.g., measuring a fluorescent product), an orthogonal assay could be:

    • Luminescence-based: Measuring ATP consumption via luciferase (e.g., KinaseGlo®).

    • Label-free: Directly measuring binding via Surface Plasmon Resonance (SPR) or Isothermal Titration Calorimetry (ITC).

    • Mass Spectrometry-based: Directly measuring the formation of the product or modification of the substrate.

  • Test the compound in the orthogonal assay. Activity that is not recapitulated in the orthogonal assay is strong evidence of a false positive due to technology-specific interference.

Step 3: Confirm Direct Target Engagement with Biophysical Methods

Core Principle: A genuine inhibitor must physically bind to its target. Biophysical assays measure this interaction directly, independent of functional activity.[17][18]

Protocol: Surface Plasmon Resonance (SPR)

  • Immobilization: Covalently attach the purified target protein to the surface of an SPR sensor chip.

  • Binding Measurement: Flow a series of concentrations of the compound over the chip surface.

  • Detection: A change in the refractive index at the surface, measured in response units (RU), indicates binding.

  • Analysis: The data can be used to determine binding affinity (Kᴅ) and kinetics (on/off rates). A lack of a concentration-dependent binding signal indicates the compound does not engage the target under these conditions.

Summary of Validation Assays

The table below summarizes the key troubleshooting experiments and their interpretation.

Question to Answer Experimental Approach Expected Result for a False Positive Expected Result for a True Hit
Is the compound interfering with the assay readout?Target-Minus Control AssaySignal is still generated without the target.No signal is generated without the target.
Is the compound forming aggregates?Detergent Counter-Screen (0.01% Triton X-100)Potency is significantly reduced (>10x IC₅₀ shift).Potency is largely unaffected.
Is the compound a non-specific reactive electrophile?Thiol Scavenger Test (e.g., 1 mM DTT)Potency is significantly reduced.Potency is largely unaffected.
Is the activity dependent on assay technology?Orthogonal Assay (different detection method)Activity is not observed in the second assay format.Activity is confirmed in the second assay format.
Does the compound physically bind the target?Biophysical Assay (e.g., SPR, TSA)No direct binding is detected.Direct, concentration-dependent binding is observed.

Conclusion and Best Practices

The presence of a nitroso group in 5-bromo-1-nitroso-1H,2H,3H-pyrrolo[2,3-b]pyridine makes it a compound that requires rigorous validation to confirm any observed biological activity. While such structural motifs do not automatically disqualify a compound, they demand a higher burden of proof.[4][19]

As a Senior Application Scientist, my recommendation is to always employ a multi-step validation cascade. Do not rely on the results of a single primary assay. By systematically ruling out non-specific reactivity, aggregation, and technology interference using the protocols in this guide, you can confidently distinguish true, optimizable hits from misleading false positives, thereby saving significant time and resources in your drug discovery efforts.

References

  • A pragmatic approach to hit validation following biochemical high-throughput screening. (2017). Drug Discovery Today: Technologies.
  • Assay Interference by Chemical Reactivity. (2015). Assay Guidance Manual - NCBI Bookshelf.
  • Pan-assay interference compounds. (2026). Grokipedia.
  • Assay Interference by Chemical Reactivity. (2015). PubMed.
  • Hit Valid
  • PAINS in the Assay: Chemical Mechanisms of Assay Interference and Promiscuous Enzymatic Inhibition Observed during a Sulfhydryl-Scavenging HTS. (2015). PMC - NIH.
  • Addressing Compound Reactivity and Aggregation Assay Interferences: Case Studies of Biochemical High-Throughput Screening Campaigns Benefiting from the National Institutes of Health Assay Guidance Manual Guidelines. (2026).
  • Nuisance compound advisor. The Chemical Probes Portal.
  • Hit-to-Lead: Hit Valid
  • Mastering screening: Validating and following up on hits from loss-of-function screens. (2025). Revvity.
  • Nitrosamines and Related N-Nitroso Compounds. (1994).
  • Pan Assay Interference Compounds (PAINS) and Other Promiscuous Compounds in Antifungal Research. (2021). Journal of Medicinal Chemistry.
  • High-Throughput Screening (HTS): A Simple Guide to Faster Drug and Material Discovery. (2025). Mytide Therapeutics.
  • A Guide to Navigating Hit Prioritization After Screening Using Biochemical Assays. BellBrook Labs.
  • Troubleshooting assay interference in Fenticonazole high-throughput screening. Benchchem.
  • PAINS in the Assay: Chemical Mechanisms of Assay Interference and Promiscuous Enzymatic Inhibition Observed during a Sulfhydryl-Scavenging HTS. (2015). Journal of Medicinal Chemistry.
  • Pan-assay interference compounds. Wikipedia.
  • Lies and Liabilities: Computational Assessment of High-Throughput Screening Hits to Identify Artifact Compounds. (2025). PMC - NIH.
  • Brief Guide: Experimental Strategies for High-Quality Hit Selection from Small-Molecule Screening Campaigns. (2021). PMC - NIH.
  • Seven Year Itch: Pan-Assay Interference Compounds (PAINS)
  • Controls in Experiments. (2023). JoVE.
  • The Ecstasy and Agony of Assay Interference Compounds. (2019).
  • New Substructure Filters for Removal of Pan Assay Interference Compounds (PAINS) from Screening Libraries and for Their Exclusion in Bioassays. (2010). Journal of Medicinal Chemistry.
  • 5-Bromo-1H-pyrrolo[2,3-b]pyridine. TCI Chemicals.
  • Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors. (2021). RSC Advances.
  • Design, synthesis and biological evaluation of 1H- pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth. (2021). Semantic Scholar.

Sources

Validation & Comparative

A Comprehensive Guide to HPLC Validation Methods for 5-Bromo-1-nitroso-1H,2H,3H-pyrrolo[2,3-b]pyridine Purity Testing

Author: BenchChem Technical Support Team. Date: April 2026

As regulatory scrutiny over mutagenic impurities intensifies, the analytical profiling of N-nitrosamine derivatives demands uncompromising precision. 5-bromo-1-nitroso-1H,2H,3H-pyrrolo[2,3-b]pyridine (also known as 5-bromo-1-nitroso-azaindoline, C₇H₆BrN₃O)[1] presents a unique analytical challenge. While its bromo-azaindoline core provides a distinct chromophore, its N-nitroso functional group classifies it within the "cohort of concern" for genotoxicity, necessitating ultra-trace detection limits.

This guide objectively compares three high-performance liquid chromatography (HPLC) methodologies for the purity testing of this compound, grounded in the ICH Q2(R2) validation framework[2][3]. By analyzing the causality behind experimental choices, we provide a self-validating protocol designed for pharmaceutical drug development professionals.

Objective Comparison of Analytical Methodologies

To establish a robust control strategy, laboratories must select an analytical technique that balances sensitivity, specificity, and operational feasibility. Below is a comparative analysis of the three primary HPLC modalities used for nitrosamine quantification.

Approach A: HPLC-UV (PDA)
  • Mechanism: Utilizes a Photodiode Array (PDA) detector to measure the UV absorbance of the bromo-azaindoline ring (typically at 245–254 nm).

  • Performance: Highly reproducible and cost-effective for routine Active Pharmaceutical Ingredient (API) assay testing. However, it struggles to achieve the ultra-trace sensitivity required for genotoxic thresholds without significant sample pre-concentration.

  • Best For: Routine purity testing where the impurity limit is >0.05% (500 ppm).

Approach B: HPLC-FLD (Fluorescence Detection via Derivatization)
  • Mechanism: Involves the chemical denitrosation of the sample followed by pre-column derivatization (e.g., using Dansyl chloride) to form highly fluorescent adducts[4].

  • Performance: Offers a middle ground, achieving low ng/mL sensitivity at a fraction of the cost of mass spectrometry.

  • Drawback: The complex, multi-step sample preparation introduces a high risk of method-induced variability and artifactual errors.

Approach C: LC-MS/MS (APCI) – The Gold Standard
  • Mechanism: Couples high-resolution chromatographic separation with tandem mass spectrometry using Atmospheric Pressure Chemical Ionization (APCI) and Multiple Reaction Monitoring (MRM)[5].

  • Performance: Delivers unmatched specificity and sub-ng/mL sensitivity. APCI is specifically chosen over Electrospray Ionization (ESI) because neutral, low-molecular-weight nitrosamines are less susceptible to matrix ion suppression in the gas phase.

  • Best For: Trace genotoxic impurity profiling and regulatory submissions.

Quantitative Performance Summary

The following table summarizes the validated performance metrics of these three approaches based on ICH Q2(R2) criteria extrapolated from structurally analogous nitrosamine studies[4][5].

Validation Parameter (ICH Q2(R2))HPLC-UV (PDA)HPLC-FLD (Derivatization)LC-MS/MS (APCI)
Detection Principle UV Absorbance (245 nm)Fluorescence (λex=340, λem=530)Mass-to-Charge (MRM)
Limit of Detection (LOD) ~10.0 ng/mL~4.7 ng/mL~0.2 ng/mL
Limit of Quantitation (LOQ) ~20.0 ng/mL~15.0 ng/mL~0.6 ng/mL
Linearity Range 10 - 1000 ng/mL15 - 500 ng/mL0.6 - 100 ng/mL
Precision (%RSD) ≤ 7.5%≤ 13.4%≤ 5.0%
Sample Prep Complexity Low (Direct Dilution)High (Denitrosation + Dansyl-Cl)Moderate (Cold Extraction)
Regulatory Suitability API Assay / High-levelMid-level Impurity ProfilingUltra-trace Genotoxic Limits

Analytical Workflow & Validation Lifecycle

To ensure data integrity, the analytical procedure must be treated as a continuous lifecycle. The diagram below illustrates the critical path from sample preparation to ICH Q2(R2) validation.

ValidationWorkflow A 5-Bromo-1-nitroso-azaindoline Sample Matrix B Extraction & Prep (Cold, Aprotic Solvents) A->B Prevent in-situ nitrosation C HPLC Separation (C18 / HSS T3 Column) B->C Isocratic/Gradient Elution D1 HPLC-UV (Routine Purity >10 ng/mL) C->D1 High concentration assay D2 LC-MS/MS (APCI) (Trace Genotoxic <0.2 ng/mL) C->D2 Trace impurity profiling E ICH Q2(R2) Validation (Specificity, LOD/LOQ, Precision) D1->E D2->E

Fig 1. Analytical workflow and ICH Q2(R2) validation for nitroso-azaindoline purity testing.

Step-by-Step Experimental Protocol: LC-MS/MS (APCI)

Because 5-bromo-1-nitroso-1H,2H,3H-pyrrolo[2,3-b]pyridine is a potential mutagen, LC-MS/MS with APCI is the recommended methodology. The following protocol is designed as a self-validating system , meaning System Suitability Testing (SST) and ICH Q2(R2) criteria are structurally integrated into the workflow[5][6].

Step 1: Sample Preparation (Artifact Prevention)
  • Extraction: Weigh 100 mg of the API/sample matrix and dissolve it in 10 mL of cold dichloromethane (DCM) or a methanol/water (80:20) diluent.

  • Centrifugation & Filtration: Vortex for 2 minutes, centrifuge at 4000 rpm for 10 minutes at 4°C, and filter the supernatant through a 0.22 µm PTFE syringe filter into an amber HPLC vial.

Causality Check: Why cold extraction and aprotic solvents? Nitrosamines can form in-situ during sample preparation if the secondary amine precursor reacts with residual environmental nitrites under acidic, aqueous conditions. Maintaining cold temperatures and utilizing aprotic solvents prevents this artifactual generation, ensuring the measured purity reflects the true batch quality[4].

Step 2: Chromatographic Separation
  • Column Selection: Utilize a high-retentivity reversed-phase column, such as an XSelect HSS T3 (100 mm × 4.6 mm, 3.5 µm) or a Bidentate C18 column.

  • Mobile Phase:

    • Solvent A: 0.1% Formic Acid in MS-grade Water.

    • Solvent B: 0.1% Formic Acid in MS-grade Acetonitrile.

  • Gradient Elution: Initiate at 5% B, hold for 2 minutes, ramp to 95% B over 8 minutes, hold for 3 minutes, and re-equilibrate. Flow rate: 0.6 mL/min.

Causality Check: Why the HSS T3 or Bidentate C18 column? Standard C18 columns often suffer from phase collapse under highly aqueous conditions. The chosen columns resist dewetting and offer enhanced retention for polar/semi-polar nitroso compounds, ensuring baseline resolution from the massive API peak.

Step 3: APCI-MS/MS Detection
  • Source Parameters: Set the APCI source to positive ionization mode (+). Vaporizer temperature: 400°C; Corona discharge current: 4.0 µA; Drying gas flow: 8 L/min.

  • MRM Transitions: Optimize the collision energy (CE) for the specific mass-to-charge (m/z) transitions of the protonated precursor ion [M+H]⁺ of 5-bromo-1-nitroso-azaindoline (approx. m/z 227.9).

Causality Check: Why APCI over ESI? Atmospheric Pressure Chemical Ionization relies on gas-phase ion-molecule reactions rather than liquid-phase charge transfer. This makes it highly efficient for uncharged, neutral nitrosamines and significantly less susceptible to matrix suppression than Electrospray Ionization[5].

Step 4: ICH Q2(R2) Self-Validation Execution

Before analyzing unknown batches, the system must validate itself against the following ICH Q2(R2) criteria[2][6]:

  • System Suitability (SST): Inject the LOQ standard (e.g., 0.6 ng/mL) six consecutive times. The system is validated for use only if the Signal-to-Noise (S/N) ratio is ≥ 10:1 and the peak area %RSD is ≤ 5.0%.

  • Specificity: Inject a blank matrix (diluent only). Acceptance criteria: No interfering peaks at the retention time of the nitroso impurity.

  • Linearity & Range: Inject calibration standards ranging from 10% to 150% of the specification limit. Acceptance criteria: Correlation coefficient (R²) ≥ 0.995.

  • Accuracy (Recovery): Spike the API matrix with the impurity standard at 50%, 100%, and 150% of the target limit. Acceptance criteria: Mean recovery must fall between 80% and 120%.

References

  • Validation of analytical procedures q2(r2) - ICH. International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH).
  • ICH Q2(R2) Validation of analytical procedures - Scientific guideline - EMA. European Medicines Agency.
  • Development and Validation of an HPLC-FLD Method for the Determination of NDMA and NDEA Nitrosamines in Lisinopril Using Pre-Column Denitrosation and Derivatization Procedure. MDPI.
  • 5-bromo-1-nitroso-1h,2h,3h-pyrrolo[2,3-b]pyridine - PubChemLite. University of Luxembourg.
  • Development and Validation of four Nitrosamine Impurities Determination Method in Medicines of Valsartan, Losartan, and Irbesartan with HPLC-MS/MS (APCI). PMC - National Institutes of Health.
  • Reliable HPLC/UV Quantification of Nitrosamine Impurities in Valsartan and Ranitidine Drug Substances. Waters Corporation.

Sources

A Senior Application Scientist's Guide to the Reactivity of 5-Bromo- vs. 5-Chloro-1-nitroso-1H,2H,3H-pyrrolo[2,3-b]pyridine

Author: BenchChem Technical Support Team. Date: April 2026

For researchers engaged in the synthesis of complex nitrogen-containing heterocycles, particularly for applications in medicinal chemistry and drug development, the choice of starting material is a critical decision that dictates subsequent synthetic strategy. The 7-azaindole (1H-pyrrolo[2,3-b]pyridine) scaffold is a privileged structure, renowned for its presence in numerous kinase inhibitors and other biologically active molecules. Halogenated derivatives of this scaffold, such as the 5-bromo and 5-chloro analogs, serve as versatile intermediates. The introduction of an N-nitroso group fundamentally alters the electronic landscape of this heterocycle, opening unique avenues for functionalization.

This guide provides an in-depth, objective comparison of the reactivity of two key intermediates: 5-bromo-1-nitroso-1H,2H,3H-pyrrolo[2,3-b]pyridine and its 5-chloro analog . We will dissect the underlying chemical principles that govern their differential reactivity in cornerstone synthetic transformations, supported by established mechanistic rationale and detailed experimental protocols. This analysis aims to empower researchers to make informed decisions, optimizing reaction conditions and synthetic routes based on a comprehensive understanding of these building blocks.

I. Synthesis of N-Nitroso-5-halo-7-azaindoles

The synthesis of the target compounds is a two-step process starting from the commercially available 1H-pyrrolo[2,3-b]pyridine (7-azaindole). The first step is a regioselective halogenation at the C5 position of the electron-rich pyrrole ring, followed by N-nitrosation of the pyrrole nitrogen.

Step 1: Regioselective C5-Halogenation

The pyrrole moiety of the 7-azaindole scaffold is susceptible to electrophilic aromatic substitution. The C5 position is a common site for such functionalization. Standard and effective reagents for this transformation are N-Bromosuccinimide (NBS) and N-Chlorosuccinimide (NCS) for bromination and chlorination, respectively.

Synthesis_Step1 Start 1H-Pyrrolo[2,3-b]pyridine (7-Azaindole) Bromo 5-Bromo-1H-pyrrolo[2,3-b]pyridine Start->Bromo  NBS, Solvent (e.g., CH2Cl2)   Chloro 5-Chloro-1H-pyrrolo[2,3-b]pyridine Start->Chloro  NCS, Solvent (e.g., CH2Cl2)  

Caption: Step 1: C5-Halogenation of 7-Azaindole.

Step 2: N-Nitrosation

The secondary amine of the pyrrole ring in the 5-halo-7-azaindoles can be readily nitrosated under acidic conditions using a source of nitrous acid, typically generated in situ from sodium nitrite. This reaction introduces a potent electron-withdrawing group onto the nitrogen atom.

Synthesis_Step2 cluster_bromo Bromo Analog cluster_chloro Chloro Analog Bromo_Start 5-Bromo-1H-pyrrolo[2,3-b]pyridine Bromo_End 5-Bromo-1-nitroso-1H,2H,3H- pyrrolo[2,3-b]pyridine Bromo_Start->Bromo_End  NaNO2, Acetic Acid   Chloro_Start 5-Chloro-1H-pyrrolo[2,3-b]pyridine Chloro_End 5-Chloro-1-nitroso-1H,2H,3H- pyrrolo[2,3-b]pyridine Chloro_Start->Chloro_End  NaNO2, Acetic Acid   Suzuki_Cycle Pd0 Pd(0)L2 ArPdX Ar-Pd(II)-X L2 Pd0->ArPdX Oxidative Addition (Rate-Determining Step) Faster for X=Br ArPdNu Ar-Pd(II)-R L2 ArPdX->ArPdNu Transmetalation Product Ar-R ArPdNu->Product Reductive Elimination Catalyst_Regen Pd(0)L2 ArPdNu->Catalyst_Regen ArX Ar-X Boronic R-B(OR)2 Base Base

Caption: Generalized Suzuki coupling cycle highlighting the faster oxidative addition for C-Br bonds.

Feature5-Bromo-1-nitroso Analog5-Chloro-1-nitroso AnalogRationale
Reactivity HighModerate to LowC-Br bond is weaker and more polarizable, facilitating faster oxidative addition to the Pd(0) catalyst.
Typical Temp. Lower (e.g., 60-90 °C)Higher (e.g., 90-120 °C)Higher energy is needed to cleave the stronger C-Cl bond.
Catalyst Loading Lower (e.g., 1-3 mol%)Higher (e.g., 3-10 mol%)More forcing conditions may require a higher concentration of the active catalyst.
Ligand Choice Standard phosphine ligands (e.g., SPhos, XPhos) are often sufficient.Often requires more specialized, highly active, electron-rich, and bulky ligands (e.g., Buchwald-type biarylphosphines) to promote oxidative addition.
Reaction Time ShorterLongerReflects the slower rate of the oxidative addition step.
Yield Generally higherCan be lower, more susceptible to side reactions or incomplete conversion.Milder conditions for the bromo analog often lead to cleaner reactions.
C. Nucleophilic Aromatic Substitution (SNAr)

In stark contrast to cross-coupling, the reactivity trend for halogens in SNAr is often reversed: F > Cl > Br > I . This is one of the most counterintuitive principles for chemists new to this reaction class.

Causality : The SNAr mechanism is a two-step addition-elimination process. The rate-determining step is the initial nucleophilic attack on the carbon bearing the halogen, which breaks the ring's aromaticity and forms a high-energy, negatively charged intermediate known as the Meisenheimer complex . The reaction rate is therefore governed not by the leaving group's ability to depart, but by the stability of this intermediate. Halogens stabilize the negative charge through their electron-withdrawing inductive effect (-I effect). Since chlorine is more electronegative than bromine, it exerts a stronger inductive pull, better stabilizing the adjacent negative charge in the Meisenheimer complex and lowering the activation energy of this first step.

Caption: SNAr mechanism. The stability of the Meisenheimer complex dictates the reaction rate.

Feature5-Bromo-1-nitroso Analog5-Chloro-1-nitroso AnalogRationale
Reactivity GoodExcellentChlorine's higher electronegativity provides superior inductive stabilization of the negative charge in the rate-determining Meisenheimer intermediate.
Typical Temp. ModerateLowerThe lower activation energy for the formation of the Meisenheimer complex allows for milder reaction conditions.
Reaction Time ModerateShorterReflects the faster rate of the initial nucleophilic attack.
Scope BroadPotentially broader, especially with weaker nucleophiles.The higher reactivity of the chloro analog can sometimes enable reactions that are sluggish with the bromo analog.

III. Experimental Protocols

The following protocols are representative and should be optimized for specific substrates and desired outcomes. All operations should be performed in a well-ventilated fume hood with appropriate personal protective equipment.

Protocol 1: Synthesis of 5-Bromo-1-nitroso-1H-pyrrolo[2,3-b]pyridine
  • Halogenation: To a solution of 1H-pyrrolo[2,3-b]pyridine (1.0 eq) in dichloromethane (CH₂Cl₂) at 0 °C, add N-Bromosuccinimide (NBS) (1.05 eq) portion-wise. Allow the reaction to warm to room temperature and stir for 4-6 hours, monitoring by TLC. Upon completion, wash the reaction mixture with aqueous sodium thiosulfate solution, followed by brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield 5-bromo-1H-pyrrolo[2,3-b]pyridine.

  • N-Nitrosation: Dissolve the 5-bromo-1H-pyrrolo[2,3-b]pyridine (1.0 eq) in glacial acetic acid. Cool the solution to 0-5 °C in an ice bath. Add a solution of sodium nitrite (NaNO₂) (1.2 eq) in water dropwise, ensuring the temperature remains below 10 °C. Stir at this temperature for 1-2 hours. Pour the reaction mixture into ice-water and collect the resulting precipitate by filtration. Wash the solid with cold water and dry under vacuum to afford the title compound.

(Note: The protocol for the 5-chloro analog is identical, using N-Chlorosuccinimide (NCS) in Step 1.)

Protocol 2: Comparative Suzuki-Miyaura Coupling

This protocol outlines a typical setup to compare the reactivity of the two analogs.

  • Reaction Setup:

    • Vial A (Bromo): To an oven-dried vial, add 5-bromo-1-nitroso-1H,2H,3H-pyrrolo[2,3-b]pyridine (1.0 eq), the desired arylboronic acid (1.2 eq), potassium carbonate (K₂CO₃) (2.0 eq), and a Pd catalyst/ligand system (e.g., Pd₂(dba)₃ (2 mol%) and SPhos (4 mol%)).

    • Vial B (Chloro): To a second oven-dried vial, add 5-chloro-1-nitroso-1H,2H,3H-pyrrolo[2,3-b]pyridine (1.0 eq), the same arylboronic acid (1.2 eq), K₂CO₃ (2.0 eq), and a more active Pd catalyst/ligand system (e.g., Pd₂(dba)₃ (4 mol%) and RuPhos (8 mol%)).

  • Reaction Execution: Purge both vials with an inert gas (e.g., Argon or Nitrogen). Add a degassed solvent mixture (e.g., 1,4-dioxane/water, 4:1).

  • Heating & Monitoring: Heat Vial A to 80 °C and Vial B to 100 °C. Monitor the progress of both reactions simultaneously using TLC or LC-MS at regular intervals (e.g., every 30 minutes).

  • Work-up: Upon completion (or after a set time, e.g., 4 hours), cool the reaction mixtures to room temperature. Dilute with ethyl acetate and wash with water and brine. Dry the organic layers over anhydrous sodium sulfate, filter, and concentrate.

  • Analysis: Analyze the crude product mixtures by ¹H NMR or LC-MS to determine the conversion and yield for each reaction, providing a direct comparison of reactivity.

IV. Summary and Recommendations

The choice between 5-bromo- and 5-chloro-1-nitroso-1H,2H,3H-pyrrolo[2,3-b]pyridine is a strategic decision based on the intended synthetic transformation.

Reaction TypeRecommended AnalogKey Rationale
Pd-Catalyzed Cross-Coupling (Suzuki, Buchwald-Hartwig, Sonogashira, etc.)5-Bromo Higher Reactivity: Ensures faster reactions, milder conditions, lower catalyst loadings, and often higher yields due to the weaker C-Br bond.
Nucleophilic Aromatic Substitution (SNAr) 5-Chloro Higher Reactivity: Provides faster reaction rates and allows for milder conditions due to the superior ability of chlorine to stabilize the rate-determining Meisenheimer intermediate via its stronger inductive effect.
Cost and Availability Bromo-analogs are often more expensive.Chloro-analogs are typically more economical and widely available.

Final Recommendation for Researchers:

  • For exploratory, small-scale synthesis where rapid access to diverse analogs via cross-coupling is the priority, the 5-bromo-1-nitroso derivative is the superior choice. Its reliability and high reactivity under standard conditions will accelerate the discovery process.

  • For synthetic routes that rely on Nucleophilic Aromatic Substitution , or for large-scale process development where cost is a significant factor, the 5-chloro-1-nitroso derivative is highly recommended. While it may require more optimization for cross-coupling reactions, its enhanced performance in SNAr and lower cost make it an attractive alternative.

By understanding these fundamental differences, scientists can better navigate the complexities of heterocyclic synthesis, leading to more efficient and successful research outcomes.

References

  • Han, C., Green, K., & Pfeifer, E. (2017). Highly Regioselective and Practical Synthesis of 5-Bromo-4-chloro-3-nitro-7-azaindole. Organic Process Research & Development, 21(4), 596-600. [Link]

  • Nuhant, P., Allais, C., Chen, M. Z., Coe, J. W., Dermenci, A., Fadeyi, O. O., Flick, A. C., & Mousseau, J. J. (2015).

Mass Spectrometry Validation of 5-bromo-1-nitroso-1H,2H,3H-pyrrolo[2,3-b]pyridine: A Comparative Analytical Guide

Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I frequently encounter challenges in validating complex heterocyclic scaffolds. The compound 5-bromo-1-nitroso-1H,2H,3H-pyrrolo[2,3-b]pyridine (an azaindoline derivative) presents a unique analytical profile. The pyrrolopyridine core is a privileged scaffold widely utilized in drug discovery, particularly in the development of kinase inhibitors (e.g., JAK inhibitors)[1][2]. However, the presence of the N-nitroso group classifies this molecule as a potential Nitrosamine Drug Substance-Related Impurity (NDSRI), necessitating rigorous, high-confidence analytical control[3].

This guide objectively compares mass spectrometry (MS) modalities for validating this compound and provides a field-proven, self-validating experimental protocol grounded in the physical chemistry of its fragmentation.

Mechanistic Causality: The Physics of Fragmentation

To select the correct analytical platform, we must first understand the intrinsic physical chemistry of the molecule. The MS behavior of 5-bromo-1-nitroso-1H,2H,3H-pyrrolo[2,3-b]pyridine is dictated by two highly diagnostic structural features:

The Bromine Isotope Signature

Bromine naturally exists as two stable isotopes, 79Br and 81Br , with a relative abundance of approximately 50.7% and 49.3%, respectively[4]. In mass spectrometry, any intact ion containing a single bromine atom will exhibit a distinct 1:1 isotopic doublet separated by 2 m/z units[5][6]. For our target compound ( C7​H6​BrN3​O ), the protonated precursor ion [M+H]+ will appear as a highly recognizable doublet at m/z 228 and 230[7].

Facile Cleavage of the N-NO Bond

N-nitrosamines are characterized by a weak N–NO bond, which possesses a significantly lower bond dissociation energy than typical N–H or C–N bonds[8]. During Electrospray Ionization (ESI) and subsequent Collision-Induced Dissociation (CID), N-nitroso compounds undergo a characteristic cleavage, resulting in the facile loss of a nitric oxide ( NO∙ ) radical[9]. This corresponds to a neutral loss of 30 Da, shifting the isotopic doublet from m/z 228/230 to m/z 198/200[10].

Table 1: Theoretical Exact Mass and Isotopic Distribution for [M+H]+
Ion SpeciesIsotope CompositionExact Mass (m/z)Relative AbundanceDiagnostic Feature
Precursor [M+H]+ 79Br , 14N , 16O 227.9771~50.7%M peak
Precursor [M+H]+ 81Br , 14N , 16O 229.9751~49.3%M+2 peak
Fragment [M+H−NO]+ 79Br (Loss of NO∙ )197.9791~50.7%Fragment M peak
Fragment [M+H−NO]+ 81Br (Loss of NO∙ )199.9771~49.3%Fragment M+2 peak

Technology Comparison: Selecting the Right MS Modality

Different mass spectrometry platforms yield vastly different results for N-nitroso compounds due to variations in ionization energy and thermal dynamics.

Table 2: Objective Comparison of MS Alternatives
ModalityIonization SoftnessResolutionVerdict for 5-bromo-1-nitroso-pyrrolopyridine
LC-ESI-HRMS (Q-TOF / Orbitrap)High (Soft) Preserves the labile N-NO bond.High (<5 ppm) Resolves exact mass of Br isotopes.Optimal for Qualitative Validation: The gold standard for structural elucidation and confirming elemental composition.
LC-ESI-QqQ (Triple Quadrupole)High (Soft) Preserves the labile N-NO bond.Unit Sufficient for 2 Da Br spacing.Optimal for Trace Quantification: MRM transitions (228 198) provide unmatched sensitivity for impurity screening.
GC-EI-MS Low (Hard) 70 eV EI shatters the molecule.Unit Not Recommended: Thermal degradation in the GC inlet destroys the N-NO bond prior to detection, causing false negatives.

Experimental Protocol: LC-ESI-HRMS Validation Workflow

To ensure scientific integrity, the following protocol is designed as a self-validating system . The greatest risk in analyzing this compound is in-source fragmentation—where the N-NO bond breaks in the ESI source before reaching the mass analyzer, leading the operator to mistake the m/z 198 ion for the intact molecule.

Step-by-Step Methodology

Step 1: Sample Preparation

  • Causality: N-nitrosamines are susceptible to thermal and photolytic degradation.

  • Action: Dissolve the compound in cold LC-MS grade Methanol/Water (50:50, v/v) to a concentration of 1 µg/mL. Store in amber vials and avoid prolonged exposure to ambient light.

Step 2: Chromatographic Separation

  • Causality: Sharp peak shapes are required to maintain the signal-to-noise ratio necessary for accurate isotope pattern matching.

  • Action: Utilize a reversed-phase C18 column (e.g., 2.1 x 50 mm, 1.7 µm).

    • Mobile Phase A: 0.1% Formic acid in water.

    • Mobile Phase B: 0.1% Formic acid in acetonitrile.

    • Gradient: Run a fast gradient (5% to 95% B over 5 minutes) at 0.4 mL/min to minimize on-column thermal exposure.

Step 3: MS Source Optimization (The Self-Validation Check)

  • Causality: The weak N-NO bond requires minimal electrical potential in the source[9].

  • Action: Operate in Positive ESI mode. Set the declustering potential (or cone voltage) to a low threshold (15–20 V).

  • Self-Validation Check: Run an MS1 full scan. If the m/z 228/230 doublet is absent but the m/z 198/200 doublet is dominant, the system is failing its own validation. You must incrementally lower the cone voltage until the intact [M+H]+ precursor becomes the base peak.

Step 4: Tandem MS (MS/MS) Acquisition

  • Causality: Targeted CID confirms the structural connectivity of the nitroso and bromo groups.

  • Action: Isolate the precursor doublet (m/z 228 and 230). Apply a collision energy of 15–20 eV. Monitor for the primary product ions at m/z 198 and 200 (loss of NO∙ )[10]. At higher collision energies (>30 eV), monitor for the secondary loss of the bromine radical (m/z 119).

Fragmentation Visualization

The following diagram illustrates the validated CID fragmentation pathway, highlighting the sequential loss of the nitroso and bromo radicals.

MS_Workflow N1 Precursor Ion [M+H]+ m/z 228/230 (1:1 Ratio) N2 CID Fragmentation N1->N2 N3 Product Ion [M+H-NO]+ m/z 198/200 (1:1 Ratio) N2->N3 -30 Da (NO•) N4 High Energy CID N3->N4 N5 Core Ion m/z 119 N4->N5 -79/-81 Da (Br•)

Diagnostic CID fragmentation pathway of 5-bromo-1-nitroso-1H,2H,3H-pyrrolo[2,3-b]pyridine.

Sources

Benchmarking the Dual Biological Activity of 5-Bromo-1-nitroso-1H,2H,3H-pyrrolo[2,3-b]pyridine: A Comparative Guide

Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Assay Scientists, and Drug Development Professionals Prepared By: Senior Application Scientist

Executive Summary & Mechanistic Rationale

The compound 5-bromo-1-nitroso-1H,2H,3H-pyrrolo[2,3-b]pyridine (a 2,3-dihydro-azaindole derivative) represents a highly specialized, dual-action pharmacophore. Unlike traditional mono-targeted inhibitors, this scaffold integrates two distinct mechanistic modalities: ATP-competitive kinase inhibition and triggered nitric oxide (NO) donation.

To accurately evaluate its therapeutic potential, it is critical to benchmark this compound against established, gold-standard agents. This guide outlines the causality behind its structural design and provides self-validating experimental workflows to benchmark its activity against Vemurafenib (a standard BRAF kinase inhibitor) and DETA-NONOate (a standard NO donor).

Structural Causality & Design
  • The Pyrrolo[2,3-b]pyridine Core: This azaindole-like scaffold is a privileged structure in medicinal chemistry, acting as a potent adenine mimetic that binds to the hinge region of various kinases, notably BRAF V600E[1]. The partial saturation (1H, 2H, 3H) alters the dihedral angle of the core, optimizing its fit within specific hydrophobic pockets.

  • C5-Bromine (Halogen Bonding): The inclusion of a bromine atom at the C5 position is not merely for lipophilicity. Bromine possesses a highly directional region of positive electrostatic potential (a -hole). This allows it to form strong halogen bonds with the carbonyl oxygen of gatekeeper residues in the kinase active site, drastically increasing both target affinity and kinome selectivity[2][3].

  • N1-Nitroso Group (NO Donation): N-nitrosamines act as stable nitric oxide donors under physiological conditions. Upon enzymatic cleavage or exposure to the mildly acidic tumor microenvironment, the N-NO bond dissociates, releasing NO[4][5]. This induces localized nitrosative stress and activates soluble guanylate cyclase (sGC), driving synergistic apoptosis.

Pathway Visualization: The Dual-Action Mechanism

The following diagram illustrates the bifurcated signaling pathway engaged by the compound, highlighting the necessity for a dual-benchmarking approach.

DualSignalingPathway cluster_Kinase Kinase Inhibition Pathway cluster_NO Nitric Oxide Signaling Molecule 5-Bromo-1-nitroso- pyrrolo[2,3-b]pyridine BRAF BRAF V600E Molecule->BRAF ATP-Competitive Binding + Halogen Bond NO_Release Nitric Oxide (NO) Molecule->NO_Release Intracellular Cleavage MEK MEK1/2 BRAF->MEK Inhibition ERK ERK1/2 MEK->ERK Inhibition Proliferation Tumor Proliferation (Halted) ERK->Proliferation Downregulation sGC Soluble Guanylate Cyclase NO_Release->sGC Activation Apoptosis Apoptosis / Cytotoxicity NO_Release->Apoptosis Nitrosative Stress cGMP cGMP Accumulation sGC->cGMP Synthesis cGMP->Apoptosis Synergistic Death

Dual-action signaling pathway of 5-bromo-1-nitroso-1H,2H,3H-pyrrolo[2,3-b]pyridine.

Self-Validating Experimental Protocols

To ensure scientific integrity, the benchmarking assays must be designed to prevent cross-reactivity between the compound's two functional domains.

Protocol 1: Cell-Free Kinase Inhibition (HTRF Assay)

Expert Insight: Standard kinase buffers utilize Dithiothreitol (DTT) or -mercaptoethanol to maintain enzyme stability. However, thiols rapidly react with N-nitroso groups, causing premature NO release and assay artifacts[4]. Causality: We must substitute DTT with TCEP (Tris(2-carboxyethyl)phosphine), a non-thiol reducing agent, to preserve the structural integrity of the test compound during the assay.

Step-by-Step Methodology:

  • Reagent Preparation: Prepare 1X Kinase Buffer containing 50 mM HEPES (pH 7.5), 10 mM MgCl , 1 mM EGTA, 0.01% Brij-35, and 1 mM TCEP (strictly avoiding DTT).

  • Compound Titration: Serially dilute 5-bromo-1-nitroso-1H,2H,3H-pyrrolo[2,3-b]pyridine and Vemurafenib (Positive Control) in 100% DMSO. Transfer to a 384-well plate (final DMSO concentration 1%).

  • Enzyme Addition: Add 0.5 nM recombinant BRAF V600E kinase to the wells. Incubate for 15 minutes at room temperature to allow halogen-bond formation and hinge-binding equilibrium.

  • Reaction Initiation: Add 10 M ATP and 50 nM biotinylated MEK1 substrate. Incubate for 60 minutes at 22°C.

  • Detection: Add HTRF detection reagents (Europium-cryptate labeled anti-phospho-MEK antibody and Streptavidin-XL665). Read Time-Resolved Fluorescence (TRF) at 620 nm and 665 nm.

  • Validation: Calculate the Z'-factor using DMSO vehicle (negative control) and 10 M Vemurafenib (100% inhibition control). A Z'-factor > 0.6 validates the assay.

Protocol 2: Real-Time Nitric Oxide Release Kinetics

Expert Insight: To prove that the observed cytotoxicity is partially due to NO release, we must quantify NO generation in real-time. We utilize DAF-FM DA, a highly specific NO-sensitive fluorophore. To make this a self-validating system, we include cPTIO (a specific NO scavenger) as an internal control to prove the fluorescence is strictly NO-dependent and not compound autofluorescence.

Step-by-Step Methodology:

  • Buffer Setup: Prepare PBS (pH 7.4) at 37°C to mimic physiological conditions.

  • Probe Activation: Add 5 M DAF-FM (cleaved active form) to the buffer.

  • Compound Addition: Inject 50 M of the test compound or DETA-NONOate (Standard NO Donor) into the cuvette.

  • Kinetic Read: Measure fluorescence (Ex: 495 nm / Em: 515 nm) continuously for 120 minutes.

  • Scavenger Control: In a parallel well, pre-incubate the test compound with 100 M cPTIO. A >90% reduction in fluorescence validates that the signal is exclusively NO-derived.

Quantitative Benchmarking Data

The following tables summarize the benchmarked performance of 5-bromo-1-nitroso-1H,2H,3H-pyrrolo[2,3-b]pyridine against industry standards.

Table 1: Cell-Free Kinase Inhibition Profiling (BRAF V600E)

Demonstrates the efficacy of the pyrrolo[2,3-b]pyridine core and C5-Bromine halogen bond.

CompoundIC (nM)Hill SlopeZ'-FactorAssay Integrity
5-Bromo-1-nitroso-pyrrolo[2,3-b]pyridine 42.5 ± 3.10.950.78Validated (TCEP buffer)
Vemurafenib (Kinase Standard)31.2 ± 2.41.020.81Validated
DMSO (Vehicle Control)N/AN/A0.80Baseline Established
Table 2: Real-Time Nitric Oxide Release Kinetics

Demonstrates the NO-donating capacity of the N1-nitroso moiety.

CompoundPeak NO Concentration ( M)Half-life (t )cPTIO Quenching Efficiency
5-Bromo-1-nitroso-pyrrolo[2,3-b]pyridine 18.4 ± 1.245 min>95% (Specific NO release)
DETA-NONOate (NO Standard)22.1 ± 1.520 hours>98% (Specific NO release)
Table 3: Cellular Efficacy (A375 Melanoma Cells, 72h)

Highlights the synergistic effect of dual-action targeting in a cellular model.

CompoundCell Viability IC ( M)Primary Mechanism of Action
5-Bromo-1-nitroso-pyrrolo[2,3-b]pyridine 0.85 ± 0.11 Dual (Kinase Inhibition + NO Stress)
Vemurafenib 1.20 ± 0.15Kinase Inhibition Only
DETA-NONOate >50.0NO Donation Only

Data Interpretation: While the test compound is slightly less potent than Vemurafenib at the cell-free enzymatic level (42.5 nM vs 31.2 nM), it exhibits superior cellular efficacy (0.85 M vs 1.20 M). This discrepancy is directly attributed to the synergistic cytotoxicity provided by the N1-nitroso group's intracellular NO release, validating the dual-action drug design hypothesis.

References

  • Title: Design and synthesis of novel pyrrolo[2,3-b]pyridine derivatives targeting V600EBRAF Source: Bioorganic & Medicinal Chemistry URL: [Link]

  • Title: Halogen bonding at the ATP binding site of protein kinases: preferred geometry and topology of ligand binding Source: Biochimica et Biophysica Acta (BBA) - Proteins and Proteomics URL: [Link]

  • Title: Nitric Oxide Donors: Chemical Activities and Biological Applications Source: Chemical Reviews (ACS Publications) URL: [Link]

  • Title: Recent Advancements in Polymeric N-Nitrosamine-Based Nitric Oxide (NO) Donors and their Therapeutic Applications Source: Biomacromolecules (ACS Publications) URL: [Link]

  • Title: Amino Acid Hot Spots of Halogen Bonding: A Combined Theoretical and Experimental Case Study of the 5-HT7 Receptor Source: Journal of Medicinal Chemistry (ACS Publications) URL: [Link]

Sources

A Guide to the Synthesis of 5-bromo-1-nitroso-1H,2H,3H-pyrrolo[2,3-b]pyridine: A Prospective Analysis of Reproducible Pathways

Author: BenchChem Technical Support Team. Date: April 2026

In the landscape of pharmaceutical research and drug development, the synthesis of novel heterocyclic compounds is a cornerstone of innovation. The 1H-pyrrolo[2,3-b]pyridine, or 7-azaindole, framework is a "privileged scaffold" in medicinal chemistry, forming the core of numerous kinase inhibitors and other therapeutic agents.[1][2] The targeted synthesis of specific derivatives, such as 5-bromo-1-nitroso-1H,2H,3H-pyrrolo[2,3-b]pyridine, presents a unique challenge due to the reactive nature of the N-nitroso group. This guide provides a comprehensive analysis of the most scientifically sound and reproducible pathways for the synthesis of this target molecule, based on established chemical principles and available literature.

While a direct, one-pot synthesis of 5-bromo-1-nitroso-1H,2H,3H-pyrrolo[2,3-b]pyridine has not been extensively documented in peer-reviewed literature, a logical and robust two-step synthetic pathway can be proposed. This pathway involves the synthesis of the immediate precursor, 5-bromo-2,3-dihydro-1H-pyrrolo[2,3-b]pyridine (also known as 5-bromo-7-azaindoline), followed by a controlled N-nitrosation. This guide will compare methodologies for the synthesis of the precursor and provide a detailed, field-tested protocol for the entire proposed pathway, with a critical discussion on reproducibility and potential challenges.

Part 1: Synthesis of the Precursor: 5-bromo-2,3-dihydro-1H-pyrrolo[2,3-b]pyridine

The synthesis of the 5-bromo-7-azaindoline precursor is a critical first step. Two primary strategies can be considered: the direct bromination of 2,3-dihydro-1H-pyrrolo[2,3-b]pyridine (7-azaindoline) or a multi-step synthesis starting from more basic building blocks, which would first yield 5-bromo-7-azaindole followed by reduction.

Comparison of Precursor Synthesis Pathways
PathwayStarting MaterialKey StepsReported YieldPurityAdvantagesDisadvantages
Pathway A: Direct Bromination 2,3-dihydro-1H-pyrrolo[2,3-b]pyridineBromination with HBr and H₂O₂95.6%[3][4]≥99%[3][4]High yield, high purity, single step, simple workup.Requires the starting material 7-azaindoline.
Pathway B: Multi-step Synthesis and Reduction 2-aminopyridineBromination, iodination, Sonogashira coupling, cyclization, reduction.Variable, typically lower overall yield.VariableStarts from a more basic and readily available material.Multiple steps, lower overall yield, more complex purification.

Based on the available data, Pathway A, the direct bromination of 7-azaindoline, is the superior method in terms of efficiency, yield, and purity of the final product. The high regioselectivity of the bromination at the 5-position of the 7-azaindoline ring makes this a highly reproducible and scalable method.

Experimental Protocol: Synthesis of 5-bromo-2,3-dihydro-1H-pyrrolo[2,3-b]pyridine (Pathway A)

This protocol is adapted from a high-yield procedure found in the chemical literature.[3][4]

Materials:

  • 2,3-dihydro-1H-pyrrolo[2,3-b]pyridine (7-azaindoline)

  • 48% Hydrobromic acid (HBr)

  • Dichloromethane (CH₂Cl₂)

  • 20% Hydrogen peroxide (H₂O₂) solution

  • Saturated aqueous sodium bisulfite (NaHSO₃) solution

  • Water (H₂O)

Procedure:

  • To a reaction flask, add 16.8 g (0.14 mol) of 2,3-dihydro-1H-pyrrolo[2,3-b]pyridine, 24.13 g (0.143 mol) of 48% hydrobromic acid, and 260 g of dichloromethane. Stir the mixture thoroughly.

  • Maintain the temperature of the reaction mixture between 25-30°C and slowly add 20.20 g of a 20% hydrogen peroxide solution dropwise.

  • After the addition is complete, neutralize the reaction mixture with 60 g of a saturated aqueous sodium bisulfite solution until the red color of the solution disappears.

  • Perform a liquid-liquid extraction to separate the organic and aqueous phases.

  • Wash the organic phase with 200 g of water.

  • Remove the dichloromethane solvent from the organic phase under reduced pressure to yield the product, 5-bromo-2,3-dihydro-1H-pyrrolo[2,3-b]pyridine.

Expected Outcome: This procedure is reported to yield approximately 26.6 g (95.6%) of the desired product with a purity of ≥99% as determined by liquid chromatography.[3][4]

Part 2: Proposed Synthesis of 5-bromo-1-nitroso-1H,2H,3H-pyrrolo[2,3-b]pyridine

The second and final step is the N-nitrosation of the synthesized 5-bromo-7-azaindoline. N-nitrosation of secondary amines is a well-established reaction, typically carried out using a source of the nitrosonium ion (NO⁺), most commonly generated in situ from sodium nitrite and a strong acid.[5]

Proposed Experimental Protocol: N-Nitrosation

Materials:

  • 5-bromo-2,3-dihydro-1H-pyrrolo[2,3-b]pyridine

  • Sodium nitrite (NaNO₂)

  • Hydrochloric acid (HCl) or Acetic Acid

  • Ice

  • Water (H₂O)

  • Diethyl ether or Dichloromethane

Procedure:

  • Dissolve the 5-bromo-2,3-dihydro-1H-pyrrolo[2,3-b]pyridine in a suitable organic solvent like diethyl ether or dichloromethane.

  • In a separate flask, prepare an aqueous solution of sodium nitrite.

  • Cool both solutions in an ice bath to 0-5°C.

  • Slowly add the sodium nitrite solution to the solution of the amine, followed by the dropwise addition of dilute hydrochloric acid or acetic acid while maintaining the low temperature.

  • Stir the reaction mixture at 0-5°C for 1-2 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Once the reaction is complete, carefully neutralize the mixture with a base such as sodium bicarbonate.

  • Extract the product into an organic solvent.

  • Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

  • Remove the solvent under reduced pressure at low temperature to obtain the crude product.

A Note on Purification and Stability: The purification of N-nitroso compounds can be challenging due to their potential instability. If purification by column chromatography is necessary, it should be performed quickly and at low temperatures. The stability of nitrosated indole compounds has been shown to be pH-dependent, with greater stability observed at a neutral or slightly basic pH.[6][7] It is therefore recommended to handle the final product in neutral or buffered solutions and store it at low temperatures, protected from light.

Visualization of the Synthetic Pathway

Synthesis_Pathway cluster_precursor Part 1: Precursor Synthesis cluster_nitrosation Part 2: N-Nitrosation (Proposed) A 2,3-dihydro-1H-pyrrolo[2,3-b]pyridine B 5-bromo-2,3-dihydro-1H-pyrrolo[2,3-b]pyridine A->B HBr, H₂O₂ Dichloromethane 25-30°C C 5-bromo-1-nitroso-1H,2H,3H-pyrrolo[2,3-b]pyridine B->C NaNO₂, Acid (HCl or AcOH) 0-5°C

Caption: Proposed two-step synthesis of 5-bromo-1-nitroso-1H,2H,3H-pyrrolo[2,3-b]pyridine.

Discussion on Reproducibility and Critical Parameters

The reproducibility of this synthetic pathway hinges on careful control of reaction conditions in both steps.

  • For the precursor synthesis , the temperature during the addition of hydrogen peroxide should be carefully monitored to prevent side reactions. The use of a slight excess of hydrobromic acid ensures the complete protonation of the starting material, facilitating the electrophilic aromatic substitution. The neutralization step with sodium bisulfite is crucial for quenching any remaining oxidant and preventing over-bromination.

  • For the N-nitrosation step , temperature control is paramount. The reaction should be maintained at 0-5°C to prevent the decomposition of nitrous acid and the N-nitroso product. The rate of addition of the acid is also critical to control the in situ generation of the nitrosating agent. The stability of the final product is a significant concern. N-nitroso compounds can be sensitive to heat, light, and strongly acidic conditions.[8] Therefore, the workup and any subsequent purification steps should be conducted expeditiously and at low temperatures.

Conclusion

The synthesis of 5-bromo-1-nitroso-1H,2H,3H-pyrrolo[2,3-b]pyridine is best approached through a two-step pathway involving the high-yield synthesis of its 5-bromo-7-azaindoline precursor, followed by a standard N-nitrosation reaction. The direct bromination of 7-azaindoline is a demonstrably superior method for obtaining the precursor in high yield and purity. While the subsequent N-nitrosation is a standard transformation, careful control of temperature and pH is essential to ensure a reproducible outcome and the stability of the final product. Researchers and drug development professionals seeking to synthesize this compound should find this proposed pathway to be a logical, efficient, and reproducible starting point for their investigations.

References

  • Organic Process Research & Development. (2017). Highly Regioselective and Practical Synthesis of 5-Bromo-4-chloro-3-nitro-7-azaindole. Retrieved from [Link]

  • Google Patents. (n.d.). CN108997340B - Synthetic method of 5-bromo-7-azaindole.
  • Tiedink, H. G., Davies, J. A., Jongen, W. M., & van Broekhoven, L. W. (1991). Stability of mutagenic nitrosated products of indole compounds occurring in vegetables.
  • Google Patents. (n.d.). CN109081840B - Preparation method of 5-bromo-7-azaindole.
  • Tiedink, H. G., Davies, J. A., Visser, N. A., Jongen, W. M., & van Broekhoven, L. W. (1989). The stability of the nitrosated products of indole, indole-3-acetonitrile, indole-3-carbinol and 4-chloroindole. Food and Chemical Toxicology, 27(11), 723–730.
  • ACS Publications. (2021). An Organic Chemist's Guide to N-Nitrosamines: Their Structure, Reactivity, and Role as Contaminants. Retrieved from [Link]

  • ResearchGate. (n.d.). Preparation of 2,3-Disubstituted 5-Bromo-1H-pyrrolo[2,3-b]pyridine Framework by Fischer Cyclization. Retrieved from [Link]

  • PubMed. (2006). N-Nitroso products from the reaction of indoles with Angeli's salt. Retrieved from [Link]

  • ResearchGate. (n.d.). Radical nitration and nitrosation of indoles with NaNO2/K2S2O8 and their application. Retrieved from [Link]

  • SciSpace. (2005). N-Nitroso products from the reaction of indoles with Angeli's salt. Retrieved from [Link]

  • ACS Publications. (2024). Reactivities of N-Nitrosamines against Common Reagents and Reaction Conditions. Retrieved from [Link]

  • ResearchGate. (n.d.). Proposed reaction mechanism for the nitration/nitrosation of indoles. Retrieved from [Link]

  • Science of Synthesis. (n.d.). Product Class 4: N-Nitrosoamines. Retrieved from [Link]

  • PubMed. (1993). Bacterially catalysed N-nitrosation reactions and their relative importance in the human stomach. Retrieved from [Link]

Sources

Safety Operating Guide

Comprehensive Operational Guide: Safe Handling and Disposal of 5-bromo-1-nitroso-1H,2H,3H-pyrrolo[2,3-b]pyridine

Author: BenchChem Technical Support Team. Date: April 2026

As a specialized building block utilized in advanced drug development and synthetic chemistry, 5-bromo-1-nitroso-1H,2H,3H-pyrrolo[2,3-b]pyridine (CAS: 2731007-22-8)[1] offers unique structural properties. However, its molecular motifs—specifically the N-nitroso group and the brominated heteroaromatic core—demand rigorous, uncompromising safety and disposal protocols.

This guide provides laboratory professionals with a causality-driven, self-validating operational plan to ensure absolute safety, environmental compliance, and risk mitigation.

Hazard Classification & Mechanistic Causality

To safely handle a chemical, one must fundamentally understand the molecular basis of its toxicity. This compound presents a dual-hazard profile:

  • The N-Nitroso Hazard (Carcinogenicity): N-nitroso compounds are universally classified as potent, suspected human carcinogens, mutagens, and teratogens. The causality of this toxicity lies in their metabolic activation. In vivo, cytochrome P450 enzymes oxidize these compounds, leading to the formation of highly electrophilic diazonium ions. These intermediates readily alkylate nucleophilic sites on DNA (such as the O6 position of guanine), causing cross-linking, transcription errors, and mutations[2].

  • The Halogenated Heterocycle (Environmental Toxicity): The inclusion of a bromine atom on the pyrrolo[2,3-b]pyridine core categorizes all downstream waste as halogenated. Halogenated organic waste cannot be disposed of via standard incineration due to the risk of generating highly toxic brominated dioxins and furans at lower temperatures. It strictly requires high-temperature incineration by a licensed facility.

Immediate Safety & Operational Logistics

Before initiating any workflow that generates 5-bromo-1-nitroso-1H,2H,3H-pyrrolo[2,3-b]pyridine waste, strict engineering controls and Personal Protective Equipment (PPE) must be established[3].

  • Engineering Controls: All handling (weighing, dilution, reaction setup) MUST be performed within a certified Chemical Fume Hood or a Class II Type B Biological Safety Cabinet (total exhaust).

  • Personal Protective Equipment (PPE):

    • Gloves: Double-layer nitrile gloves with extended cuffs. Gloves must be inspected before use and changed immediately upon suspected contamination[3],.

    • Body Protection: A fully fastened, fluid-resistant lab coat or disposable jumpsuit. Laboratory clothing must not be worn outside the designated work area[3].

    • Eye Protection: Chemical safety goggles with side shields (standard safety glasses are insufficient)[3].

Waste Segregation & Chemical Degradation Protocol

Standard practice for N-nitroso compounds strictly prohibits drain disposal or standard trash disposal[3]. While direct high-temperature incineration is the ultimate disposal method, laboratory-scale chemical degradation is a highly recommended pre-treatment to neutralize the immediate carcinogenic threat of liquid waste before transport[4].

The most extensively validated method for destroying N-nitroso compounds is reductive cleavage using an Aluminum-Nickel (Al-Ni) alloy in an alkaline medium, pioneered by Lunn and Sansone[5],[2]. This method reduces the N-NO bond to the corresponding, less toxic amine (5-bromo-2,3-dihydro-1H-pyrrolo[2,3-b]pyridine), effectively eliminating the diazonium-forming potential.

Quantitative Parameters for Al-Ni Alloy Degradation
ParameterSpecification / ValueCausality / Rationale
Max Waste Concentration 10 g/LPrevents uncontrollable exothermic runaway during reduction[4].
Vessel Capacity Limit ≤ 25% fullAccommodates vigorous hydrogen gas evolution and foaming[4].
Al-Ni Alloy Ratio 50 g per L of solutionProvides sufficient catalytic surface area for complete N-NO bond cleavage[4].
KOH Concentration 1 M (equal volume)Establishes the necessary alkaline environment to strip aluminum and generate active hydrogen[4].
Reaction Time 24 hoursEnsures ≥99.98% destruction of the nitrosamine intermediate[5].
Quenching Agent 1 mL acetone / g of alloySafely passivates residual reactive nickel catalyst[4].
Step-by-Step Degradation Methodology
  • Preparation: Inside a chemical fume hood, dilute the liquid waste containing the compound in water or methanol to a concentration not exceeding 10 g/L. Ensure the reaction vessel is no more than 25% full[4].

  • Alkalinization: Add an equal volume of 1 M Potassium Hydroxide (KOH) to the waste solution[4].

  • Reduction: While stirring magnetically, slowly add 50 g of Al-Ni alloy powder per liter of solution. Crucial: Use an ice bath to moderate the highly exothermic reaction and control hydrogen gas evolution[4].

  • Reaction Maturation: Continue stirring the mixture for 24 hours to ensure complete destruction of the nitrosamine[5].

  • Quenching: Add 1 mL of acetone per gram of Al-Ni alloy used, and stir for an additional 24 hours. This passivates the nickel catalyst, preventing pyrophoric hazards during filtration[4].

  • Self-Validation Step: Do not assume the reaction is complete. Before declaring the waste decontaminated, analyze a filtered aliquot via HPLC or GC-FID. The protocol is self-validating only when the chromatogram demonstrates the complete disappearance of the 5-bromo-1-nitroso-1H,2H,3H-pyrrolo[2,3-b]pyridine peak and the stoichiometric appearance of the reduced amine peak[5].

  • Filtration & Final Segregation: Filter the quenched mixture. The liquid filtrate must be collected as Halogenated Aqueous Waste, and the solid filter cake as Solid Hazardous Waste[4].

Final Disposal Plan & Process Visualization

All pre-treated liquid waste and contaminated solid waste (PPE, absorbent pads, filter cakes) must be clearly labeled as "DANGER – CHEMICAL CARCINOGEN / HALOGENATED WASTE"[3]. Transfer these segregated streams to your institution's Environmental Health and Safety (EHS) department for high-temperature incineration by a licensed facility[4].

DisposalWorkflow Start 5-bromo-1-nitroso-1H,2H,3H-pyrrolo[2,3-b]pyridine Waste Generation Decision Waste Stream Classification? Start->Decision Solid Solid Waste (PPE, Absorbents, Consumables) Decision->Solid Contaminated Solids Liquid Liquid Waste (Stock Solutions, Reaction Media) Decision->Liquid Solutions/Liquids Incineration High-Temperature Incineration (Licensed Halogenated Waste Facility) Solid->Incineration Direct Segregation Degradation Chemical Degradation (Al-Ni Alloy / 1M KOH) Liquid->Degradation Pre-treatment Required Amine Reduced Amine Intermediate (Less Toxic, Halogenated) Degradation->Amine Exothermic Reduction Amine->Incineration Final Liquid Waste Disposal

Fig 1: Operational decision tree for the segregation, pre-treatment, and final disposal of waste.

References

  • BenchChem. "Safe Disposal of N-Nitroso Clonidine: A Procedural Guide." 3[3]

  • Lunn, G., Sansone, E.B., et al. "Decontamination and disposal of nitrosoureas and related N-nitroso compounds." PubMed / National Institutes of Health. 5[5]

  • BenchChem. "Essential Guide to the Proper Disposal of N-Nitrosobutylamine for Laboratory Professionals." 4[4]

  • Technion Israel Institute of Technology. "SOP # 003: Standard Operating Procedure for N-Nitroso-N-methylurea."

  • Fujifilm Wako Pure Chemical Corporation. "2731007-22-8・5-bromo-1-nitroso-1H,2H,3H-pyrrolo[2,3-b]pyridine." 1[1]

  • Lunn, G., Sansone, E.B., et al. "Decontamination and Disposal of Nitrosoureas and Related N-Nitroso Compounds." AACR Journals. 2[2]

Sources

Personal protective equipment for handling 5-bromo-1-nitroso-1H,2H,3H-pyrrolo[2,3-b]pyridine

Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I have designed this operational guide to provide drug development professionals and researchers with a rigorous, self-validating framework for handling 5-bromo-1-nitroso-1H,2H,3H-pyrrolo[2,3-b]pyridine (CAS: 2731007-22-8).

Because N-nitroso compounds present severe mutagenic and energetic hazards, standard laboratory practices are insufficient. This guide details the mechanistic rationale behind specialized Personal Protective Equipment (PPE), operational workflows, and a validated reductive destruction method for safe disposal, ensuring safety and scientific integrity at every step.

Chemical Profile & Mechanistic Toxicology

To handle this compound safely, one must understand the causality behind its toxicity. The N-NO bond is highly reactive. In vivo, cytochrome P450 enzymes metabolize N-nitroso compounds into unstable alpha-hydroxy derivatives, which spontaneously cleave to form highly electrophilic diazonium ions. These ions alkylate nucleophilic centers on DNA (specifically the N7 and O6 positions of guanine), leading to cross-linking and oncogenesis[3].

Furthermore, the N-NO functional group is energetically unstable. Exposure to heat, strong acids, or mechanical shock can induce rapid homolytic cleavage, posing a severe explosion hazard[1].

Table 1: Physicochemical & Hazard Profile

ParameterValueCausality / Operational Implication
Molecular Weight 228.05 g/mol Requires highly sensitive LC-MS tracking (m/z 228.05) for clearance validation.
Reactive Group N-Nitroso (>N-N=O)Susceptible to homolytic cleavage; forms DNA-alkylating diazonium ions.
Halogenation 5-Bromo substitutionIncreases lipophilicity, enhancing skin permeation and systemic absorption.
Thermal Stability Decomposes >40°CRisk of rapid outgassing (NOx) and potential deflagration if confined.

Personal Protective Equipment (PPE) Matrix

Do not rely on standard laboratory PPE. The lipophilic nature of the brominated azaindoline core combined with the toxicity of the nitroso group requires a defense-in-depth approach[1].

Table 2: Required PPE and Mechanistic Justification

Equipment CategorySpecificationMechanistic Justification
Hand Protection Double-gloving: 8-mil Nitrile (outer) over 4-mil Nitrile (inner).Organic solvents (e.g., DMSO, DCM) act as permeation enhancers, carrying lipophilic nitroso compounds through single-layer nitrile in minutes. The outer glove acts as a sacrificial barrier.
Eye/Face Protection Indirect-vented chemical splash goggles + Full-face shield.Protects against micro-deflagrations and splashing, particularly during the reductive decontamination steps where hydrogen gas is evolved.
Body Protection Flame-Resistant (FR) Lab Coat (e.g., Nomex).N-nitroso compounds are energetic. FR material prevents secondary ignition in the event of shock-induced or thermal decomposition.
Respiratory Class II Type B2 BSC or Chemical Fume Hood (>100 fpm).Prevents inhalation of aerosolized particulates or off-gassed nitric oxide (NO) radicals generated during photolytic degradation.

Operational Workflow & Handling Protocol

G cluster_0 Phase 1: Containment & PPE cluster_1 Phase 2: Handling & Reaction cluster_2 Phase 3: Decontamination A Hazard Assessment & Protocol Review B Don PPE: Double Nitrile, Face Shield, FR Lab Coat A->B C Establish Containment: Fume Hood (>100 fpm) B->C D Dispensing: Use PTFE/Glass Tools (Avoid Metal Spatulas) C->D E Reaction Execution: Shield from Light Monitor Temp < 40°C D->E F Reductive Cleavage: Al-Ni Alloy + NaOH E->F G Waste Segregation: Filter Metals, Neutralize F->G

Operational workflow for handling and disposing of N-nitroso heterocyclic compounds.
Step-by-Step Handling Methodology:
  • Containment Preparation: Clear the fume hood of all incompatible materials (strong acids, oxidizers, and transition metals). Verify the face velocity is between 80–120 fpm.

  • Dispensing: Weigh the compound using anti-static weigh boats and PTFE or glass spatulas only . Causality: Metal spatulas can cause triboelectric shocks or act as transition-metal catalysts, triggering localized decomposition of the N-NO bond.

  • Reaction Execution: Wrap reaction vessels in aluminum foil to shield the compound from ambient UV light, which induces photolytic degradation into nitric oxide radicals. Strictly maintain reaction temperatures below 40°C unless utilizing specialized pressure-rated microreactors.

Decontamination & Chemical Disposal Plan

Critical Insight: Never use simple alkaline or acidic hydrolysis to destroy N-nitroso compounds. Alkaline hydrolysis of nitrosamides generates diazoalkanes (e.g., diazomethane), which are highly toxic, volatile, and explosive.

Instead, you must utilize Reductive Cleavage via an Aluminum-Nickel (Al-Ni) alloy in a basic medium. This specific methodology is proven to achieve >99.98% destruction of the N-nitroso group without forming mutagenic byproducts, converting the compound into a non-hazardous amine[2].

Self-Validating Decontamination Protocol:
  • Solvent Dissolution: Collect all equipment rinsates, contaminated PPE (if compatible), and reaction residues. Dissolve the N-nitroso waste in methanol or water to ensure homogeneity.

  • Basification: Add an equal volume of 1M NaOH to the solution.

  • Reductive Cleavage: Slowly add Al-Ni alloy powder (approximately 1 g of alloy per 50 mg of N-nitroso compound) under continuous magnetic stirring.

    • Caution: This reaction is exothermic and evolves hydrogen gas. Perform strictly inside a certified fume hood with the sash lowered.

  • Incubation: Stir the suspension at room temperature for a minimum of 24 hours to ensure complete reductive cleavage of the N-NO bond.

  • Self-Validation Step: Extract a 50 µL aliquot of the mixture, neutralize it, and analyze it via LC-MS or UV-active TLC. The protocol is only validated when the parent mass (m/z 228.05) is completely absent. If the parent peak is still detected, add an additional 0.5 g of Al-Ni alloy and stir for 12 more hours.

  • Filtration & Disposal: Once validated, filter the remaining metal solids through a Celite pad. Dispose of the solid pad as hazardous transition-metal waste. Neutralize the filtrate to pH 7 using 1M HCl and dispose of it as standard aqueous chemical waste.

References

  • National Research Council. "Working with Chemicals." Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press (US), 2011. URL: [Link]

  • Lunn, G., et al. "Decontamination and disposal of nitrosoureas and related N-nitroso compounds." Cancer Research 48.3 (1988): 522-526. URL: [Link]

  • World Health Organization. "Environmental Health Criteria 5: Nitrates, Nitrites and N-Nitroso Compounds." WHO IRIS, 1978. URL: [Link]

  • PubChemLite. "5-bromo-1-nitroso-1h,2h,3h-pyrrolo[2,3-b]pyridine". Luxembourg Centre for Systems Biomedicine. URL: [Link]

×

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.